4-Benzylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.97e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-benzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSPWKGEPDZNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7563-63-5 (hydrochloride salt) | |
| Record name | p-Benzylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047962 | |
| Record name | 4-Benzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | p-Benzylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19998 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000685 [mmHg] | |
| Record name | p-Benzylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19998 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
101-53-1 | |
| Record name | 4-Benzylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Benzylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BENZYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS02509J25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Benzylphenol (CAS 101-53-1): A Technical Guide for Researchers
An In-depth Examination of the Properties, Synthesis, and Biological Activity of 4-Benzylphenol for Scientific and Drug Development Applications.
Introduction
This compound, with the CAS number 101-53-1, is an aromatic organic compound belonging to the phenol (B47542) family. It is characterized by a phenol ring substituted with a benzyl (B1604629) group at the para position. Also known by synonyms such as p-Benzylphenol and 4-Hydroxydiphenylmethane, this compound serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and known biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[4][5] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O | [2][3][5] |
| Molecular Weight | 184.23 g/mol | [2][3] |
| Melting Point | 79-81 °C | [2][4] |
| Boiling Point | 198-200 °C at 10 mmHg | [2][4] |
| Appearance | White to off-white solid | [4][5] |
| CAS Number | 101-53-1 | [2][3][4][5] |
| EC Number | 202-950-3 | [2] |
| MDL Number | MFCD00002384 | [2] |
| InChI Key | HJSPWKGEPDZNLK-UHFFFAOYSA-N | [2] |
| SMILES | Oc1ccc(Cc2ccccc2)cc1 | [2] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of phenol with a benzylating agent like benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of ortho- and para-substituted products.
Materials:
-
Phenol
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve phenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents) in portions with stirring.
-
Once the addition is complete, allow the mixture to stir at 0°C for 15 minutes.
-
Add benzyl chloride (1 equivalent) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of 2-benzylphenol (B1197477) and this compound, can be purified by column chromatography or recrystallization to isolate the desired this compound isomer.
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Purification of crude this compound can be effectively achieved by recrystallization, leveraging its differential solubility in a solvent at different temperatures. Water has been cited as a suitable solvent for this purpose.[2]
Materials:
-
Crude this compound
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water to the flask while heating on a hot plate, just enough to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the hot filtrate to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound. Spectral data is available in public databases such as PubChem.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a common method for analysis.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic rings.[1]
Biological Activity and Signaling Pathways
Estrogenic Activity
This compound has been identified as a compound with estrogenic activity both in vitro and in vivo.[3] This activity is attributed to its ability to bind to estrogen receptors (ERs). Phenolic compounds with a substituent at the para position are generally noted for their potential estrogenic effects. While the precise relative binding affinity (RBA) and IC50/EC50 values for this compound are not extensively detailed in the reviewed literature, its interaction with ERs has been confirmed.
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol (B170435) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
This compound (test compound)
-
TEDG buffer (Tris, EDTA, DTT, Glycerol)
-
Hydroxyapatite (B223615) slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
In assay tubes, combine a fixed amount of uterine cytosol and a constant concentration of [³H]-17β-estradiol.
-
Add varying concentrations of unlabeled this compound to the tubes.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a hydroxyapatite slurry.
-
Quantify the amount of bound radioactivity in each tube using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) can be calculated to determine its relative binding affinity.
Signaling Pathway
Estrogenic compounds typically exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on DNA, thereby regulating gene expression. Additionally, estrogen receptors can mediate non-genomic signaling through the activation of kinase cascades such as the MAPK/ERK and PI3K/AKT pathways. While the specific signaling cascade activated by this compound has not been detailed, a general pathway for estrogenic compounds is illustrated below.
Caption: Generalized estrogenic signaling pathway.
Antimicrobial Activity
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also reported to be toxic by ingestion.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store away from oxidizing agents.
Applications
This compound is utilized in several areas:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.[4]
-
Pharmaceutical Intermediates: It is used in the development of pharmaceutical compounds.[5]
-
Germicide, Antiseptic, and Preservative: It has applications due to its antimicrobial properties.[3][4]
Conclusion
This compound (CAS 101-53-1) is a compound with well-defined chemical and physical properties. Standard organic chemistry techniques can be employed for its synthesis and purification. Its confirmed estrogenic activity presents an area of interest for further research in endocrinology and toxicology. While its antimicrobial properties are noted, more extensive studies are required to quantify its efficacy against a broad range of microorganisms. This guide provides a foundational resource for researchers and professionals working with or investigating the potential applications of this compound. Proper safety precautions are essential when handling this compound due to its hazardous nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Properties of 4-Hydroxydiphenylmethane and its Dihydroxy Analog, Bisphenol F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-Hydroxydiphenylmethane and its prominent derivative, 4,4'-Dihydroxydiphenylmethane, commonly known as Bisphenol F (BPF). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, material science, and drug development.
Chemical Identity and Structure
The nomenclature and structural representation of these compounds are fundamental to understanding their chemical behavior. While both are derivatives of diphenylmethane, they differ in the number of hydroxyl substitutions on the phenyl rings.
4-Hydroxydiphenylmethane is a monosubstituted derivative, featuring a single hydroxyl group on one of the phenyl rings.
4,4'-Dihydroxydiphenylmethane (Bisphenol F) is a disubstituted derivative, with hydroxyl groups on the para position of both phenyl rings.[1] It is a structural analog of Bisphenol A (BPA) and is increasingly used as a substitute in the manufacturing of plastics and epoxy resins.[2]
The chemical structures are depicted below:
Figure 1: Chemical structure of 4-Hydroxydiphenylmethane.
Figure 2: Chemical structure of 4,4'-Dihydroxydiphenylmethane (Bisphenol F).
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of 4-Hydroxydiphenylmethane
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Phenylmethyl)phenol | [3] |
| Synonyms | p-Benzylphenol, 4-Benzhydrylphenol | [3] |
| CAS Number | 101-53-1 | [3] |
| Molecular Formula | C₁₃H₁₂O | [3][4] |
| Molecular Weight | 184.23 g/mol | [3] |
| Melting Point | 83-86 °C | |
| Boiling Point | 311-313 °C | |
| Solubility | Soluble in organic solvents like ethanol (B145695), ether, and acetone. Insoluble in water. | |
| pKa | ~10 |
Table 2: Physicochemical Properties of 4,4'-Dihydroxydiphenylmethane (Bisphenol F)
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(4-hydroxyphenyl)methyl]phenol | [5] |
| Synonyms | Bis(4-hydroxyphenyl)methane, 4,4'-Methylenediphenol | [6] |
| CAS Number | 620-92-8 | [5] |
| Molecular Formula | C₁₃H₁₂O₂ | [5] |
| Molecular Weight | 200.23 g/mol | [1] |
| Melting Point | 162-164 °C | [7] |
| Boiling Point | 297.96 °C (rough estimate) | [7] |
| Solubility | Soluble in ethanol, ether, chloroform, and alkali; slightly soluble in DMSO; insoluble in water. | [7] |
| pKa | 9.91 ± 0.10 (Predicted) | [7] |
Spectroscopic Data
The structural elucidation of these compounds relies on various spectroscopic techniques.
4-Hydroxydiphenylmethane
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both phenyl rings, a singlet for the methylene (B1212753) bridge protons, and a broad singlet for the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of their substitution.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, and a signal for the methylene carbon.
-
IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 184. Fragmentation may involve the loss of the benzyl (B1604629) or hydroxyphenyl radical.
4,4'-Dihydroxydiphenylmethane (Bisphenol F)
-
¹H NMR: The proton NMR spectrum of this symmetrical molecule will be simpler. It will show two doublets in the aromatic region corresponding to the ortho and meta protons relative to the hydroxyl group, a singlet for the methylene bridge protons, and a broad singlet for the two equivalent hydroxyl protons.[8][9]
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the four types of aromatic carbons and one signal for the methylene carbon, reflecting the molecule's symmetry.
-
IR Spectroscopy: Similar to its monosubstituted counterpart, the IR spectrum of Bisphenol F is characterized by a strong, broad absorption for the O-H stretch (3200-3600 cm⁻¹).[10] Aromatic C-H stretching is observed around 3030 cm⁻¹, and C=C stretching from the aromatic rings appears in the 1500-1610 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum will display a molecular ion peak at m/z 200.[11] Common fragmentation patterns include the cleavage of the C-C bond between the methylene bridge and one of the phenyl rings, leading to fragments such as the hydroxyphenylmethyl cation.
Experimental Protocols: Synthesis
Detailed methodologies for the synthesis of these compounds are provided below.
Synthesis of 4-Hydroxydiphenylmethane via Friedel-Crafts Benzylation of Phenol (B47542)
This protocol is adapted from the general principles of Friedel-Crafts alkylation.[2][11]
Materials:
-
Phenol
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) as the solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenol in dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
Once the catalyst has been added, add benzyl chloride dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the catalyst.
-
Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Synthesis Workflow for 4-Hydroxydiphenylmethane
Synthesis of 4,4'-Dihydroxydiphenylmethane (Bisphenol F) by Condensation of Phenol and Formaldehyde (B43269)
This protocol is based on the acid-catalyzed condensation of phenol with formaldehyde.[8][12][13]
Materials:
-
Phenol
-
Formaldehyde solution (37% in water)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as the acid catalyst
-
Glacial acetic acid (optional, to moderate the reaction)
-
Standard laboratory glassware
Procedure:
-
In a beaker, mix phenol and formaldehyde solution. If desired, add glacial acetic acid to control the reaction rate.[12]
-
Stir the mixture well to ensure homogeneity.
-
Carefully add a few milliliters of concentrated hydrochloric acid or sulfuric acid to the mixture while stirring.[8][12] The reaction is exothermic.
-
Continue stirring the mixture. The formation of a white or pinkish precipitate of the polymer will be observed.[14]
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) or until the formation of the solid product appears complete.
-
Wash the solid product several times with distilled water to remove unreacted starting materials and the acid catalyst.
-
Filter the product using a Buchner funnel and dry it in an oven at a moderate temperature.
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as a mixture of toluene (B28343) and heptane (B126788) or an aqueous ethanol solution.
Synthesis Workflow for 4,4'-Dihydroxydiphenylmethane
Biological Activities and Signaling Pathways
While 4-Hydroxydiphenylmethane is primarily used as a chemical intermediate, 4,4'-Dihydroxydiphenylmethane (Bisphenol F) has garnered significant attention due to its biological activities, particularly as an endocrine-disrupting chemical (EDC).[15][16]
Endocrine Disruption
Bisphenol F exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body.[17] This can lead to the disruption of normal endocrine function, with potential implications for reproductive health and development.
Apoptosis Induction
Studies have shown that Bisphenol F can induce apoptosis, or programmed cell death, in various cell types.[18] This process is often mediated through the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway involves the mitochondria and the activation of caspases like caspase-9, while the extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[4]
Bisphenol F-Induced Apoptosis Signaling Pathways
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[19] Bisphenol F has been shown to modulate this pathway.[20] In the canonical pathway, signaling leads to the phosphorylation and degradation of IκB, which releases NF-κB to translocate to the nucleus and activate the transcription of target genes.
Modulation of NF-κB Signaling by Bisphenol F
Calcium Signaling
Bisphenol F can also interfere with intracellular calcium signaling.[17][21] This can occur through various mechanisms, including the modulation of calcium channels on the plasma membrane and the release of calcium from intracellular stores like the endoplasmic reticulum. Alterations in calcium homeostasis can have widespread effects on cellular processes, including neurotransmission, muscle contraction, and gene expression.
Bisphenol F and Intracellular Calcium Signaling
Applications in Research and Drug Development
The distinct properties of 4-Hydroxydiphenylmethane and Bisphenol F lend them to various applications.
-
4-Hydroxydiphenylmethane serves as a building block in organic synthesis for the preparation of more complex molecules with potential applications in pharmaceuticals and dye manufacturing.[16]
-
4,4'-Dihydroxydiphenylmethane (Bisphenol F) is extensively used in the production of epoxy resins and polycarbonates, which are utilized in coatings, adhesives, and food packaging materials.[17] In the context of drug development, its endocrine-disrupting properties make it a compound of interest for toxicological studies and for understanding the mechanisms of hormone-related diseases. Furthermore, derivatives of BPF are being investigated for their potential therapeutic properties.
Conclusion
This technical guide has provided a detailed examination of the chemical structures, physicochemical properties, spectroscopic data, synthesis protocols, and biological activities of 4-Hydroxydiphenylmethane and 4,4'-Dihydroxydiphenylmethane (Bisphenol F). The comprehensive data presented herein, including structured tables and detailed diagrams, is intended to support the ongoing research and development efforts of scientists and professionals in the chemical and pharmaceutical industries. A thorough understanding of these compounds is crucial for their safe and effective application, as well as for the development of novel materials and therapeutic agents.
References
- 1. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. CN102199073A - Method for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 4. Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whitman.edu [whitman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. EP0331173A1 - Process for preparing 4,4'-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. 4,4'-DIHYDROXYDIPHENYLMETHANE(620-92-8) 1H NMR [m.chemicalbook.com]
- 10. Phenol_formaldehyde_resin [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. sirptsciencecollege.org [sirptsciencecollege.org]
- 13. scribd.com [scribd.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. 4-hydroxy Diphenyl Methane | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. Neurotoxic effects of bisphenol AF on calcium-induced ROS and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Cresol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-cresol (B1678582) (4-methylphenol), a phenolic compound of significant interest due to its dual role as a metabolic byproduct and a modulator of key biological pathways. This document details its physicochemical properties, synthesis, and multifaceted biological activities, with a focus on experimental methodologies and signaling cascades relevant to researchers in the fields of toxicology, pharmacology, and drug development.
Physicochemical Properties
p-Cresol is a volatile organic compound with a distinct odor. Its key physicochemical characteristics are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O | [1][2][3] |
| Molecular Weight | 108.14 g/mol | [1][2][3] |
| CAS Number | 106-44-5 | [1][3] |
| Appearance | Colorless to yellowish solid with a tar-like odor | [3][4] |
| Melting Point | 33 °C (91.4 °F) | [2] |
| Boiling Point | 202 °C (395.6 °F) | [2] |
| Density | 1.034 g/cm³ | [2] |
| Vapor Pressure | 0.975 mmHg @ 20°C | [2] |
| Flash Point | 85 °C (185 °F) | [2] |
| Solubility | Sparingly soluble in water (1.9 g/100 ml at 20-25 °C); soluble in ethanol, ether, and strongly alkaline water. | [4][5] |
| Log P | 1.94 | [2] |
Synthesis and Production
The industrial production of p-cresol is achieved through several synthetic routes. Understanding these methods is crucial for sourcing and for the development of novel production pathways.
2.1. Established Industrial Processes
Historically, a significant portion of the world's cresol (B1669610) supply has been obtained from the fractional distillation of coal tar.[4] Modern chemical synthesis provides purer products and greater control over the isomeric distribution.
| Synthesis Method | Description | Key Features |
| Sulfonation-Alkali Fusion | This process involves the sulfonation of toluene (B28343) to produce toluene-p-sulfonic acid, followed by direct alkali fusion with sodium hydroxide. The resulting sodium cresolate is then acidified to yield p-cresol.[6] | A traditional method that can be optimized to reduce reaction time and increase yield.[6] |
| Alkylation of Phenol | Phenol is alkylated with methanol (B129727) over a solid acid catalyst, such as certain zeolites (e.g., HZSM-5, BETA, HMCM-22) or metal oxides.[7][8] | This method allows for the selective synthesis of p-cresol, with the product distribution influenced by the catalyst and reaction conditions.[7][8] |
| Hydrolysis of Chlorotoluenes | The hydrolysis of the corresponding chlorotoluene isomer can also produce cresols.[4] | A common production route for cresols.[4] |
| From Cumene | A multi-step process starting with the nitration of cumene, followed by reduction, diazotization, and hydrolysis.[9] | A sequential flow synthesis approach has been developed for this route.[9] |
2.2. Experimental Synthesis Protocol: Diazotization-Hydrolysis of p-Toluidine
A continuous-flow method has been developed for the safe and efficient synthesis of p-cresol from p-toluidine.[9]
Workflow for Continuous-Flow Synthesis of p-Cresol
Caption: Continuous-flow synthesis of p-cresol.
Methodology:
-
Diazotization: The starting material, p-toluidine, is subjected to diazotization to form a diazonium intermediate.[9]
-
Neutralization: The diazonium salt is then neutralized with urea.[9]
-
Hydrolysis: Subsequent hydrolysis of the intermediate yields the final product, p-cresol.[9] This continuous-flow approach is advantageous as it avoids the accumulation of potentially explosive diazonium salts, enhancing the safety of the process.[9]
Biological and Biochemical Activities
p-Cresol is not merely an environmental compound but also an endogenously produced metabolite with a wide range of biological effects. It is primarily produced by the gut microbiota from the metabolism of aromatic amino acids like tyrosine and phenylalanine.[10][11]
3.1. Biosynthesis of p-Cresol
Microorganisms in the gut employ two main pathways for the synthesis of p-cresol from tyrosine.[12][13]
Caption: Absorption, distribution, metabolism, and excretion (ADME) of p-cresol.
3.3. Signaling Pathways and Toxic Effects
p-Cresol and its metabolites, particularly pCS, are recognized as uremic toxins that can exert a range of detrimental effects on various organ systems. [10][14][15] 3.3.1. Induction of Oxidative Stress
p-Cresol has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. [15][16]This is a key mechanism underlying its toxicity.
Signaling Pathway of p-Cresol-Induced Platelet Inhibition
Caption: p-Cresol's inhibitory effect on platelet aggregation.
3.3.2. Neurotoxicity
Emerging evidence suggests a role for p-cresol and its metabolites in central nervous system (CNS) dysfunctions. [17]The proposed neurotoxic mechanisms include:
-
Oxidative Stress: Increased ROS and depletion of glutathione. [17]* Mitochondrial Dysfunction: Impairment of the Krebs cycle and energy imbalance. [17]* Neuroinflammation: Activation of inflammatory signaling pathways. [17]* Synaptic Alterations: Reduced synaptic density and impaired expression of key synaptic proteins. [17]* Neurotransmitter Metabolism Dysfunction: Alterations in dopamine (B1211576) and serotonin (B10506) pathways. [17] 3.3.3. Cardiovascular Effects
p-Cresol may contribute to atherosclerosis and thrombosis. [15]It has been shown to inhibit platelet aggregation by suppressing the formation of thromboxane A₂ and prostaglandin (B15479496) D₂, as well as inhibiting ROS production and ERK/p38 phosphorylation in platelets. [14] 3.3.4. Enzyme Inhibition
p-Cresol is a potent competitive inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9. [18]This can lead to clinically significant drug-drug interactions. For example, it can inhibit the glucuronidation of mycophenolic acid, a common immunosuppressant, potentially leading to its toxic accumulation. [18]
Conclusion
p-Cresol is a multifaceted molecule with significant implications for human health and disease. Its role as a uremic toxin, particularly in the context of chronic kidney disease, is well-documented, with its toxicity mediated through the induction of oxidative stress, inflammation, and inhibition of key metabolic enzymes. A thorough understanding of its physicochemical properties, synthesis, and complex biological activities is essential for researchers and clinicians working to mitigate its harmful effects and for professionals in drug development who must consider its potential for drug interactions. Further research into the precise molecular mechanisms of p-cresol's action will be critical for developing targeted therapeutic strategies.
References
- 1. p-Cresol [webbook.nist.gov]
- 2. ScenTree - p-cresol (CAS N° 106-44-5) [scentree.co]
- 3. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cresol - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Synthesis of p-cresol by direct alkali fusion method from toluene-p-sulfonic acid | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Antiplatelet effect by p-cresol, a uremic and environmental toxicant, is related to inhibition of reactive oxygen species, ERK/p38 signaling and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-Cresol affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzylphenol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzylphenol is an aromatic organic compound with a wide range of applications, from being a key intermediate in organic synthesis to its use as a germicide and antiseptic. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, particularly its role as an endocrine disruptor. The information is presented to be a valuable resource for professionals in research, and drug development.
Chemical and Physical Properties
This compound, also known as p-benzylphenol or 4-(phenylmethyl)phenol, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O | [2] |
| Molecular Weight | 184.23 g/mol | [2] |
| CAS Number | 101-53-1 | [2] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | 198-200 °C at 10 mmHg | [3] |
| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water. | [2][4] |
| pKa | 10.23 ± 0.10 (Predicted) | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Source(s) |
| ¹H NMR | Spectra available, showing characteristic aromatic and methylene (B1212753) proton signals. | [6] |
| ¹³C NMR | Spectra available, indicating the number and types of carbon atoms. | [7] |
| Infrared (IR) | Spectra show characteristic peaks for O-H and C-H stretching, and aromatic C=C bending. | [8] |
| Mass Spectrometry (MS) | Electron ionization mass spectra show a molecular ion peak corresponding to its molecular weight. | [9] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of phenol (B47542) with benzyl (B1604629) chloride.[10] The following protocol is a representative method.
Materials:
-
Phenol
-
Benzyl chloride
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Solvent (e.g., carbon disulfide or nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol in the chosen solvent.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions with constant stirring.
-
Once the catalyst has been added, add benzyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation. The crude product is a mixture of ortho- and para-benzylphenol.
-
Purify the this compound from the mixture by fractional distillation under reduced pressure or by recrystallization from a suitable solvent.
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Characterization Methods
The melting point of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
For ¹H and ¹³C NMR analysis, a sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard.[11] The spectra are recorded on a spectrometer, and the chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
The FTIR spectrum of this compound can be obtained using the KBr pellet method or as a thin film. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[12] Key absorptions include those for the hydroxyl (-OH) group, aromatic C-H bonds, and the C=C bonds of the benzene (B151609) rings.
Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern and the molecular ion peak are analyzed to confirm the molecular weight and structure.[13]
Biological Activity and Signaling Pathways
This compound has been identified as an endocrine-disrupting chemical (EDC), exhibiting estrogenic activity.[1][14] EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones.
Estrogenic Activity
Studies have shown that this compound can bind to estrogen receptors (ERα and ERβ), acting as an agonist.[15] This binding can trigger downstream signaling pathways that are normally regulated by endogenous estrogens like estradiol.
The estrogenic activity of this compound and other similar phenolic compounds is thought to be mediated through the activation of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways.[16][17] Activation of these pathways can lead to cell proliferation and other estrogenic responses.
Caption: A simplified diagram of the potential estrogenic signaling pathway activated by this compound.
Toxicological Profile
Toxicological studies on this compound are ongoing. A 28-day repeated-dose toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day.[1] In vitro genotoxicity tests (Ames test and chromosomal aberration test) have indicated that this compound is non-genotoxic.[1]
Conclusion
This technical guide has provided a comprehensive overview of the physical, chemical, and biological properties of this compound. The detailed information on its synthesis and characterization, along with insights into its endocrine-disrupting activities, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research is warranted to fully elucidate the mechanisms of its biological actions and to assess its potential toxicological risks.
References
- 1. Initial hazard assessment of this compound, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. This compound | 101-53-1 [chemicalbook.com]
- 6. This compound(101-53-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. p-Benzylphenol [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Experimental ftir spectra of tempo with benzyl alcohol, 4-chlorobenzyl alcohol, 4-bromobenzyl alcohol, 4-iodobenzyl alcohol, 2-chlorobenzyl alcohol, 2-bromobenzyl alcohol and 2-iodobenzyl alcohol in the range of 4000-2880 cm-1 - Vdataset - LDM [service.tib.eu]
- 13. uab.edu [uab.edu]
- 14. endocrinedisruption.org [endocrinedisruption.org]
- 15. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Estrogens from the Outside In: Alkylphenols, BPA Disrupt ERK Signaling in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Benzylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-benzylphenol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.
Introduction to this compound
This compound, also known as p-benzylphenol or 4-(phenylmethyl)phenol, is an organic compound with the chemical formula C₁₃H₁₂O. It is a white to off-white crystalline solid at room temperature.[1][2] Its structure consists of a phenol (B47542) ring substituted with a benzyl (B1604629) group at the para position. This substitution pattern significantly influences its physical and chemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a germicide, antiseptic, preservative, and as an intermediate in the pharmaceutical industry.[2]
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Solubility Description | Source(s) |
| Alcohols | Methanol | Almost transparent; Increased solubility | [1][3][4] |
| Ethanol | Increased solubility | [1] | |
| Ketones | Acetone | Increased solubility | [1] |
| Aromatic Hydrocarbons | Toluene (B28343) | Highly soluble | [1] |
| Xylene | Highly soluble | [1] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent typically involves the preparation of a saturated solution followed by the quantification of the dissolved solute. The following are detailed methodologies for key experiments that can be adapted for this compound.
3.1. Gravimetric Method (Shake-Flask Method)
The gravimetric method, often coupled with the shake-flask technique, is a fundamental and widely used approach for determining equilibrium solubility.[5]
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
The container is agitated (e.g., using a mechanical shaker or a magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
The temperature should be carefully controlled using a thermostated water bath or an incubator.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.
-
A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
-
Quantification:
-
The accurately weighed aliquot of the saturated solution is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker).
-
The solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of this compound.
-
The container with the dried residue (this compound) is weighed again.
-
The solubility is calculated from the mass of the dissolved solid and the mass or volume of the solvent.
-
3.2. Spectrophotometric Method
For solvents in which this compound exhibits a characteristic UV-Vis absorbance, a spectrophotometric method can be employed for quantification. This method is generally faster than the gravimetric method.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.
-
A calibration curve of absorbance versus concentration is plotted.
-
-
Preparation of Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Analysis:
-
A clear aliquot of the saturated supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
The absorbance of the diluted solution is measured at the λmax.
-
-
Quantification:
-
The concentration of this compound in the diluted sample is determined from the calibration curve.
-
The original solubility in the saturated solution is calculated by taking the dilution factor into account.
-
3.3. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for quantifying the concentration of this compound, especially in complex mixtures or when high accuracy is required.
Methodology:
-
Chromatographic Conditions:
-
A suitable HPLC system equipped with a UV detector is used.
-
A reversed-phase C18 column is typically employed.
-
The mobile phase is a mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio can be optimized through method development.
-
The flow rate is typically set between 0.5 and 1.5 mL/min.
-
The detection wavelength is set at the λmax of this compound.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Standard solutions of this compound of known concentrations are prepared in the mobile phase or a compatible solvent.
-
Each standard is injected into the HPLC system, and the peak area is recorded.
-
A calibration curve of peak area versus concentration is constructed.
-
-
Preparation of Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Analysis:
-
A clear aliquot of the saturated supernatant is withdrawn and diluted with the mobile phase to a concentration within the calibration range.
-
The diluted sample is injected into the HPLC system, and the peak area for this compound is recorded.
-
-
Quantification:
-
The concentration in the diluted sample is determined from the calibration curve.
-
The solubility in the saturated solution is calculated considering the dilution factor.
-
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Solvent Polarity: As a molecule with both polar (hydroxyl group) and nonpolar (benzyl and phenyl rings) regions, its solubility is governed by the principle of "like dissolves like." It is expected to be more soluble in solvents of intermediate polarity, such as alcohols and ketones, which can engage in hydrogen bonding with the hydroxyl group while also interacting with the nonpolar parts of the molecule. Its high solubility in aromatic hydrocarbons like toluene and xylene is due to the favorable π-π stacking interactions between the aromatic rings of the solvent and the solute.
-
Temperature: The solubility of solids in liquids generally increases with temperature. However, the extent of this increase is dependent on the thermodynamics of the solution process and should be determined experimentally for each solvent.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
Conclusion
This technical guide has summarized the available qualitative solubility data for this compound in a range of organic solvents and has provided detailed experimental protocols for its quantitative determination. While specific quantitative data is sparse in the literature, the methodologies described herein provide a solid foundation for researchers to accurately measure the solubility of this compound in solvents relevant to their work. The provided workflows for gravimetric and HPLC-based determination offer a clear visual guide for conducting these experiments. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and industrial applications.
References
An In-depth Technical Guide to the Synthesis of 4-Benzylphenol from Phenol and Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-benzylphenol from phenol (B47542) and benzyl (B1604629) alcohol, primarily through the Friedel-Crafts alkylation reaction. This document details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems through quantitative data, and offers detailed experimental protocols for laboratory synthesis.
Introduction
Benzylphenols, particularly this compound, are valuable intermediates in the chemical and pharmaceutical industries. They serve as precursors for the synthesis of various organic compounds, including agrochemicals, and are integral components in the development of novel drug candidates. The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation of phenol with benzyl alcohol. This electrophilic aromatic substitution reaction is influenced by several factors, including the choice of catalyst, reaction temperature, and molar ratio of reactants, all of which significantly impact the yield and regioselectivity of the product. This guide focuses on providing a detailed technical examination of this synthetic route to aid researchers in optimizing their experimental designs.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from phenol and benzyl alcohol proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of an acid catalyst (either a Brønsted or Lewis acid), the benzyl alcohol is protonated, leading to the formation of a benzyl carbocation. This carbocation acts as the electrophile in the reaction.
-
Nucleophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the benzyl carbocation. The hydroxyl group is an ortho, para-directing group, meaning the substitution can occur at the positions ortho or para to the hydroxyl group.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), loses a proton to regenerate the aromatic ring, yielding the benzylphenol product.
Due to the directing effect of the hydroxyl group, a mixture of 2-benzylphenol (B1197477) and this compound is typically formed. The ratio of these isomers is highly dependent on the reaction conditions and the catalyst used. Steric hindrance at the ortho position can often favor the formation of the para-substituted product, this compound.
An In-depth Technical Guide to the Safety Profile of p-Benzylphenol
Introduction
p-Benzylphenol, also known as 4-benzylphenol or its IUPAC name 4-(phenylmethyl)phenol, is an aromatic organic compound with the chemical formula C₁₃H₁₂O.[1][2] It is identified by the CAS Registry Number 101-53-1.[2][3][4] This compound typically appears as a beige or white to pale reddish-yellow crystalline solid.[1][5] Due to its chemical properties, p-benzylphenol finds application as a germicide, antiseptic, and preservative, and is also utilized in various organic syntheses.[2] This guide provides a comprehensive overview of its safety data, intended for researchers, scientists, and professionals in drug development who may handle this chemical.
Hazard Identification and Classification
p-Benzylphenol is classified as hazardous under the OSHA Hazard Communication Standard.[3] The primary hazards are related to irritation of the skin, eyes, and respiratory system.
-
GHS Classification:
-
Hazard Statements:
Physical and Chemical Properties
The fundamental physical and chemical characteristics of p-benzylphenol are summarized below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Molecular Weight | 184.23 g/mol | [2][6] |
| Appearance | Beige to white/pale reddish-yellow crystalline powder/solid | [1][5] |
| Melting Point | 83-84 °C | [2][5] |
| Boiling Point | 322-330 °C (at 760 mmHg) | [2][5] |
| 154-157 °C (at 4 mmHg) | [2] | |
| Solubility | Slightly soluble in cold water; moderately soluble in hot water. Soluble in organic solvents, glacial acetic acid, and alkali hydroxide (B78521) solutions. | [2] |
| Vapor Pressure | 6.85 x 10⁻⁵ mm Hg | [7] |
| pKa | 10.23 ± 0.10 (Predicted) | [8] |
Toxicological Data
The toxicological profile indicates low acute oral toxicity but notable ecotoxicity, particularly to microorganisms.
| Test | Species/System | Result | Source(s) |
| Acute Oral LD50 | Mouse | >20 g/kg | [5] |
| Microtox | Photobacterium phosphoreum | EC50 = 0.25 mg/L (30 min) | [3] |
| EC50 = 0.26 mg/L (5 and 15 min) | [3] |
Experimental Methodologies
The Safety Data Sheets from which the toxicological data are sourced do not provide detailed experimental protocols (e.g., specific OECD or EPA test guidelines). However, the methodologies for the cited tests can be described in principle.
-
Acute Oral Toxicity (LD50): This test is designed to determine the median lethal dose of a substance when administered orally. A typical protocol involves administering graded doses of the test substance to groups of laboratory animals (in this case, mice). The animals are then observed for a set period (commonly 14 days) for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that would be lethal to 50% of the test population.
-
Microtox® Assay (EC50): This is a rapid ecotoxicity test that uses the bioluminescent bacterium Vibrio fischeri (often referred to by its older name, Photobacterium phosphoreum). The principle is that the light output of these bacteria is proportional to their metabolic health. When exposed to a toxic substance, their metabolic activity is disrupted, leading to a reduction in light emission. The EC50 is the effective concentration of the test substance that causes a 50% reduction in light output after a specified exposure time (e.g., 5, 15, or 30 minutes).[3]
Safe Handling and Emergency Response
Proper handling and emergency preparedness are critical to ensuring safety when working with p-benzylphenol. The following workflows outline the necessary personal protective equipment and the correct response to an accidental spill.
First Aid Measures
Prompt and correct first aid is essential following any exposure.
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[1][3] If skin irritation develops or persists, consult a physician.[1][3]
-
Inhalation: Move the individual to fresh air.[1][3] If the person is not breathing, provide artificial respiration.[1][3] If symptoms occur, seek medical attention.[1][3]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[1][3] Do not induce vomiting. Seek medical attention if symptoms occur.[1][3]
Fire-Fighting and Reactivity
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire.[3]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[3][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9]
-
Stability and Reactivity: The compound is stable under normal conditions.[9] Hazardous polymerization will not occur.[3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][9]
Conclusion
p-Benzylphenol is a valuable chemical intermediate with defined hazards. It is a skin, eye, and respiratory irritant. While its acute oral toxicity is low, appropriate engineering controls, personal protective equipment, and adherence to safe handling practices are mandatory to minimize exposure risks. In the event of an emergency, such as a spill or personal exposure, the protocols outlined in this guide should be followed promptly. Researchers and laboratory personnel must be thoroughly familiar with this safety information before handling the substance.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. p-Benzylphenol [drugfuture.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. p-Benzylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound CAS#: 101-53-1 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
4-Benzylphenol: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling point data for 4-benzylphenol, a compound of interest in various chemical and pharmaceutical research fields. The document details the methodologies for the determination of these key physical properties and presents the data in a clear, tabular format for ease of reference. Furthermore, it includes a generalized experimental workflow for the characterization of such a compound, from synthesis to biological assessment.
Physicochemical Data of this compound
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. Below is a summary of the reported values for this compound.
| Physical Property | Value | Conditions |
| Melting Point | 79-81 °C | (lit.)[1][2] |
| 83 °C | ||
| 84 °C | ||
| Boiling Point | 322 °C | at 760 mmHg (Atmospheric Pressure) |
| 198-200 °C | at 10 mmHg[1][2] | |
| 154-157 °C | at 4 mmHg |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections describe standard laboratory protocols applicable to a crystalline solid like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and official technique for determining the melting point of a crystalline solid.[3][4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure substance, this range should be narrow, typically 0.5-1 °C.
Boiling Point Determination (Thiele Tube Method)
For determining the boiling point of a liquid at atmospheric pressure, the Thiele tube method is a common and effective technique.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Heating oil (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in the Thiele tube containing heating oil, ensuring the sample is level with the thermometer bulb.
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Experimental and Logical Workflows
The following diagrams illustrate generalized workflows relevant to the study of a chemical compound like this compound.
Caption: Workflow for the characterization of a chemical compound.
References
The Biological Activity of 4-Benzylphenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds represent a vast and diverse class of molecules that have long been a cornerstone of drug discovery and development.[1] Among these, 4-benzylphenol and its derivatives are of significant interest due to their wide spectrum of biological activities. Characterized by a phenol (B47542) ring substituted with a benzyl (B1604629) group at the para position, this structural motif serves as a versatile scaffold for designing molecules with targeted therapeutic properties. These derivatives have demonstrated potential as antimicrobial agents, endocrine modulators, and enzyme inhibitors.[1][2] Understanding the structure-activity relationships (SAR), mechanisms of action, and the signaling pathways they influence is critical for optimizing their therapeutic potential and advancing new chemical entities from the laboratory to clinical applications.
This technical guide provides an in-depth overview of the known biological activities of this compound derivatives and related phenolic structures. It summarizes quantitative bioactivity data, details key experimental protocols for assessing their effects, and visualizes the underlying molecular pathways and experimental workflows to support further research and development in this promising area.
Core Biological Activities of this compound Derivatives
The biological profile of this compound derivatives is multifaceted, with activities ranging from antimicrobial effects to modulation of nuclear receptor signaling. The specific nature and potency of these activities are highly dependent on the substitution patterns on both the phenolic and benzyl rings.
Antimicrobial Activity
Phenolic compounds are well-established antimicrobial agents, generally exerting their effects through mechanisms like the disruption of microbial cell membranes.[2] Derivatives of this compound are expected to possess antibacterial and antifungal properties, with substitutions on the aromatic rings potentially enhancing their potency.[2][3] For instance, the introduction of a nitro group on the benzyl moiety or a chloro group on the phenyl ring has been shown to be important for the antimicrobial activity of related benzyl phenyl sulfide (B99878) derivatives.[4]
Table 1: Antimicrobial Activity of Selected Phenolic and Benzyl Derivatives
| Compound | Test Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| 4-Fluorophenol | Photobacterium phosphoreum | EC50: 19.5 mg/L | [3] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide | Multiple Strains | Not specified, but showed strongest inhibitory effects | [4] |
| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | [5] |
| Benzyl bromide derivative (1c) | Candida krusei | 0.5 mg/mL | [5] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole (Isomeric fluorinated derivatives 2-5, 7-10) | Staphylococcus strains | 32 µg/mL | [6] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | Staphylococcus aureus ATCC 29213 / 6358 | 30 µg/mL | [7] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | Streptococcus pyogenes | 40 µg/mL | [7] |
Note: Data for a broad range of this compound derivatives is limited; therefore, data for structurally related compounds are included to provide context.
Endocrine Disrupting Activity
A significant area of research for this compound derivatives is their interaction with nuclear receptors, specifically the estrogen and androgen receptors. This activity classifies them as potential endocrine-disrupting chemicals (EDCs).
Certain phenolic compounds, including this compound, are known as xenoestrogens, capable of binding to estrogen receptors (ERα and ERβ) and mimicking the effects of the natural hormone 17β-estradiol.[8][9] This binding can trigger a conformational change in the receptor, leading to its dimerization, nuclear translocation, and the subsequent activation of estrogen-responsive genes.[10][11] The position of the benzyl group is a critical determinant of this activity.[2] While many alkylphenols are weak agonists compared to estradiol, their prevalence as environmental contaminants makes their study crucial.[8] Benzylparaben, a related structure, has been shown to increase the proliferation of ER-positive MCF-7 breast cancer cells, an effect that can be blocked by an ER antagonist, confirming the ER-mediated pathway.[12]
Table 2: Estrogenic Activity of Selected Phenolic Compounds
| Compound | Assay | Test System | EC50 (Molar) | Relative Potency (vs. 17β-estradiol) | Reference |
| 4-Octylphenol | Yeast Estrogen Screen (YES) | Yeast (hERα) | 1.0 x 10⁻⁶ (Log EC50: -6.0) | 0.0003 | [8] |
| 4-Nonylphenol | Yeast Estrogen Screen (YES) | Yeast (hERα) | 2.0 x 10⁻⁶ (Log EC50: -5.7) | 0.0002 | [8] |
| 4-Undecylphenol | Yeast Estrogen Screen (YES) | Yeast (hERα) | 5.0 x 10⁻⁶ (Log EC50: -5.3) | 0.00005 | [8] |
| Bisphenol A | HEK293 ERE/Gal4-Lux Assay | HEK293 Cells | 4.6 x 10⁻⁷ | 0.000017 | [13] |
| 17β-Estradiol | Yeast Estrogen Screen (YES) | Yeast (hERα) | 1.6 x 10⁻¹⁰ (Log EC50: -9.8) | 1 | [8] |
In addition to estrogenic effects, some phenol derivatives act as antagonists to the androgen receptor (AR), inhibiting the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[14] This makes them candidates for the treatment of prostate cancer, a disease highly dependent on AR signaling.[14][15] These antagonists function by competing with endogenous androgens for binding to the AR's ligand-binding pocket, preventing the receptor's activation and subsequent translocation to the nucleus to regulate gene expression.[16] Novel 4-(4-benzoylaminophenoxy)phenol derivatives have been synthesized and shown to be potent AR antagonists, with activity against both wild-type and mutated forms of the receptor found in castration-resistant prostate cancer.[15]
Table 3: Androgen Receptor (AR) Antagonistic Activity of Selected Phenol Derivatives
| Compound | Test System | IC50 (µM) | Reference |
| Compound 22 (4-(4-benzoylaminophenoxy)phenol derivative) | SC-3 cells (wild-type AR) | 0.75 | [15] |
| Compound 22 (4-(4-benzoylaminophenoxy)phenol derivative) | LNCaP cells (T877A-mutated AR) | 0.043 | [15] |
| Compound 22 (4-(4-benzoylaminophenoxy)phenol derivative) | 22Rv1 cells (H874Y-mutated AR) | 0.22 | [15] |
| (S,R)-3b (Silicon-containing bis-phenol derivative) | SC-3 cell proliferation assay | 0.072 | [17] |
| Hydroxyflutamide (Reference Drug) | SC-3 cell proliferation assay | 1.4 | [17] |
| Bisphenol A | Whole cell binding assay | Ki ≈ 10 | [9] |
| 4,4' Biphenol | Whole cell binding assay | Ki ≈ 10 | [9] |
| T1-12 (N-(4-(benzyloxy)-phenyl)-sulfonamide derivative) | AR transcriptional inhibition | 0.47 | [18][19] |
Signaling Pathways Modulated by this compound Derivatives
The biological effects of these compounds are mediated through their interaction with specific intracellular signaling pathways. Visualizing these pathways is essential for understanding their mechanism of action.
Estrogen Receptor (ER) Signaling Pathway
Xenoestrogens like certain this compound derivatives can activate the estrogen receptor pathway. The ligand binds to the ER in the cytoplasm, causing the dissociation of heat shock proteins (HSP). The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This recruits co-activators and initiates the transcription of target genes responsible for effects like cell proliferation.[10][11]
Androgen Receptor (AR) Antagonism Pathway
AR antagonists compete with endogenous androgens (like DHT) for binding to the AR in the cytoplasm.[20] This prevents the dissociation of HSPs and the conformational change required for nuclear translocation.[16] As a result, the AR cannot bind to Androgen Response Elements (AREs) in the nucleus, and the transcription of androgen-dependent genes, which promote the growth of prostate cancer cells, is inhibited.[14][21]
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the biological activity of this compound derivatives. The following sections provide detailed methodologies for key experiments.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[22][23]
Methodology
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).[22]
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.[22]
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.[22]
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound. The final volume in each well is typically 100-200 µL.[22][24]
-
Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).[22]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[22]
-
-
MIC Determination:
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that uses genetically modified yeast (Saccharomyces cerevisiae) to quantify the estrogenic potential of a compound.[25][26]
Methodology
-
Yeast Culture Preparation:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., 17β-estradiol) in a solvent like ethanol.
-
Dispense aliquots of these dilutions into a 96-well flat-bottom microtiter plate and allow the solvent to evaporate.[27]
-
-
Inoculation and Incubation:
-
Prepare the assay medium containing a chromogenic substrate for β-galactosidase, such as chlorophenol red-β-D-galactopyranoside (CPRG).[27]
-
Seed the assay medium with the prepared yeast culture.
-
Add the seeded assay medium to each well of the plate.[2]
-
Seal the plate and incubate at a controlled temperature (e.g., 34°C) for 48-72 hours.[27]
-
-
Data Measurement and Analysis:
-
If an estrogenic compound is present, it will bind to the hER, activate the reporter gene, and lead to the production of β-galactosidase. The enzyme metabolizes the CPRG substrate, causing a color change from yellow to red/purple.[25]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Plot the absorbance against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximum response).[8]
-
Androgen Receptor (AR) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR, thereby determining its binding affinity.[28][29]
Methodology
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., containing HEPES, TCEP, glycerol).[29]
-
Prepare serial dilutions of the test compound (unlabeled competitor).
-
Prepare a solution of a high-affinity radiolabeled ligand (e.g., [³H]-DHT) at a concentration at or below its dissociation constant (Kd).[28][29]
-
Prepare a solution containing the purified AR ligand-binding domain (AR-LBD).[29]
-
-
Assay Procedure (Scintillation Proximity Assay - SPA format):
-
Add the AR-LBD solution to each well of a 384-well Ni-chelate coated plate and incubate to allow binding.[29]
-
Wash the wells to remove unbound AR-LBD.[29]
-
Add the serially diluted test compound to the wells.[29]
-
Add the radiolabeled ligand solution to all wells.[29]
-
Seal the plate and incubate to allow the binding reaction to reach equilibrium.
-
-
Detection and Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.[28] In an SPA format, only radioligand bound to the receptor immobilized on the plate will generate a signal.
-
Generate a competition curve by plotting the percentage of bound radioligand against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8][30] This value is used to determine the relative binding affinity.
-
References
- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 2. 2.7. In Vitro Recombinant Yeast Estrogen Screen (YES) [bio-protocol.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. 3.6. Microdilution of Broth Assay [bio-protocol.org]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways [mdpi.com]
- 11. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oestrogenic activity of benzylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms | MDPI [mdpi.com]
- 15. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of silicon-containing bis-phenol derivatives as androgen receptor antagonists: selectivity switching by C/Si exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Collection - Discovery of Nâ(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 20. Anti-androgenic mechanisms of Bisphenol A involve androgen receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of androgen receptor signalling via steroid receptor coactivator-1 in prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 26. benchchem.com [benchchem.com]
- 27. ftb.com.hr [ftb.com.hr]
- 28. benchchem.com [benchchem.com]
- 29. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tools.thermofisher.com [tools.thermofisher.com]
4-Benzylphenol: An In-Depth Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylphenol is a phenolic compound utilized in various industrial applications. Understanding its environmental fate and degradation is crucial for assessing its potential ecological impact and for ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, biodegradation, abiotic degradation, and bioaccumulation potential of this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar compounds, such as diphenylmethane (B89790) and other short-chain alkylphenols, to provide a scientifically grounded assessment of its likely environmental behavior.
Physicochemical Properties of this compound
A substance's environmental fate is significantly influenced by its physicochemical properties. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 184.23 g/mol | --INVALID-LINK-- |
| Water Solubility | Data not available | |
| Vapor Pressure | 0.0000685 mmHg | --INVALID-LINK-- |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.5 | --INVALID-LINK-- |
The Log Kₒw value of 3.5 suggests that this compound has a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.
Biodegradation
The primary mechanism for the removal of many organic compounds from the environment is biodegradation by microorganisms. While specific studies on the biodegradation of this compound are limited, the degradation of its structural analogue, diphenylmethane, provides valuable insights into a potential pathway.
Aerobic Biodegradation
Under aerobic conditions, microorganisms can utilize this compound as a carbon and energy source. The degradation is likely initiated by the enzymatic oxidation of one of the benzene (B151609) rings.
A proposed aerobic degradation pathway for this compound, based on the known degradation of diphenylmethane by a Hydrogenomonas species, is illustrated below.[1] This pathway involves the initial oxidation and fission of one of the benzene rings, leading to the formation of phenylacetic acid as a major intermediate.[1] Phenylacetic acid is then further metabolized by inducible enzymes.[1]
Caption: Proposed aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation
In the absence of oxygen, the degradation of phenolic compounds proceeds through different metabolic pathways. For many aromatic compounds, anaerobic degradation involves initial activation reactions followed by ring reduction and cleavage. While specific data for this compound is unavailable, studies on other phenolic compounds suggest that anaerobic degradation is possible, although it generally occurs at a slower rate than aerobic degradation.[2][3]
Experimental Protocols for Biodegradation Assessment
Standardized methods are used to assess the biodegradability of chemical substances.
Table 1: Standardized Biodegradability Test Protocols
| Test Guideline | Title | Description |
| OECD 301 | Ready Biodegradability | A series of six methods to screen for ready biodegradability in an aerobic aqueous medium. Degradation is followed by measuring parameters like DOC removal, CO₂ production, or oxygen uptake. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window in a 28-day period.[4] |
| OECD 304A | Inherent Biodegradability in Soil | Evaluates the mineralization rate of a ¹⁴C-labeled compound in soil by measuring the evolution of ¹⁴CO₂. This test assesses the potential for a substance to be degraded by soil microorganisms.[5][6][7] |
Abiotic Degradation
Abiotic processes, including photolysis and hydrolysis, can also contribute to the degradation of this compound in the environment.
Photolysis
Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Phenolic compounds can undergo direct photolysis by absorbing light, or indirect photolysis through reactions with photochemically generated reactive species in the water.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is dependent on the pH and temperature of the water. This compound lacks functional groups that are readily susceptible to hydrolysis under typical environmental conditions.[8] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Experimental Protocols for Abiotic Degradation Assessment
Standardized methods are available to evaluate the potential for photolysis and hydrolysis.
Table 2: Standardized Abiotic Degradation Test Protocols
| Test Guideline | Title | Description |
| OECD 316 | Phototransformation of Chemicals in Water – Direct Photolysis | This guideline describes a tiered approach to assess the direct photolysis of chemicals in water. It involves a theoretical screen followed by an experimental study to determine the photolysis rate constant and identify major transformation products.[9][10][11][12] |
| OECD 111 | Hydrolysis as a Function of pH | This test guideline describes a method to determine the rate of hydrolysis of a chemical in aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.[8][13][14][15][16] |
Bioaccumulation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic organisms from water.
There is no experimental BCF value available for this compound. However, its Log Kₒw of 3.5 suggests a moderate potential for bioconcentration. For diphenylmethane, a measured BCF range of 452 to 1190 has been reported, indicating a high to very high potential for bioconcentration in aquatic organisms.[8] Given the structural similarity, it is plausible that this compound also has a significant potential to bioaccumulate.
Experimental Protocol for Bioaccumulation Assessment
The potential for a chemical to bioaccumulate in fish is typically assessed using the following standardized method.
Table 3: Standardized Bioaccumulation Test Protocol
| Test Guideline | Title | Description |
| OECD 305 | Bioaccumulation in Fish: Aqueous and Dietary Exposure | This guideline describes a procedure to characterize the bioconcentration potential of substances in fish under flow-through conditions. The test consists of an exposure (uptake) phase and a post-exposure (depuration) phase. The BCF is calculated from the concentrations of the test substance in the fish and in the water.[17][18][19][20] |
Environmental Fate Modeling
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models and environmental fate models can be used to predict the properties and environmental distribution of a chemical. Software such as the US EPA's EPI (Estimation Programs Interface) Suite™ can provide estimates for various physicochemical and environmental fate parameters.
Caption: Workflow for predicting environmental fate properties using QSAR models like EPI Suite™.
Ecotoxicity
The ecotoxicity of this compound to various environmental organisms is an important consideration for its overall environmental risk assessment. While specific data for this compound is limited, studies on other simple alkylphenols have shown toxicity to aquatic organisms such as algae and Daphnia magna.[21][22][23][24]
Removal in Wastewater Treatment Plants
Wastewater treatment plants (WWTPs) are a major pathway for the entry of many chemicals into the environment. The removal efficiency of a compound in a WWTP depends on its biodegradability and its tendency to partition to sludge. For phenolic compounds, biological treatment processes can be effective in their removal.[5][17][25][26][27] Given the expected biodegradability of this compound, a significant degree of removal in a well-functioning activated sludge process can be anticipated.
Conclusion
This technical guide has synthesized the available information on the environmental fate and degradation of this compound. While direct experimental data for this specific compound is limited, by examining the behavior of structurally similar compounds and utilizing established scientific principles and standardized testing methodologies, we can infer its likely environmental behavior. This compound is expected to be biodegradable under aerobic conditions, with a moderate potential for bioaccumulation. Hydrolysis is not anticipated to be a significant degradation pathway. Further experimental studies are needed to provide definitive quantitative data on the environmental half-life, biodegradation rates, and ecotoxicity of this compound to allow for a more complete environmental risk assessment.
References
- 1. insilico.eu [insilico.eu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic degradation of decabrominated diphenyl ether through a novel bacterium isolated from municipal waste dumping site: Identification, degradation and metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationship models for ready biodegradability of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3 [mdpi.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Diphenylmethane CAS#: 101-81-5 [m.chemicalbook.com]
- 13. Bacterial Degradation of Diphenylmethane, a DDT Model Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. oehha.ca.gov [oehha.ca.gov]
- 17. oehha.ca.gov [oehha.ca.gov]
- 18. Photodegradation of dibenzoylmethanes: potential cause of photocontact allergy to sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Anaerobic biodegradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. toxicology.org [toxicology.org]
- 25. Literature Review: Evaluation of Drug Removal Techniques in Municipal and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 26. arviatechnology.com [arviatechnology.com]
- 27. Assessing pharmaceutical removal and reduction in toxicity provided by advanced wastewater treatment systems - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Commercial Applications of 4-Benzylphenol as a Germicide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylphenol, a substituted phenolic compound, has established applications as a germicidal agent in various commercial formulations. Its efficacy as a disinfectant, antiseptic, and preservative stems from its ability to disrupt microbial cellular integrity and key biological processes. This technical guide provides an in-depth analysis of the germicidal properties of this compound, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.
Germicidal Efficacy of this compound
The germicidal activity of this compound, like other phenolic compounds, is concentration-dependent and varies across different microbial species. While specific quantitative data for this compound is not extensively available in publicly accessible literature, the general efficacy of phenolic compounds provides a basis for understanding its potential. Phenolic germicides are known to be effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.
Table 1: General Efficacy of Phenolic Compounds (as a reference for this compound's potential)
| Microorganism Type | General Efficacy | Notes |
| Gram-positive bacteria | Generally effective | Disrupts cell wall and membrane integrity. |
| Gram-negative bacteria | Moderately effective | Outer membrane can confer some resistance. |
| Fungi (Yeasts & Molds) | Generally effective | Mechanism involves membrane disruption. |
| Viruses (Enveloped) | Generally effective | Disrupts the lipid envelope. |
| Viruses (Non-enveloped) | Less effective | Lacks a lipid envelope to target. |
| Bacterial Spores | Generally resistant | Requires higher concentrations and longer contact times. |
Mechanism of Action
The primary mechanism of germicidal action for phenolic compounds like this compound involves the disruption of microbial cell membranes and the denaturation of proteins.[1] At lower concentrations, phenols can inactivate essential enzyme systems within the microbial cell. At higher concentrations, they cause gross damage to the cell membrane, leading to the leakage of intracellular contents and ultimately, cell death.
The presence of the benzyl (B1604629) group on the phenol (B47542) ring enhances the lipophilicity of the molecule, facilitating its penetration through the lipid-rich cell membranes of microorganisms. This structural feature is crucial for its germicidal activity.
Below is a diagram illustrating the proposed general mechanism of action for phenolic germicides.
Caption: Proposed mechanism of germicidal action for this compound.
Experimental Protocols for Evaluating Germicidal Efficacy
Standardized methods are crucial for determining the germicidal activity of compounds like this compound. The following are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microbial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at the optimal temperature. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and the microbial inoculum without this compound.
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: A well containing broth, the microbial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: Subculturing from MIC Assay
-
Perform MIC Assay: Follow the protocol for MIC determination as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Streak the aliquot onto an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in no microbial growth on the subculture agar plates.
Commercial Uses
This compound is utilized as a germicidal component in a variety of commercial products, including:
-
Disinfectant Formulations: For use on hard surfaces in healthcare, industrial, and institutional settings.
-
Antiseptic Products: In soaps and hand washes for personal hygiene.
-
Preservatives: In some industrial and consumer products to prevent microbial contamination and spoilage.
Conclusion
This compound is a versatile germicidal agent with a broad spectrum of activity against various microorganisms. Its mechanism of action, centered on cell membrane disruption and protein denaturation, makes it an effective component in disinfectant, antiseptic, and preservative formulations. The standardized experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of its germicidal applications in research and product development. Further studies to generate specific quantitative efficacy data for this compound against a wider range of clinically and industrially relevant microorganisms are warranted to fully characterize its potential.
References
An In-depth Technical Guide to 4-Benzylphenol and Its Analogs as Building Blocks for Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the use of 4-benzylphenol and its close analog, 4-benzyloxyphenol, as foundational building blocks in the synthesis of thermotropic liquid crystals. While the direct application of this compound is less commonly documented, the principles of molecular design and synthesis are well-illustrated through its benzyloxy counterpart. This document provides a comprehensive overview of the synthesis, properties, and underlying structure-property relationships of calamitic liquid crystals incorporating a terminal benzyl (B1604629) or benzyloxy moiety.
Introduction to Calamitic Liquid Crystals
Calamitic, or rod-like, liquid crystals are organic molecules characterized by their elongated shape, which promotes the formation of anisotropic mesophases. These phases, intermediate between the crystalline solid and isotropic liquid states, exhibit long-range orientational order, making them invaluable in applications such as display technologies and optical sensors.[1] The molecular architecture of calamitic liquid crystals typically consists of a rigid core, flexible terminal chains, and often a linking group. The choice of these components dictates the thermal stability and the type of mesophase (e.g., nematic, smectic) exhibited.
The benzyl group, with its rigid phenyl ring attached to a flexible methylene (B1212753) group, presents an attractive option for a terminal moiety. It can contribute to the overall molecular anisotropy while influencing intermolecular interactions that govern the liquid crystalline behavior.
The Role of the Benzyl and Benzyloxy Moieties in Liquid Crystal Design
The incorporation of a terminal benzyl or benzyloxy group can significantly influence the mesomorphic properties of a liquid crystal. The phenyl ring of the benzyl group contributes to the polarizability and rigidity of the molecule, which are crucial for achieving a stable mesophase. The flexible linkage, either a direct CH₂ group in a benzylphenyl structure or an OCH₂ in a benzyloxyphenyl structure, can affect the molecule's overall linearity and packing efficiency in the liquid crystalline state.
Generally, the introduction of such terminal groups is a strategy to modify transition temperatures and the temperature range of the mesophases. For instance, single-chain benzyloxy-phenyl esters have been shown to exhibit monotropic liquid crystallinity.[2]
Synthesis of Liquid Crystals Incorporating a Benzyloxy Phenyl Core
A common synthetic route to calamitic liquid crystals involves the esterification of a phenol (B47542) with a carboxylic acid. In the context of this guide, 4-benzyloxyphenol serves as the key phenolic building block. A well-documented example is the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB).[1]
The synthesis of calamitic liquid crystals based on a benzyloxy phenol core typically follows a multi-step process involving the formation of ester linkages. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for benzyloxy-based liquid crystals.
This protocol details the esterification reaction to form the final liquid crystal product, BDBB.
-
Reactants:
-
4-(4-n-dodecyloxybenzoyloxy)benzoic acid (3.0 mmol)
-
4-benzyloxyphenol (3.3 mmol)
-
N,N'-dicyclohexylcarbodiimide (DCC) (4.8 mmol)
-
4-(dimethylamino)pyridine (DMAP) (0.3 mmol, as catalyst)
-
Dry dichloromethane (B109758) (70 mL)
-
-
Procedure:
-
In a 250-mL round-bottomed flask, dissolve all reactants in dry dichloromethane.
-
Stir the mixture at room temperature under an argon atmosphere for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with chloroform (B151607) as the eluent.
-
Upon completion, filter the reaction mixture through silica (B1680970) gel and wash with dichloromethane.
-
Remove the volatile components in vacuo.
-
Purify the crude product by column chromatography on silica gel, using chloroform as the eluent.
-
-
Yield: 76% (1.38 g) of colorless crystals.
Physicochemical Properties and Data
The mesomorphic properties of liquid crystals are primarily characterized by their phase transition temperatures, which are typically determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
The liquid crystal compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) exhibits enantiotropic nematic (N) and tilted smectic (SmC) phases.[1] The transition temperatures and corresponding enthalpy values are summarized in the table below.
| Transition | Temperature (K) | Enthalpy (ΔH, J/g) |
| Heating | ||
| Cr → SmC | 400.2 | 87.5 |
| SmC → N | 439.2 | - |
| N → Iso | 479.2 | 1.1 |
| Cooling | ||
| Iso → N | 478.2 | -1.0 |
| N → SmC | 438.2 | - |
| SmC → Cr | 384.2 | -70.4 |
Data sourced from Reference[1]. "Cr" denotes the crystalline phase, and "Iso" denotes the isotropic liquid phase.
Structure-Property Relationships
The molecular structure of calamitic liquid crystals is intrinsically linked to their mesomorphic behavior. The diagram below illustrates the key components of a calamitic liquid crystal, using a 4-benzyloxyphenol derivative as an example.
Caption: Key structural components of a calamitic liquid crystal.
The elongated and rigid core, composed of phenyl rings, is essential for establishing the orientational order characteristic of liquid crystals. The flexible alkoxy chain at one end and the benzyloxy group at the other terminal contribute to the overall molecular aspect ratio and influence the melting and clearing points. The ester linking groups help to maintain the linearity of the core.
Conclusion
References
The Discovery and History of 4-Hydroxydiphenylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxydiphenylmethane, also known as p-benzylphenol, is an organic compound with a history rooted in early 20th-century organic synthesis. This technical guide provides an in-depth overview of its discovery, historical synthesis, physicochemical properties, and known biological activities. While its direct modulation of specific signaling pathways remains an area for future research, this document consolidates the available toxicological data and presents generalized experimental protocols for its synthesis based on established chemical principles. Spectroscopic data are provided for unambiguous identification, and logical workflows are visualized to aid in conceptual understanding.
Introduction
4-Hydroxydiphenylmethane (4-HDM) is a phenolic compound characterized by a benzyl (B1604629) group substituted at the para position of a phenol (B47542) ring. Its structural similarity to other diphenylmethane (B89790) derivatives, some of which exhibit significant biological activities, has made it a compound of interest in various chemical and biological studies. This guide aims to provide a comprehensive technical resource on 4-HDM, covering its historical context, synthesis, and what is currently known about its biological effects.
Discovery and History
The scientific exploration of hydroxylated diphenylmethane derivatives dates back to the early 20th century. While a singular "discovery" of 4-hydroxydiphenylmethane is not prominently documented, related structures were the subject of academic research. A notable early work is a 1924 publication by Gladys Kidder Wardwell on "3-methyl-4-hydroxy diphenylmethane," indicating that the synthesis and characterization of such compounds were of interest during that period.
A more direct historical reference to the synthesis of 4-hydroxydiphenylmethane (p-benzylphenol) is found in a 1955 paper by Ziegenbein et al., which describes its preparation from phenol and benzyl chloride in the presence of zinc chloride[1]. Furthermore, a 1941 patent outlines the use of para-benzylphenol as a starting material for the synthesis of other compounds, suggesting its availability and utility in the chemical industry of the time[2]. These historical accounts point to the Friedel-Crafts reaction as the foundational method for the synthesis of 4-hydroxydiphenylmethane.
Physicochemical and Spectroscopic Data
Accurate identification of 4-hydroxydiphenylmethane is crucial for research and development. The following tables summarize its key physicochemical properties and spectral data.
Table 1: Physicochemical Properties of 4-Hydroxydiphenylmethane
| Property | Value | Reference |
| CAS Number | 101-53-1 | [3] |
| Molecular Formula | C₁₃H₁₂O | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | 198-200 °C at 10 mm Hg | [3] |
| Appearance | White solid | [4] |
| Solubility | Slightly soluble in cold water; soluble in organic solvents, glacial acetic acid, and alkali hydroxide (B78521) solutions. | [1] |
Table 2: Spectroscopic Data for 4-Hydroxydiphenylmethane
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases.[5] |
| FT-IR | Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O bonds. Data available in spectral databases.[5] |
| Mass Spec (GC-MS) | Molecular ion peak and characteristic fragmentation pattern. Data available in spectral databases.[5] |
Experimental Protocols: Synthesis of 4-Hydroxydiphenylmethane
Generalized Friedel-Crafts Alkylation of Phenol with Benzyl Chloride
This method involves the reaction of phenol with benzyl chloride using a Lewis acid catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Zinc chloride (or another suitable Lewis acid like aluminum chloride)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenol in an appropriate anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., zinc chloride) to the solution and stir.
-
Slowly add benzyl chloride to the reaction mixture through the dropping funnel at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench it by slowly adding it to a mixture of ice and hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with water, followed by a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of 4-hydroxydiphenylmethane via Friedel-Crafts alkylation.
Biological Activity and Toxicology
The biological effects of 4-hydroxydiphenylmethane are not extensively studied. However, some toxicological data and indications of estrogenic activity are available.
A 28-day repeated-dose toxicity study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg/day[6]. At higher doses, effects such as lower body weight in males, increased relative liver weights, and hepatocellular hypertrophy were observed[6]. The same study found 4-benzylphenol to be non-genotoxic in in vitro tests (Ames test and chromosomal aberration test)[6].
Notably, this compound has been reported to exhibit estrogenic activity both in vitro and in vivo[6]. This is a significant consideration for its potential applications and safety assessment.
Signaling Pathways
Currently, there is a lack of specific research in the public domain that elucidates the direct modulation of any signaling pathways by 4-hydroxydiphenylmethane. Its reported estrogenic activity suggests a potential interaction with estrogen receptors and their downstream signaling cascades, but detailed mechanistic studies are required to confirm this.
Conclusion
4-Hydroxydiphenylmethane is a compound with a history stretching back to the early days of modern organic chemistry. Its synthesis is primarily achieved through the well-established Friedel-Crafts alkylation, and its physicochemical properties are well-characterized. While some toxicological data exists, highlighting its estrogenic potential, a significant gap remains in our understanding of its specific biological mechanisms of action, particularly concerning its interaction with cellular signaling pathways. This guide provides a solid foundation for researchers and professionals in drug development, summarizing the current knowledge and pointing towards areas ripe for future investigation. Further research into its biological activities could uncover novel applications for this historical compound.
References
- 1. p-Benzylphenol [drugfuture.com]
- 2. US2248831A - Alkylated phenol - Google Patents [patents.google.com]
- 3. This compound | CAS#:101-53-1 | Chemsrc [chemsrc.com]
- 4. This compound | 101-53-1 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Initial hazard assessment of this compound, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Calculation of 4-Benzylphenol's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the theoretical determination of the molecular structure of 4-benzylphenol. While experimental data from X-ray crystallography serves as the gold standard for structural elucidation in the solid state, computational chemistry offers a powerful and accessible means to predict and analyze molecular geometries in the gas phase, providing insights that are complementary to experimental findings. This is particularly valuable in drug development and molecular design, where understanding a molecule's conformational possibilities and electronic properties is paramount.
This document outlines a standard and robust computational protocol for geometry optimization of this compound using Density Functional Theory (DFT). It also presents a structured table for the comparison of key theoretical structural parameters with their experimental counterparts, which are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 787585.
Molecular Structure and Atom Numbering
The molecular structure of this compound consists of a phenol (B47542) ring and a benzyl (B1604629) group linked by a methylene (B1212753) bridge. For clarity in the data presentation, the following atom numbering scheme will be used:
(Note: This is a representative 2D image for numbering purposes. The actual 3D conformation is the subject of the calculations described below.)
Data Presentation: Comparison of Theoretical and Experimental Structural Parameters
The following tables are structured to allow for a direct comparison between the theoretically calculated and experimentally determined geometric parameters for this compound. The experimental values can be obtained from the crystallographic data available from the CCDC (deposition number 787585). The theoretical values can be generated by following the detailed computational protocol provided in the subsequent section.
Table 1: Bond Lengths (Å)
| Bond | Atom 1 | Atom 2 | Theoretical Value (Å) | Experimental Value (Å) |
| C1-C2 | C1 | C2 | To be calculated | From CCDC 787585 |
| C2-C3 | C2 | C3 | To be calculated | From CCDC 787585 |
| C3-C4 | C3 | C4 | To be calculated | From CCDC 787585 |
| C4-C5 | C4 | C5 | To be calculated | From CCDC 787585 |
| C5-C6 | C5 | C6 | To be calculated | From CCDC 787585 |
| C6-C1 | C6 | C1 | To be calculated | From CCDC 787585 |
| C1-O1 | C1 | O1 | To be calculated | From CCDC 787585 |
| O1-H1 | O1 | H1 | To be calculated | From CCDC 787585 |
| C4-C7 | C4 | C7 | To be calculated | From CCDC 787585 |
| C7-C8 | C7 | C8 | To be calculated | From CCDC 787585 |
| C8-C9 | C8 | C9 | To be calculated | From CCDC 787585 |
| C9-C10 | C9 | C10 | To be calculated | From CCDC 787585 |
| C10-C11 | C10 | C11 | To be calculated | From CCDC 787585 |
| C11-C12 | C11 | C12 | To be calculated | From CCDC 787585 |
| C12-C13 | C12 | C13 | To be calculated | From CCDC 787585 |
| C13-C8 | C13 | C8 | To be calculated | From CCDC 787585 |
Table 2: Bond Angles (°)
| Angle | Atom 1 | Atom 2 | Atom 3 | Theoretical Value (°) | Experimental Value (°) |
| C6-C1-C2 | C6 | C1 | C2 | To be calculated | From CCDC 787585 |
| C1-C2-C3 | C1 | C2 | C3 | To be calculated | From CCDC 787585 |
| C2-C3-C4 | C2 | C3 | C4 | To be calculated | From CCDC 787585 |
| C3-C4-C5 | C3 | C4 | C5 | To be calculated | From CCDC 787585 |
| C4-C5-C6 | C4 | C5 | C6 | To be calculated | From CCDC 787585 |
| C5-C6-C1 | C5 | C6 | C1 | To be calculated | From CCDC 787585 |
| C2-C1-O1 | C2 | C1 | O1 | To be calculated | From CCDC 787585 |
| C1-O1-H1 | C1 | O1 | H1 | To be calculated | From CCDC 787585 |
| C3-C4-C7 | C3 | C4 | C7 | To be calculated | From CCDC 787585 |
| C5-C4-C7 | C5 | C4 | C7 | To be calculated | From CCDC 787585 |
| C4-C7-C8 | C4 | C7 | C8 | To be calculated | From CCDC 787585 |
| C7-C8-C9 | C7 | C8 | C9 | To be calculated | From CCDC 787585 |
| C7-C8-C13 | C7 | C8 | C13 | To be calculated | From CCDC 787585 |
Table 3: Dihedral Angles (°)
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Theoretical Value (°) | Experimental Value (°) |
| C5-C4-C7-C8 | C5 | C4 | C7 | C8 | To be calculated | From CCDC 787585 |
| C4-C7-C8-C9 | C4 | C7 | C8 | C9 | To be calculated | From CCDC 787585 |
Experimental Protocols: Computational Methodology
This section provides a detailed protocol for the geometry optimization of this compound using a widely accepted and validated computational approach.
Objective: To determine the optimized molecular geometry of this compound in the gas phase.
Computational Method: Density Functional Theory (DFT)
-
Rationale: DFT provides a good balance between computational cost and accuracy for molecules of this size, making it a suitable choice for geometry optimization.
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Rationale: B3LYP is a hybrid functional that is one of the most commonly used and well-benchmarked functionals for organic molecules, providing reliable geometric parameters.
Basis Set: 6-311G(d,p)
-
Rationale: This is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). This level of theory is generally sufficient for obtaining accurate geometries for molecules containing first and second-row elements.
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Protocol Steps:
-
Initial Structure Generation:
-
Construct an initial 3D structure of this compound using a molecular builder and editor (e.g., Avogadro, ChemDraw, GaussView).
-
Perform a preliminary geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6) to obtain a reasonable starting geometry. This step helps to accelerate the convergence of the higher-level DFT calculation.
-
-
Input File Preparation:
-
Prepare an input file for the chosen quantum chemistry software. This file should specify:
-
The atomic coordinates of the initial structure.
-
The desired level of theory: B3LYP/6-311G(d,p).
-
The type of calculation: Geometry Optimization (Opt).
-
A subsequent frequency calculation (Freq) to confirm the nature of the stationary point.
-
The charge of the molecule (0 for neutral this compound) and the spin multiplicity (1 for a singlet ground state).
-
-
-
Geometry Optimization:
-
Submit the input file to the quantum chemistry software to run the calculation.
-
The software will iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule.
-
The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
-
Frequency Analysis:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
If imaginary frequencies are present, it indicates a saddle point (transition state), and the initial geometry should be perturbed along the direction of the imaginary mode and the optimization re-run.
-
-
Data Extraction:
-
From the output file of the converged geometry optimization, extract the final optimized Cartesian coordinates.
-
From these coordinates, calculate the key bond lengths, bond angles, and dihedral angles as specified in the data tables above.
-
Mandatory Visualizations
Computational Workflow for Geometry Optimization
The following diagram illustrates the logical workflow for the theoretical calculation of this compound's molecular structure as detailed in the protocol above.
Caption: Computational workflow for the geometry optimization of this compound.
Logical Relationship of Computational Parameters
This diagram illustrates the relationship between the key components of the computational methodology.
Caption: Relationship between computational method, functional, and basis set.
Methodological & Application
Application Note: 1H NMR Spectrum Analysis of 4-Benzylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis guide for obtaining and interpreting the ¹H NMR spectrum of 4-benzylphenol, a compound of interest in various fields, including chemical synthesis and materials science. The accurate assignment of proton signals is crucial for confirming the molecular structure and purity of this compound. This document outlines the expected chemical shifts, multiplicities, and coupling constants, and provides a standardized protocol for sample preparation and spectral acquisition.
Predicted ¹H NMR Spectral Data
A definitive, experimentally derived high-resolution ¹H NMR data set for this compound with explicitly assigned chemical shifts, multiplicities, and coupling constants was not available in publicly accessible spectral databases at the time of this writing. However, based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups, a predicted spectrum can be outlined. Experimental verification is essential to confirm these values.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | ~7.30 - 7.15 | Multiplet | 5H | - | Protons on the benzyl (B1604629) ring |
| H-b | ~7.05 | Doublet | 2H | ~8.5 | Aromatic protons ortho to the benzyl group |
| H-c | ~6.75 | Doublet | 2H | ~8.5 | Aromatic protons ortho to the hydroxyl group |
| H-d | ~4.90 (variable) | Singlet (broad) | 1H | - | Phenolic hydroxyl proton |
| H-e | ~3.90 | Singlet | 2H | - | Methylene (B1212753) bridge protons (-CH₂-) |
Note: The chemical shift of the phenolic hydroxyl proton (H-d) is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium (B1214612) in deuterated protic solvents.
Experimental Protocol
This section details the methodology for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
Materials:
-
This compound (solid)
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30° or 90°)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16 for a moderately concentrated sample)
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) or TMS at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The five protons on the unsubstituted benzyl ring (H-a) will likely appear as a complex multiplet in the range of 7.15-7.30 ppm. The four protons on the substituted phenol (B47542) ring will be split into two doublets due to their ortho and meta relationships. The two protons ortho to the benzyl group (H-b) are expected around 7.05 ppm, and the two protons ortho to the hydroxyl group (H-c) are expected to be shifted slightly upfield to around 6.75 ppm. The coupling constant for these ortho-coupled protons is typically in the range of 7-9 Hz.
-
Methylene Protons: The two protons of the methylene bridge (H-e) are chemically equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet at approximately 3.90 ppm.
-
Hydroxyl Proton: The phenolic hydroxyl proton (H-d) is acidic and its chemical shift can vary significantly depending on the experimental conditions. It often appears as a broad singlet and may not show coupling to other protons due to rapid exchange. In the presence of D₂O, this peak will disappear due to H-D exchange, which can be a useful diagnostic tool.
Visualizations
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Proton relationships in this compound.
Application Notes and Protocols: 13C NMR Spectral Data for 4-benzylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-benzylphenol, a compound of interest in various fields of chemical and pharmaceutical research. The information enclosed is intended to facilitate the identification, characterization, and quality control of this compound in a laboratory setting.
Introduction
This compound is a phenolic compound characterized by a benzyl (B1604629) group substituted at the para position of the phenol (B47542) ring. Understanding its molecular structure is crucial for its application and for the development of new derivatives. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule resonates at a specific chemical shift, offering a distinct fingerprint for the compound.
13C NMR Spectral Data
The 13C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 100 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: 13C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom Assignment | Chemical Shift (δ, ppm) |
| C4 (C-OH) | 154.1 |
| C1' (Quaternary) | 141.8 |
| C1 (Quaternary) | 133.5 |
| C2, C6 | 130.3 |
| C2', C6' | 128.8 |
| C3', C5' | 128.5 |
| C4' | 126.1 |
| C3, C5 | 115.4 |
| CH₂ | 41.1 |
Note: The assignment of chemical shifts is based on established principles of 13C NMR spectroscopy, including the influence of substituent effects on aromatic rings.
Experimental Protocol: 13C NMR Spectroscopy
This section outlines the standardized protocol for the acquisition of 13C NMR spectra of this compound.
1. Sample Preparation:
-
Compound: Weigh approximately 50-100 mg of high-purity this compound. The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio in a reasonable time frame.
-
Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium (B1214612) signal is used for field-frequency locking by the NMR spectrometer.
-
Dissolution: Dissolve the weighed this compound in the deuterated solvent in a small, clean vial. Gentle warming or vortexing can be applied to aid dissolution.
-
Filtration: To ensure a homogeneous solution and prevent signal broadening due to suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Often, commercially available deuterated solvents contain a small amount of TMS.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 100 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration)
-
Temperature: 298 K (25 °C)
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ at 77.16 ppm can be used for referencing.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for obtaining and interpreting the 13C NMR data of this compound.
Caption: Experimental workflow for 13C NMR analysis of this compound.
Caption: Logical relationships in 13C NMR spectral interpretation.
Application Note: Interpreting the Infrared Spectrum of 4-Benzylphenol
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. This application note provides a detailed guide to interpreting the IR spectrum of 4-benzylphenol, a compound of interest in medicinal chemistry and materials science. Understanding the characteristic vibrational modes of its functional groups is crucial for structural elucidation and purity assessment.
Principle of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of absorption is influenced by the bond strength, the mass of the atoms involved, and the overall molecular structure. An IR spectrum is typically a plot of percent transmittance versus wavenumber (cm⁻¹).
Key Functional Groups in this compound
The structure of this compound comprises three key features that give rise to distinct absorption bands in its IR spectrum:
-
Hydroxyl (-OH) group: Attached to an aromatic ring (phenolic).
-
Two Aromatic Rings: A monosubstituted benzene (B151609) ring and a para-disubstituted benzene ring.
-
Methylene (B1212753) Bridge (-CH₂-): Connecting the two aromatic rings.
Data Presentation: Characteristic IR Absorption Bands for this compound
The following table summarizes the expected and observed IR absorption bands for this compound. These ranges are based on established literature values for the respective functional groups.[1][2][3][4][5][6][7]
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Peak(s) in this compound (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | ~3300 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | ~3030 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | C-H Stretch (asymmetric & symmetric) | 3000 - 2850 | ~2925, 2850 | Medium |
| Aromatic C=C | C=C Stretch (in-ring) | 1600 - 1450 | ~1610, 1510, 1450 | Medium to Strong, Sharp |
| Aliphatic C-H (-CH₂-) | C-H Bend (Scissoring) | ~1465 | ~1465 | Medium |
| Phenolic C-O | C-O Stretch | 1300 - 1000 | ~1240 | Strong |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | ~830 (para-disubstituted), ~740, 700 (monosubstituted) | Strong |
Interpretation of the Spectrum
A typical IR spectrum of this compound will exhibit the following key features:
-
O-H Stretching: A prominent, broad absorption band will be observed in the region of 3550-3200 cm⁻¹.[8][9][10][11] The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of the phenol (B47542) molecules.
-
C-H Stretching: Just above 3000 cm⁻¹, weaker bands corresponding to the aromatic C-H stretches can be seen.[1][2][3] Immediately to the right, below 3000 cm⁻¹, are the peaks for the aliphatic C-H stretches of the methylene bridge.[1][12]
-
Aromatic C=C Stretching: A series of sharp, medium-to-strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.[1][2][3][13]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[8] Key peaks in this region include the strong C-O stretching of the phenol at approximately 1240 cm⁻¹ and the strong out-of-plane C-H bending vibrations that are diagnostic of the substitution patterns on the aromatic rings.[2][3][13] The para-substituted ring typically shows a strong band around 830 cm⁻¹, while the monosubstituted ring will have strong bands around 740 cm⁻¹ and 700 cm⁻¹.
Experimental Protocols
Two common methods for preparing solid samples for FTIR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: KBr Pellet Method
This method involves mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet.[14][15][16]
Materials:
-
This compound sample
-
Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours[14][17]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dried KBr powder.[17][18]
-
Grind the KBr powder in the agate mortar to a fine consistency (around 200 mesh).[14]
-
Add the this compound sample to the mortar and gently mix with the KBr. Then, grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.[14]
-
Transfer the mixture to the pellet press die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[16][17]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Record the IR spectrum of the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a simpler and faster technique that requires minimal sample preparation.[19][20][21][22] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
Materials:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal surface is clean. Record a background spectrum.
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.
-
Use the built-in pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.[20]
-
Record the IR spectrum of the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a lint-free wipe dampened with a suitable solvent.
Mandatory Visualization
Caption: Workflow for IR Spectrum Acquisition and Interpretation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 14. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 15. shimadzu.com [shimadzu.com]
- 16. pelletpressdiesets.com [pelletpressdiesets.com]
- 17. azom.com [azom.com]
- 18. scienceijsar.com [scienceijsar.com]
- 19. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 20. agilent.com [agilent.com]
- 21. mmrc.caltech.edu [mmrc.caltech.edu]
- 22. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
Application Note: High-Sensitivity GC-MS Protocol for the Identification and Quantification of 4-Benzylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the sensitive and selective identification and quantification of 4-benzylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, direct GC-MS analysis of this compound can result in poor chromatographic performance. This protocol details a robust silylation derivatization procedure to enhance volatility and improve peak shape, leading to reliable and reproducible results. The method is suitable for the analysis of this compound in various matrices relevant to pharmaceutical and environmental research. Additionally, this note discusses the potential interaction of this compound with the Antioxidant Response Element (ARE) signaling pathway, a critical pathway in cellular defense against oxidative stress.
Introduction
This compound is a chemical compound of interest in several research fields, including drug development and environmental monitoring. Accurate and sensitive quantification is crucial for understanding its biological activity, metabolic fate, and environmental impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound can lead to peak tailing and reduced sensitivity during GC analysis.
Derivatization is a chemical modification process that converts a polar analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior.[1] Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a widely used and effective derivatization technique for phenols.[2][3] This protocol outlines a detailed procedure for the silylation of this compound followed by GC-MS analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Sample containing this compound
-
Aprotic solvent (e.g., Dichloromethane, Hexane, Acetone)[3]
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Extraction: Extract this compound from the sample matrix using a suitable aprotic solvent. For liquid samples, liquid-liquid extraction is appropriate. For solid samples, sonication or Soxhlet extraction may be necessary.
-
Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a known volume of an aprotic solvent suitable for derivatization (e.g., 100 µL of pyridine (B92270) or acetone).[3][4]
Silylation Derivatization
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]
-
Anhydrous Pyridine (optional, as a catalyst and solvent)[3]
-
Heating block or oven
Procedure:
-
To the reconstituted sample extract in a GC vial, add a sufficient volume of the silylating reagent. For a 100 µL sample, 50-100 µL of BSTFA (+1% TMCS) or MSTFA is typically sufficient.[5]
-
If not already present in the reconstitution solvent, 10-20 µL of anhydrous pyridine can be added to catalyze the reaction.[3]
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Expected Quantitative Data
The following table summarizes the expected mass spectral data for the trimethylsilyl (TMS) derivative of this compound. The molecular weight of this compound is 184.23 g/mol . Silylation adds a TMS group (Si(CH₃)₃) with a mass of 72.1 g/mol , resulting in a derivative with a molecular weight of 256.33 g/mol .
| Analyte | Molecular Weight ( g/mol ) | Expected M+• (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | 256.33 | 256 | 241 (M-15, loss of CH₃), 165 (M-91, loss of benzyl (B1604629) group), 91 (benzyl cation) |
Note: The expected fragment ions are based on common fragmentation patterns of silylated phenols and benzyl compounds. The base peak is likely to be m/z 241.
Calibration and Quantification
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound that have undergone the same derivatization procedure. An internal standard, such as a deuterated analog of this compound or a structurally similar compound not present in the samples, should be used to ensure accuracy and precision. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Based on similar analyses of other phenols, Limits of Detection (LOD) and Quantification (LOQ) in the low µg/L to ng/L range are achievable with this method.[7][8]
Mandatory Visualization
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
Phenolic compounds have been shown to interact with various cellular signaling pathways. One such pathway is the Keap1-Nrf2/Antioxidant Response Element (ARE) pathway, which plays a crucial role in the cellular defense against oxidative stress. While direct evidence for this compound is emerging, related phenolic structures are known to activate this pathway.
Caption: Potential Nrf2/ARE pathway activation by this compound.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The described silylation derivatization method significantly improves the chromatographic performance, allowing for sensitive and reliable quantification. The provided GC-MS parameters serve as an excellent starting point for method development. Furthermore, the potential interaction of this compound with the Nrf2/ARE signaling pathway highlights its biological relevance and provides a basis for further investigation into its mechanism of action.
References
Application Notes and Protocols for the HPLC Analysis of 4-Benzylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylphenol is a phenolic compound used in various industrial applications, including as an intermediate in the synthesis of other chemicals and potentially in the formulation of certain cosmetic and pharmaceutical products. Its detection and quantification are crucial for quality control, safety assessment, and research purposes. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound in diverse matrices.
These application notes provide detailed protocols for the analysis of this compound using HPLC with UV detection and an example of an LC-MS method for related phenolic compounds. The information is intended to guide researchers and analysts in developing and implementing reliable analytical methods.
I. Analytical Methods
A common approach for the analysis of this compound is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of structurally similar phenylphenols and is suitable for the quantification of this compound. Optimization may be required for specific sample matrices.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% (v/v) trifluoroacetic acid in water |
| Gradient | 70% Acetonitrile / 30% Water (Isocratic) |
| Flow Rate | 0.43 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection | UV at 280 nm |
Quantitative Data (Representative):
The following table presents typical performance data for the analysis of phenylphenols, which can be expected to be similar for this compound under these conditions.[1]
| Analyte | Retention Time (min) | Linearity (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) |
| 4-Phenylphenol* | 12.2 | 0.04 - 0.9 | ≥0.9928 | 0.01 | 0.04 |
*Note: 4-Phenylphenol is an isomer of this compound. Retention time for this compound should be determined by injecting a standard.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Alkylphenols
This method is suitable for the sensitive and selective analysis of various alkylphenols and can be adapted for this compound, particularly when dealing with complex matrices or requiring lower detection limits.
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | ODS (C18) Column (e.g., 150 mm x 2.0 mm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol (B129727) |
| Gradient Program | 20% B to 90% B in 15 min, hold at 90% B for 15 min, return to 20% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | APCI, Negative |
| Probe Voltage | -3.0 kV |
| Probe Temperature | 400 °C |
| Nebulizing Gas Flow | 2.5 L/min |
II. Experimental Protocols
A. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for calibration (e.g., 0.1 - 10 µg/mL).
B. Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general protocol for a cosmetic cream.
-
Extraction:
-
Accurately weigh about 1 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Dilution:
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
-
III. Visualizations
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
General Sample Preparation Workflow
Caption: General sample preparation workflow for HPLC analysis.
References
Application Notes and Protocols for 4-Benzylphenol in Organic Synthesis
Introduction
4-Benzylphenol, also known as α-Phenyl-p-cresol or 4-hydroxydiphenylmethane, is a versatile organic compound widely utilized as a building block in chemical synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group and a benzyl (B1604629) substituent, provides multiple reactive sites for functionalization, making it a valuable precursor for a diverse range of molecules.[3] It serves as an intermediate in the synthesis of pharmaceuticals, antioxidants, and specialty materials like liquid crystals.[4][5][6][7] Historically, it has also been used as a germicide, antiseptic, and preservative.[1][2] This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at researchers in organic chemistry and drug development.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 101-53-1 | [1][8] |
| Molecular Formula | C₁₃H₁₂O | [2][8] |
| Molecular Weight | 184.23 g/mol | [2] |
| Appearance | White Solid | [1] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | 198-200 °C at 10 mmHg | [1] |
| Synonyms | p-Benzylphenol, 4-Hydroxydiphenylmethane, α-Phenyl-p-cresol | [2] |
Application Note 1: Synthesis of Alkylated Phenols as Antioxidants
This compound serves as a key starting material for the synthesis of sterically hindered phenolic antioxidants. The introduction of bulky alkyl groups, such as tertiary-butyl groups, ortho to the hydroxyl moiety enhances the compound's antioxidant properties and oil solubility. A notable example is the synthesis of 2,6-di-tertiary-butyl-4-benzylphenol, which is effective at stabilizing petroleum products against oxidation.[6]
Reaction Scheme: Alkylation of this compound
The reaction involves the acid-catalyzed alkylation of this compound with isobutylene (B52900). The bulky tert-butyl groups are directed to the positions ortho to the hydroxyl group.
Caption: Acid-catalyzed alkylation of this compound.
Experimental Protocol: Synthesis of 2,6-di-tertiary-butyl-4-benzylphenol
This protocol is adapted from the procedure described in US Patent 2,248,831.[6]
-
Reaction Setup: Dissolve this compound in an inert solvent, such as xylene, to create a 50% solution in a reaction vessel equipped for gas inlet and stirring.
-
Catalyst Addition: Add approximately half of the total required amount of concentrated sulfuric acid to the solution.
-
Isobutylene Addition (First Stage): Slowly bubble isobutylene gas into the stirred mixture. Monitor the absorption of the gas.
-
Catalyst Addition (Second Stage): Once a substantial proportion of isobutylene has been absorbed, add the remaining portion of the sulfuric acid catalyst.
-
Isobutylene Addition (Second Stage): Continue to pass isobutylene into the mixture until a total of at least two molar equivalents (preferably three, to account for polymerization) have been absorbed per mole of this compound.[6]
-
Work-up: Upon completion, neutralize the catalyst. The product can be isolated by removing the solvent under reduced pressure and further purified by crystallization or distillation.
-
Characterization: The final product, 2,6-di-tertiary-butyl-4-benzylphenol, is an oil-soluble compound that is insoluble in water and dilute aqueous alkali solutions.[6]
Quantitative Data: Elemental Analysis
The composition of the synthesized product can be confirmed by elemental analysis.[6]
| Element | Found (%) | Calculated for C₂₁H₂₈O (%) |
| Carbon | 85.21 | 85.08 |
| Hydrogen | 9.50 | 9.52 |
| Oxygen | Balance | 5.40 |
Application Note 2: Precursor for Androgen Receptor Antagonists
Derivatives of this compound are valuable scaffolds in medicinal chemistry. For instance, complex 4-phenoxyphenol (B1666991) structures, which can be conceptually derived from this compound-like precursors, have been synthesized and identified as potent antagonists of the androgen receptor (AR).[4] These compounds are of significant interest for the development of treatments for prostate cancer. The synthesis involves multi-step pathways, including SNAr reactions and amide bond formations.[4]
General Synthesis Workflow
The synthesis of these antagonists often starts with simpler phenolic compounds, which are elaborated through sequential reactions to build the final complex molecule.
Caption: Synthetic pathway for androgen receptor antagonists.
Experimental Protocol: Amide Bond Formation (Representative Step)
This protocol is a representative procedure for the amide coupling step as described in the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine intermediate (e.g., compound 14 from the cited paper, 1.0 equiv) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.2-1.5 equiv), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the corresponding benzoyl chloride derivative (1.1 equiv) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final amide.
Quantitative Data: Biological Activity
The synthesized compounds exhibit potent antiandrogenic activity against various human prostate cancer cell lines.[4]
| Compound | SC-3 (WT AR) IC₅₀ (μM) | LNCaP (T877A) IC₅₀ (μM) | 22Rv1 (H874Y) IC₅₀ (μM) |
| 22 | 0.75 | 0.043 | 0.22 |
WT = Wild-Type, T877A/H874Y = Mutated AR
Application Note 3: Use in Palladium-Catalyzed Cross-Coupling Reactions
While not always a direct starting material, the this compound scaffold is highly relevant to modern C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.[3][9] To participate as an electrophile, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf). The resulting aryl triflate can then be coupled with a variety of boronic acids to synthesize complex diarylmethane derivatives. This strategy offers an efficient route to molecules that are otherwise difficult to prepare.[10][11]
Catalytic Cycle: Suzuki-Miyaura Coupling
The mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Derivative
This is a general protocol for the coupling of an aryl triflate (derived from this compound) with an arylboronic acid, adapted from established methodologies.[12]
-
Pre-reaction Setup: To an oven-dried reaction flask, add the 4-benzylphenyl triflate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or PdCl₂(dppf) (2-4 mol%), a suitable ligand like XPhos or SPhos (4 mol%), and a base, typically potassium phosphate (B84403) (K₃PO₄) (2.0 equiv).[12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 10:1 ratio), via syringe.[12]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired diarylmethane product.[12]
References
- 1. This compound | 101-53-1 [chemicalbook.com]
- 2. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 101-53-1 | Benchchem [benchchem.com]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. US2248831A - Alkylated phenol - Google Patents [patents.google.com]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 10. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Benzylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of phenols is a fundamental organic transformation that yields valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Benzylphenol, in particular, serves as a key building block in various synthetic pathways. The selective synthesis of the para-substituted isomer is often desired to avoid impurities from the ortho-isomer (2-benzylphenol) which can complicate downstream applications. This document provides a detailed protocol for the benzylation of phenol (B47542) with a focus on yielding this compound, based on the well-established Friedel-Crafts alkylation reaction. The protocol described herein utilizes sulfuric acid as a catalyst for the reaction between phenol and benzyl (B1604629) alcohol. Additionally, this note discusses the influence of different catalysts on the regioselectivity of the reaction.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions can significantly influence the yield and the isomeric distribution of the benzylated phenol product. While a variety of catalysts can be employed, achieving high selectivity for this compound is a key consideration. The following table summarizes quantitative data from different catalytic systems for the benzylation of phenol.
| Catalyst System | Benzylating Agent | Phenol:Benzyl Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Total Yield of Benzylphenol (%) | Notes on Selectivity | Reference |
| 94% Sulfuric Acid (5% by wt. of phenol) | Benzyl Alcohol | 6:1 | 140 | 5 (2h addition, 3h stirring) | 95.8 | Isomer distribution not specified. | [1][2] |
| 94% Sulfuric Acid (5% by wt. of phenol) | Benzyl Alcohol | 4:1 | 140 | 3 (1h addition, 2h stirring) | 70.2 | Isomer distribution not specified. | [1][2] |
| 94% Sulfuric Acid (5% by wt. of phenol) | Benzyl Alcohol | 8:1 | 140 | 3 (1h addition, 2h stirring) | 87.4 | Isomer distribution not specified. | [1][2] |
| ZnCl₂:AlCl₃ on Silica (B1680970) Gel | Benzyl Alcohol | 1:1 | 120 (Microwave) | 0.17 | Not Specified | Selective ortho-benzylation for phenol. Para-substituted phenols undergo mono-benzylation. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the high-yield synthesis of benzylphenol using sulfuric acid as a catalyst, as detailed by Tareque, M. H., et al. (2006). While this method produces a mixture of isomers, it is a robust and well-documented procedure. The purification steps are crucial for isolating the desired this compound.
Materials:
-
Phenol (C₆H₅OH)
-
Benzyl alcohol (C₆H₅CH₂OH)
-
Concentrated sulfuric acid (94%, H₂SO₄)
-
Petroleum ether
-
Sodium hydroxide (B78521) (NaOH) solution (5% w/v)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Thermometer
-
Dropping funnel
-
Magnetic stirrer with hot plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
1. Reaction Setup: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, thermometer, and dropping funnel, add 56.4 g (0.6 mol) of phenol. b. Carefully add 2.82 g of concentrated sulfuric acid (94%) to the phenol while stirring.
2. Reaction: a. Heat the mixture to 140 °C with constant stirring. b. Once the temperature is stable, add 10.8 g (0.1 mol) of benzyl alcohol dropwise from the dropping funnel over a period of 2 hours. c. After the addition is complete, continue stirring the reaction mixture at 140 °C for an additional 3 hours.
3. Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Dissolve the cooled mixture in 100 mL of petroleum ether. c. Transfer the solution to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize the acidic catalyst and remove unreacted phenol. d. Wash the organic layer sequentially with distilled water (3 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate.
4. Solvent Removal and Purification: a. Filter the dried organic solution to remove the sodium sulfate. b. Concentrate the filtrate using a rotary evaporator to remove the petroleum ether. c. The crude product, a mixture of 2-benzylphenol (B1197477) and this compound, is then subjected to purification.
5. Isolation of this compound: a. Crystallization: The crude product can be dissolved in a minimal amount of a hot solvent mixture (e.g., toluene/hexane). Upon slow cooling, this compound, being more symmetrical, may preferentially crystallize. The crystals can be collected by filtration. b. Column Chromatography: For a more complete separation, the crude product can be purified by silica gel column chromatography. A solvent system of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) can be used to separate the isomers. The fractions should be monitored by thin-layer chromatography (TLC) to identify and collect the pure this compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Safe handling and storage procedures for 4-benzylphenol
Application Notes and Protocols for 4-Benzylphenol
Affiliation: Google Research
Abstract
These application notes provide comprehensive guidelines for the safe handling and storage of this compound (CAS No. 101-53-1). The protocols outlined are intended for researchers, scientists, and drug development professionals to minimize risks associated with the use of this compound. This document includes a summary of physical and chemical properties, hazard identification, personal protective equipment (PPE) recommendations, and detailed procedures for handling, storage, and emergency response.
Introduction
This compound, also known as 4-hydroxydiphenylmethane, is a phenolic compound used in organic synthesis and as a germicide, antiseptic, and preservative.[1][2] While a valuable reagent, it is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][3][4][5][6] Adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]
-
GHS Classification:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 101-53-1 | [3][5] |
| Molecular Formula | C₁₃H₁₂O | [1][4] |
| Molecular Weight | 184.23 g/mol | [6] |
| Appearance | White crystalline solid | [9] |
| Melting Point | 79-81 °C (lit.) | [6][7][10] |
| Boiling Point | 198-200 °C / 10 mmHg (lit.) | [2][6][7] |
| Vapor Pressure | 6.85E-05 mm Hg | [9] |
| Flash Point | Not applicable | [6][7] |
Table 2: Toxicological Data
| Test | Route | Species | Value | Reference |
| LD50 | Oral | Mouse | >20 g/kg | [4][10] |
Experimental Protocols
The following protocols detail the necessary procedures for the safe handling and storage of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and dust particles.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile). | To prevent skin contact and absorption.[11] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[3][11] |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn. | To protect skin and personal clothing from contamination.[3][11] |
Handling Protocol
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][11] Ensure that eyewash stations and safety showers are close to the workstation location.[3]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[11] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4][11]
-
Dispensing:
-
Wear all required PPE as outlined in Table 3.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound and avoid generating dust.[11]
-
If creating a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Waste Disposal: All waste containing this compound should be considered hazardous chemical waste.[11] Collect waste in a designated, sealed, and clearly labeled container.[3][11] Dispose of in accordance with local, state, and federal regulations.
Storage Protocol
-
Container: Store in a tightly sealed, properly labeled container.[3][4][11]
-
Location: Keep in a cool, dry, and well-ventilated area.[3][4][11] Store away from heat and sources of ignition.[3]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[3][4][11]
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety office.
First Aid Protocol
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation persists, call a physician.[3] Remove and wash contaminated clothing before reuse.[4][8]
-
Inhalation: Remove to fresh air.[3][12] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting.[12] If the victim is conscious and able to swallow, give 4-8 oz of water or milk.[12] Never give anything by mouth to an unconscious person.[12] Get medical attention immediately.
Visualized Workflows
The following diagrams illustrate the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for responding to a this compound spill.
References
- 1. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101-53-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 4-苄基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 99 101-53-1 [sigmaaldrich.com]
- 8. This compound | 101-53-1 | TCI EUROPE N.V. [tcichemicals.com]
- 9. p-Benzylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound | CAS#:101-53-1 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
Application Notes and Protocols: 4-Benzylphenol as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-benzylphenol and structurally similar phenolic compounds as intermediates in the synthesis of pharmaceutically active molecules. The following sections detail the synthesis of a series of potent androgen receptor (AR) antagonists, based on a 4-phenoxyphenol (B1666991) scaffold, which demonstrates a key application of this class of molecules in drug discovery.
Introduction
This document will focus on the synthesis and biological evaluation of a series of 4-(4-benzoylaminophenoxy)phenol derivatives as potent androgen receptor antagonists. This example serves as a practical guide to the methodologies and techniques applicable to the use of phenolic intermediates like this compound in a drug discovery context.
Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives
The synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives can be achieved through a multi-step process involving a key SNAr (Nucleophilic Aromatic Substitution) reaction to form the diaryl ether linkage, followed by reduction of a nitro group and subsequent amide bond formation.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-(4-benzoylaminophenoxy)phenol derivatives.
Key Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenoxy)phenol
-
To a solution of hydroquinone (1.0 eq) in a mixture of DMSO and water, add sodium hydroxide (B78521) (1.0 eq).
-
Add 4-fluoronitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the mixture to 50°C and stir until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and acidify with HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-(4-nitrophenoxy)phenol.
Protocol 2: Synthesis of 4-(4-Aminophenoxy)phenol
-
Suspend 4-(4-nitrophenoxy)phenol (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenoxy)phenol.
Protocol 3: Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives
-
Dissolve 4-(4-aminophenoxy)phenol (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Add pyridine (1.1 eq) to the solution.
-
Add the desired substituted benzoyl chloride (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the final 4-(4-benzoylaminophenoxy)phenol derivative.
Biological Activity: Androgen Receptor Antagonism
The synthesized 4-(4-benzoylaminophenoxy)phenol derivatives were evaluated for their ability to antagonize the androgen receptor (AR), a key target in the treatment of prostate cancer. The inhibitory activity was determined by measuring the half-maximal inhibitory concentration (IC50) in various prostate cancer cell lines.
Quantitative Data Summary
| Compound ID | R Group on Benzoyl Moiety | SC-3 (WT AR) IC50 (µM) | LNCaP (T877A AR) IC50 (µM) | 22Rv1 (H874Y AR) IC50 (µM) |
| 8 | H | 9.4 | >10 | >10 |
| 12a | 4-CF3 | 1.2 | 0.15 | 0.45 |
| 12b | 4-Cl | 2.5 | 0.33 | 0.89 |
| 12c | 4-OCH3 | >10 | >10 | >10 |
| 22 | 3-CH3, 4-Cl | 0.75 | 0.043 | 0.22 |
| Bicalutamide | (Reference Drug) | 0.29 | 1.8 | 0.55 |
Data adapted from a representative study on androgen receptor antagonists.[1]
Mechanism of Action: Androgen Receptor Signaling Pathway
The androgen receptor is a nuclear receptor that, upon binding to androgens like dihydrotestosterone (B1667394) (DHT), translocates to the nucleus and activates the transcription of genes involved in cell growth and proliferation. The synthesized 4-(4-benzoylaminophenoxy)phenol derivatives act as competitive antagonists, binding to the ligand-binding domain of the AR and preventing its activation by endogenous androgens.
Androgen Receptor Signaling Pathway Diagram
Caption: Mechanism of action of 4-phenoxyphenol derivatives as AR antagonists.
Conclusion
The synthetic protocols and biological data presented herein demonstrate the utility of this compound and related phenolic structures as valuable intermediates in the development of novel therapeutic agents. The straightforward and adaptable synthetic routes, coupled with the potent biological activities observed for the resulting compounds, highlight the potential of this chemical class for further exploration in medicinal chemistry and drug discovery programs. The provided experimental details and workflow diagrams offer a solid foundation for researchers and scientists working in this area.
References
Application Notes and Protocols for 4-Benzylphenol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-benzylphenol in polymer chemistry. It covers its application as a monomer in the synthesis of phenolic resins, as a chain terminator to control polymer molecular weight, and as an antioxidant to enhance the stability of polymers.
Application as a Monomer in Phenolic Resins
This compound, a monosubstituted phenol (B47542), can be utilized as a monomer in the synthesis of phenolic resins, such as novolacs and benzoxazines. The bulky benzyl (B1604629) group influences the solubility, thermal properties, and reactivity of the resulting polymers.
Novolac resins are produced by the acid-catalyzed condensation of a phenol with a substoichiometric amount of formaldehyde[1][2]. The incorporation of this compound in place of or in combination with phenol can modify the properties of the resulting resin.
Experimental Protocol: Synthesis of a this compound-Formaldehyde Novolac Resin [3][4]
This protocol describes the synthesis of a novolac resin using this compound and formaldehyde (B43269).
Materials:
-
This compound
-
Formaldehyde solution (37% in water)
-
Oxalic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Round-bottom flask with a reflux condenser, mechanical stirrer, and thermometer
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with this compound and toluene.
-
Begin stirring and heat the mixture to 60 °C to dissolve the this compound.
-
Once dissolved, add the oxalic acid catalyst.
-
Slowly add the formaldehyde solution to the reaction mixture over a period of 30 minutes. The molar ratio of formaldehyde to this compound should be approximately 0.8:1.
-
After the addition is complete, heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
After the reflux period, arrange the apparatus for distillation and remove water and toluene.
-
Gradually increase the temperature to 160 °C to ensure the removal of all volatiles.
-
Cool the resulting molten resin to room temperature. The solid novolac resin can then be crushed into a powder.
-
For purification, the resin can be dissolved in a minimal amount of acetone (B3395972) and precipitated by pouring the solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated resin and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization: The synthesized novolac resin can be characterized by:
-
FTIR Spectroscopy: To confirm the chemical structure, identifying the phenolic hydroxyl groups and the methylene (B1212753) bridges.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)[5].
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg)[5].
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the resin[6][7].
Logical Workflow for Novolac Resin Synthesis
Caption: Workflow for the synthesis and purification of this compound-formaldehyde novolac resin.
Benzoxazine (B1645224) resins are a class of high-performance phenolic resins that polymerize via ring-opening polymerization without the release of volatile byproducts. Monofunctional phenols like this compound can be used to synthesize monofunctional benzoxazine monomers.
Experimental Protocol: Synthesis of a this compound-Based Benzoxazine Monomer [8][9]
This protocol outlines the synthesis of a benzoxazine monomer from this compound, aniline, and paraformaldehyde.
Materials:
-
This compound
-
Aniline
-
Paraformaldehyde
-
Toluene (solvent)
-
Sodium hydroxide (B78521) (for washing)
-
Round-bottom flask with a reflux condenser, Dean-Stark trap, mechanical stirrer, and thermometer
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with equimolar amounts of this compound, aniline, and a slight excess of paraformaldehyde (e.g., 1:1:2.2 molar ratio).
-
Add toluene as the solvent.
-
Heat the mixture to reflux (approximately 110-120 °C) and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with 1N sodium hydroxide solution to remove unreacted phenol, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or isopropanol (B130326) to yield the pure benzoxazine monomer.
Polymerization: The synthesized benzoxazine monomer can be thermally polymerized by heating it to temperatures typically in the range of 180-250 °C. The polymerization involves the ring-opening of the oxazine (B8389632) ring to form a crosslinked polybenzoxazine network[10].
Logical Workflow for Benzoxazine Monomer Synthesis
Caption: Workflow for the synthesis of a this compound-based benzoxazine monomer and its subsequent polymerization.
Application as a Chain Terminator in Polycarbonate Synthesis
In polycondensation reactions, monofunctional reagents are often used as chain terminators or end-capping agents to control the molecular weight of the resulting polymer. This compound, having a single hydroxyl group, can act as a chain terminator in the synthesis of polycarbonates. While specific data for this compound is limited, studies on structurally similar compounds like 4-tert-butylphenol (B1678320) provide a strong basis for its application[11][12][13].
Mechanism of Chain Termination During the melt polycondensation of a diol (like bisphenol A) and a diaryl carbonate (like diphenyl carbonate), the growing polymer chains have hydroxyl or carbonate end groups. This compound can react with a carbonate end group, effectively capping that end of the polymer chain and preventing further propagation from that end.
Reaction Scheme for Chain Termination
Caption: Reaction of this compound with a growing polycarbonate chain, resulting in chain termination.
Experimental Protocol: Melt Polycondensation of Polycarbonate with this compound as a Chain Terminator [14][15][16][17]
This protocol is based on typical melt polycondensation procedures for polycarbonate synthesis, with the inclusion of this compound as an end-capping agent.
Materials:
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
This compound (end-capping agent)
-
Catalyst (e.g., sodium hydroxide, tetramethylammonium (B1211777) hydroxide)
-
Glass reactor equipped for high-vacuum melt polymerization with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charge the reactor with bisphenol A, diphenyl carbonate, and the desired amount of this compound. The molar ratio of DPC to BPA is typically slightly above 1 (e.g., 1.02-1.08). The amount of this compound will determine the target molecular weight.
-
Add the catalyst.
-
Purge the reactor with nitrogen and heat the mixture to 180-200 °C under a nitrogen atmosphere to melt the reactants.
-
Once a homogeneous melt is formed, gradually reduce the pressure and increase the temperature to initiate the transesterification reaction and distill off the phenol byproduct. A typical profile would be:
-
Stage 1: 200-220 °C at 100-200 mmHg for 30-60 minutes.
-
Stage 2: 240-260 °C at 10-20 mmHg for 30-60 minutes.
-
Stage 3: 270-300 °C at <1 mmHg for 60-120 minutes.
-
-
The viscosity of the melt will increase as the polymerization progresses.
-
Once the desired viscosity (and thus molecular weight) is reached, the reaction is stopped by introducing nitrogen back into the reactor.
-
The molten polymer is then extruded from the reactor and cooled.
Quantitative Data (Analogous): Effect of End-Capping Agent on Polycarbonate Molecular Weight
The following table presents data for the effect of 4-tert-butylphenol on the molecular weight of polycarbonate, which is expected to be analogous to the effect of this compound[11][12].
| Concentration of 4-tert-butylphenol (mol%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 0 | > 40,000 | > 80,000 | ~2.0 |
| 0.05 | ~20,000 | ~40,000 | ~2.0 |
| 0.10 | ~15,000 | ~30,000 | ~2.0 |
| 0.15 | ~12,000 | ~24,000 | ~2.0 |
Note: These are representative values based on analogous systems. The actual molecular weights will depend on the specific reaction conditions.
Application as an Antioxidant in Polymers
Phenolic compounds are widely used as primary antioxidants in polymers to protect them from degradation during processing and service life. They function by scavenging free radicals that are formed during oxidation. This compound, as a hindered phenol, is expected to exhibit antioxidant activity.
Mechanism of Antioxidant Action Phenolic antioxidants donate a hydrogen atom from their hydroxyl group to a peroxy radical, thereby terminating the radical chain reaction. The resulting phenoxy radical is relatively stable due to resonance and steric hindrance, preventing it from initiating new oxidation chains.
Antioxidant Action of this compound
Caption: Mechanism of polymer oxidation and its inhibition by a phenolic antioxidant like this compound.
Experimental Protocol: Evaluation of Antioxidant Efficacy by Oxidation Induction Time (OIT) [12][18][19]
The Oxidation Induction Time (OIT) is a measure of the thermal oxidative stability of a material. This protocol describes how to determine the OIT of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC).
Materials:
-
Polymer (e.g., polypropylene (B1209903) or polyethylene (B3416737) powder)
-
This compound
-
High-purity nitrogen and oxygen
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Prepare blends of the polymer with varying concentrations of this compound (e.g., 0.1, 0.25, 0.5 wt%). This can be done by melt-blending in an extruder or by solution blending followed by solvent evaporation.
-
DSC Measurement:
-
Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a specified isothermal temperature (e.g., 200 °C for polyethylene) under a nitrogen atmosphere at a heating rate of 20 °C/min.
-
Once the isothermal temperature is reached and the signal has stabilized, switch the gas from nitrogen to oxygen at a constant flow rate.
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.
-
-
Data Analysis:
-
Determine the onset of the exothermic peak from the DSC curve.
-
Compare the OIT values for the samples with different concentrations of this compound and with an unstabilized control sample. A longer OIT indicates better oxidative stability.
-
Quantitative Data (Analogous): Comparative Antioxidant Performance
The following table provides a comparison of the antioxidant performance of Butylated Hydroxytoluene (BHT), a common phenolic antioxidant, in polyethylene, which can serve as a benchmark for evaluating this compound[20][21][22][23].
| Antioxidant (0.1 wt% in PE) | Oxidation Index (after accelerated aging) | Crosslink Density (mol/dm³) |
| Control (No Antioxidant) | 0.50 | 0.203 |
| Butylated Hydroxytoluene (BHT) | 0.21 | 0.139 |
Note: A lower oxidation index indicates better antioxidant performance. The crosslink density is also affected by the antioxidant.
Disclaimer: The experimental protocols provided are based on established methodologies for similar compounds. Researchers should adapt and optimize these protocols for their specific materials and equipment. Safety precautions appropriate for the handling of all chemicals and for the operation of high-temperature and high-pressure equipment must be followed.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Synthesis of novolac resins by condensation of phenolic compounds with formaldehyde -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 3. eng.uc.edu [eng.uc.edu]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate | Semantic Scholar [semanticscholar.org]
- 15. scilit.com [scilit.com]
- 16. user.eng.umd.edu [user.eng.umd.edu]
- 17. researchgate.net [researchgate.net]
- 18. hitachi-hightech.com [hitachi-hightech.com]
- 19. setaramsolutions.com [setaramsolutions.com]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Assessing antioxidant and prooxidant activities of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT | MDPI [mdpi.com]
Application Notes and Protocols: Derivatization of 4-Benzylphenol for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzylphenol is a chemical compound used in organic synthesis and as a germicide and antiseptic.[1] Its analysis in various matrices is crucial for quality control, environmental monitoring, and safety assessment. Direct analysis of this compound by chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be challenging due to its polarity, which can lead to poor peak shape and lower sensitivity.[2]
Chemical derivatization is a technique used to convert an analyte into a product that has more favorable properties for analysis.[3][4] For this compound, derivatization targets the hydroxyl group to decrease its polarity and increase its volatility for GC analysis or to introduce a chromophore for enhanced UV detection in HPLC.[2][5] This application note provides detailed protocols for the derivatization of this compound for both GC-MS and HPLC-UV analysis.
Principles of Derivatization for this compound
The primary goal of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar functional group.[2] This chemical modification leads to:
-
Improved Chromatographic Peak Shape: Reduces peak tailing, resulting in sharper and more symmetrical peaks.[2]
-
Increased Volatility: Lowers the boiling point, which is essential for GC analysis.[2]
-
Enhanced Sensitivity: Increases the signal intensity, leading to lower limits of detection (LOD) and quantification (LOQ).[2]
-
Characteristic Mass Spectra: The formation of derivatives with specific fragmentation patterns aids in their identification and quantification by mass spectrometry (MS).[2]
-
Enhanced UV Detection: Introduction of a chromophore significantly improves detection for HPLC-UV analysis.[5]
Common derivatization reactions for phenols include silylation, acylation, and alkylation.[6]
Derivatization for GC-MS Analysis
For GC-MS analysis, enhancing the volatility and thermal stability of this compound is key. Silylation and acylation are two of the most common and effective methods.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. BSTFA is a popular and effective silylating reagent.[7]
Reaction:
C₆H₅CH₂C₆H₄OH + C₈H₁₈F₃NOSi₂ (BSTFA) → C₆H₅CH₂C₆H₄OSi(CH₃)₃ + Trifluoroacetamide + Trimethylsilyl trifluoroacetamide
Acylation with Acetic Anhydride (B1165640)
Acylation introduces an acetyl group to the phenolic oxygen. Acetic anhydride is a common reagent for this purpose.
Reaction:
C₆H₅CH₂C₆H₄OH + (CH₃CO)₂O → C₆H₅CH₂C₆H₄OCOCH₃ + CH₃COOH
Derivatization for HPLC-UV Analysis
For HPLC analysis, the goal is often to attach a molecule with strong UV absorbance to enhance detection sensitivity.
Acylation with 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride reacts with the phenolic hydroxyl group to form a highly chromophoric ester derivative, which can be readily detected by a UV detector.[8]
Reaction:
C₆H₅CH₂C₆H₄OH + NO₂C₆H₄COCl → C₆H₅CH₂C₆H₄OCOC₆H₄NO₂ + HCl
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of phenols using derivatization techniques. While specific data for this compound is not always available, the data for structurally similar phenols provide a good indication of the expected performance enhancement.
| Analytical Method | Analyte(s) | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Alkylphenols | Pentafluoropyridine | 20-1000 ng/L | 6.93-15.7 ng/L | Not Specified | [6] |
| GC-MS | Alkylphenols, Chlorophenols, Bisphenol A | BSTFA | Not Specified | Not Specified | Not Specified | [7] |
| HPLC-UV | Phenol, Chlorophenols, Phenylphenols | 4-Nitrobenzoyl Chloride | 0.02 - 0.9 mg/L | 0.006 - 0.05 mg/L | Not Specified | [8] |
Experimental Protocols
Protocol 1: Silylation of this compound with BSTFA for GC-MS Analysis
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)
-
Heating block or water bath
-
GC vials with inserts
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in pyridine or acetonitrile at a concentration of approximately 1 mg/mL. If using a sample extract, evaporate the solvent and reconstitute the residue in the reaction solvent.
-
Derivatization Reaction:
-
To a GC vial, add 100 µL of the this compound solution.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation of this compound with Acetic Anhydride for GC-MS Analysis
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent)
-
Heating block or water bath
-
GC vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in pyridine at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
To a GC vial, add 100 µL of the this compound solution.
-
Add 100 µL of acetic anhydride.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 60°C for 20 minutes.
-
Cooling and Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of water if necessary, followed by extraction with a non-polar solvent like hexane. For direct injection, this step may be omitted.
-
Analysis: Inject an aliquot of the organic phase into the GC-MS.
Protocol 3: Derivatization of this compound with 4-Nitrobenzoyl Chloride for HPLC-UV Analysis
Materials:
-
This compound standard or sample extract
-
4-Nitrobenzoyl Chloride solution (2 mg/mL in a suitable organic solvent like acetonitrile)
-
Borate (B1201080) buffer (pH 8.5)
-
Heating block or water bath
-
HPLC vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.
-
Derivatization Reaction:
-
In an HPLC vial, mix 100 µL of the this compound solution, 100 µL of borate buffer (pH 8.5), and 100 µL of the 4-nitrobenzoyl chloride solution.[8]
-
Vortex the mixture.
-
-
Reaction Incubation: Heat the mixture at 50°C for 1 minute.[8] The reaction is typically rapid.[8]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The derivatized sample is ready for injection into the HPLC system.
Visualizations
Experimental Workflow for Derivatization and Analysis
Caption: General workflow for the derivatization and analysis of this compound.
Logical Relationships in Derivatization Strategy
Caption: Logical relationships in the derivatization strategy for this compound.
References
- 1. This compound | 101-53-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jfda-online.com [jfda-online.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Application Notes: Experimental Setup for Friedel-Crafts Alkylation to Synthesize 4-Benzylphenol
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] The synthesis of 4-benzylphenol, a valuable intermediate in the production of pharmaceuticals, antioxidants, and other fine chemicals, is achieved through the benzylation of phenol (B47542). This reaction proceeds via an electrophilic aromatic substitution mechanism, where a benzylating agent, such as benzyl (B1604629) alcohol or benzyl chloride, reacts with phenol in the presence of an acid catalyst.[2][3]
The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Consequently, the reaction can yield a mixture of 2-benzylphenol (B1197477) and this compound. Achieving high regioselectivity for the desired para-substituted product, this compound, is a critical challenge. The choice of catalyst, reaction temperature, and other conditions are crucial in directing the substitution to the sterically less hindered para position.[2] Higher temperatures, for instance, can favor the formation of the thermodynamically more stable para-isomer.[2] This document provides a detailed protocol for the synthesis of this compound using benzyl alcohol, focusing on conditions that favor para-alkylation.
Safety Precautions
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a fully buttoned lab coat, chemical safety goggles, and appropriate gloves. When handling concentrated phenol, utility-grade neoprene or butyl gloves are recommended over standard nitrile gloves.[4][5]
-
Ventilation: All operations involving phenol, benzyl alcohol, and acid catalysts must be conducted within a certified chemical fume hood to avoid inhalation of toxic vapors.[6][7]
-
Reagent Handling:
-
Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. It can cause severe chemical burns and systemic toxicity.[5] Avoid all direct contact. In case of skin contact, immediate and thorough decontamination is critical.[4]
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes eye irritation.[6]
-
Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe burns upon contact. Handle with extreme care, adding it slowly and carefully to reaction mixtures.
-
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are directly accessible and unobstructed in the work area.[4] Never work alone when performing this experiment.[4]
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a classic electrophilic aromatic substitution. The acid catalyst protonates the hydroxyl group of benzyl alcohol, which then leaves as a water molecule to generate a benzyl carbocation. This electrophile is then attacked by the electron-rich phenol ring, predominantly at the para position, to form this compound.
The overall experimental procedure is summarized in the workflow diagram below, outlining the key stages from initial setup to the final analysis of the purified product.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is paramount for controlling regioselectivity in the benzylation of phenol. While many traditional Lewis acids are effective, they can lead to mixtures of products.[1][8] Certain catalysts and conditions show a preference for para-alkylation.
| Catalyst System | Alkylating Agent | Temperature (°C) | Key Observations | Selectivity (para/ortho) | Reference |
| Sulfuric Acid (H₂SO₄) | Benzyl Alcohol | 140 - 170 | Brønsted acid catalyst. Higher temperatures tend to favor the thermodynamically stable para-isomer. | Favors para at higher temps | [2] |
| FeCl₃-based Deep Eutectic Solvent (DES) | 1-phenylethanol | 80 | High yield and good regioselectivity for para-product. The DES acts as both solvent and catalyst. | ~90/10 | [9] |
| meta-Benzenedisulfonic acid | Isoamylene | 120 | Highly effective Brønsted acid for para-alkylation of phenols with olefins. | High para-selectivity | [10] |
| Zeolites (e.g., BEA, MOR, FAU) | 1-Octene | 100-110 | Solid acid catalysts. Product distribution (O- vs. C-alkylation, o- vs. p-alkylation) is highly dependent on zeolite pore structure. | Varies with catalyst type |
Experimental Protocol
This protocol is adapted from procedures for the benzylation of phenols using a Brønsted acid catalyst, optimized for the synthesis of this compound.[2]
Materials:
-
Phenol (99%)
-
Benzyl alcohol (99%)
-
Concentrated Sulfuric Acid (98%)
-
Petroleum ether or Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer with hotplate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Place the apparatus on a heating mantle over the magnetic stirrer in a fume hood.
-
Charging Reactants: To the flask, add phenol (e.g., 6.0 moles) and slowly, with stirring, add concentrated sulfuric acid (catalytic amount, e.g., 5% by weight of phenol).
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140-170 °C).[2] A higher temperature within this range is preferable to favor the para product.
-
Addition of Benzylating Agent: Once the reaction temperature is stable, gradually add benzyl alcohol (e.g., 1.0 mole) to the mixture from the dropping funnel over a period of approximately 2 hours. A large excess of phenol is used to minimize polyalkylation.[1][2] The addition is exothermic; control the addition rate to maintain a stable temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours to ensure the reaction goes to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Work-up:
-
Cool the reaction mass to room temperature.
-
Dilute the dark, viscous mixture with an organic solvent like diethyl ether.
-
Carefully transfer the mixture to a separatory funnel.
-
Slowly neutralize the acid by washing the organic layer with distilled water, followed by saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the low-boiling solvent and unreacted phenol using a rotary evaporator.
-
Purify the resulting crude product (a mixture of benzylphenol isomers and other byproducts) by vacuum distillation to isolate the this compound, which has a higher boiling point than the ortho-isomer.[2]
-
Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. columbuschemical.com [columbuschemical.com]
- 7. echemi.com [echemi.com]
- 8. revues.imist.ma [revues.imist.ma]
- 9. chemrxiv.org [chemrxiv.org]
- 10. US3932537A - Alkylation of phenols - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Benzylphenol as an Antiseptic and Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylphenol is a phenolic compound that has been noted for its use as a germicide, antiseptic, and preservative.[1][2] Like other phenolic compounds, its antimicrobial activity is generally attributed to its ability to disrupt microbial cell membranes.[3][4][5] This document provides detailed application notes, including available data on its antimicrobial efficacy and protocols for its evaluation.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 101-53-1 |
| Appearance | White to off-white solid |
| Melting Point | 79-81 °C |
| Boiling Point | 198-200 °C at 10 mmHg |
Source: PubChem CID 7563[1]
Antimicrobial Activity
Quantitative data on the antimicrobial efficacy of this compound is not extensively available in the public domain. However, based on the known activities of structurally related phenolic compounds, it is predicted to exhibit broad-spectrum antimicrobial properties. The introduction of a benzyl (B1604629) group to the phenol (B47542) structure is a key determinant of its activity.[3]
The primary mechanism of action for phenolic compounds involves the disruption of the microbial cell membrane's integrity. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[3][6]
Experimental Protocols
To assist researchers in evaluating the antiseptic and preservative potential of this compound, the following detailed experimental protocols for determining its antimicrobial efficacy are provided. These are standard methods widely used in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Workflow for Broth Microdilution Antimicrobial Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional, for quantitative growth assessment)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column of dilutions.
-
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]
-
Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Growth Control (Positive Control): Include wells with 100 µL of broth and 100 µL of the inoculum, without any this compound.
-
Sterility Control (Negative Control): Include wells with 200 µL of sterile broth only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.[8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[8]
Determination of Antimicrobial Activity by Agar (B569324) Well Diffusion
The agar well diffusion method is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.[11]
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion assay.
Materials:
-
This compound
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[12]
-
Well Creation: Use a sterile cork borer (typically 6-8 mm in diameter) to punch a well in the center of the agar plate.[11]
-
Application of this compound: Pipette a fixed volume (e.g., 100 µL) of a known concentration of this compound solution into the well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around the well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[12]
Mechanism of Action: Disruption of Microbial Cell Membranes
Phenolic compounds, including benzylphenols, are known to exert their antimicrobial effects primarily by disrupting the structure and function of the microbial cell membrane.[3][6]
Proposed Antibacterial Mechanism of this compound
Caption: Proposed mechanism of action of this compound on bacterial cells.
The lipophilic benzyl group facilitates the partitioning of the this compound molecule into the lipid-rich cell membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability. The compromised membrane is no longer able to maintain the essential ion gradients and retain vital intracellular components, resulting in leakage and ultimately leading to cell death.[3][6]
Concluding Remarks
This compound holds potential as an antiseptic and preservative due to its phenolic structure. The provided protocols offer standardized methods for researchers to quantitatively and qualitatively assess its antimicrobial efficacy against a range of microorganisms. Further investigation is warranted to establish a comprehensive profile of its antimicrobial spectrum and to elucidate the specific molecular interactions and signaling pathways involved in its mechanism of action. It is important to note that while effective as an antimicrobial, the safety and potential toxicity of this compound should also be carefully evaluated for any specific application.
References
- 1. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101-53-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
Application Notes and Protocols for the Quantitative Analysis of 4-Benzylphenol in a Mixture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-benzylphenol in a mixture. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including some active pharmaceutical ingredients and excipients.[1] Its quantitative determination in mixtures is crucial for quality control, stability studies, and impurity profiling in drug development and manufacturing. This application note outlines validated methods to ensure the accurate and precise quantification of this compound.
Principle of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the concentration of this compound, the complexity of the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2] this compound, being a phenolic compound, can be readily analyzed by reverse-phase HPLC with UV detection. Derivatization can be employed to enhance its chromatographic properties and detection sensitivity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For phenolic compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis.
-
UV-Visible Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[5] The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). While being a simple and cost-effective method, it may lack specificity in complex mixtures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in various sample matrices.
3.1. Experimental Protocol
3.1.1. Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3.1.2. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer components).
-
This compound reference standard.
3.1.3. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a portion of the sample mixture expected to contain this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute the solution with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
3.1.4. Instrumental Conditions
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 40% Acetonitrile
-
5-15 min: 40% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-21 min: 80% to 40% Acetonitrile
-
21-25 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3.2. Data Presentation: HPLC-UV Method Validation Summary (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the sensitive and selective quantification of this compound, especially in complex matrices.
4.1. Experimental Protocol
4.1.1. Apparatus
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).
-
Capillary GC column suitable for phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Autosampler.
-
Data acquisition and processing software.
4.1.2. Reagents and Materials
-
Methanol (GC grade).
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
This compound reference standard.
4.1.3. Sample Preparation (including Derivatization)
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method.
-
Working Standard Solutions: Prepare working standards in methanol (1 µg/mL to 50 µg/mL).
-
Sample Solution: Prepare the sample solution in methanol to a concentration within the calibration range.
-
Derivatization:
-
Evaporate 1 mL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4.1.4. Instrumental Conditions
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of derivatized this compound.
4.2. Data Presentation: GC-MS Method Validation Summary (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (%RSD) | < 5.0% |
UV-Visible Spectrophotometry Method
This method is a simple and rapid approach for the quantification of this compound in simple mixtures with no interfering substances absorbing at the same wavelength.
5.1. Experimental Protocol
5.1.1. Apparatus
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
5.1.2. Reagents and Materials
-
Ethanol (B145695) (spectroscopic grade).
-
This compound reference standard.
5.1.3. Sample Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample solution in ethanol to a final concentration within the calibration range.
5.1.4. Instrumental Conditions
-
Wavelength Scan: Scan the spectrum of a this compound standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 275 nm.
-
Analytical Wavelength: Set the spectrophotometer to the determined λmax.
-
Blank: Use ethanol as the blank.
5.2. Data Presentation: UV-Visible Spectrophotometry Method Validation Summary (Representative Data)
| Validation Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~1.0 µg/mL |
| Limit of Quantification (LOQ) | ~3.0 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | < 3.0% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical diagram for analytical method selection.
References
- 1. Initial hazard assessment of this compound, a structural analog of bisphenol F: Genotoxicity tests in vitro and a 28-day repeated-dose toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 4-Benzylphenol Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of 4-Benzylphenol in analytical testing is critically dependent on the precise preparation and proper storage of standard solutions. These application notes provide a detailed protocol for the preparation of this compound standards for use in analytical methods such as High-Performance Liquid Chromatography (HPLC). Adherence to these guidelines will ensure the accuracy, precision, and reliability of analytical results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable standard solutions.
| Property | Value | Reference |
| Synonyms | p-Benzylphenol, 4-(Phenylmethyl)phenol, 4-Hydroxydiphenylmethane | [1][2] |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 79-81 °C | [4][5] |
| Boiling Point | 198-200 °C at 10 mmHg | [4][5] |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, glacial acetic acid, and other organic solvents. Slightly soluble in cold water; moderately soluble in hot water. | [4][5] |
| Purity (Typical) | >98.0% (GC) | [6] |
Safety Precautions
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[6]
-
Storage of Solid: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.[6]
Experimental Protocols
This section details the step-by-step procedures for preparing stock and working standard solutions of this compound.
Required Materials and Equipment
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with screw caps
-
Sonicator
-
Vortex mixer
Preparation of Stock Standard Solution (1000 µg/mL)
-
Weighing: Accurately weigh approximately 25 mg of this compound reference standard onto a weighing paper.
-
Dissolution: Carefully transfer the weighed powder into a 25 mL volumetric flask.
-
Solvent Addition: Add approximately 15-20 mL of HPLC-grade methanol (or acetonitrile) to the volumetric flask.
-
Sonication: Sonicate the flask for 5-10 minutes, or until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
Volume Adjustment: Allow the solution to return to room temperature. Then, add the same solvent to the flask up to the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution to a labeled amber glass vial for storage.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.
-
Intermediate Dilution (Optional): For lower concentration working standards, it may be convenient to first prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution.
-
Serial Dilutions: Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent (methanol or acetonitrile). The diluent should ideally be the same as the mobile phase composition to avoid peak distortion.
-
Example Dilution Series:
-
To prepare a 10 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen solvent.
-
Prepare other concentrations as required for the specific analytical method's linear range.
-
Stability and Storage of Standard Solutions
| Solution | Storage Conditions | Recommended Shelf-Life (General Guideline) |
| Stock Standard Solution | Refrigerated (2-8 °C), protected from light (amber vials). | Up to 3 months (verification recommended) |
| Working Standard Solutions | Refrigerated (2-8 °C), protected from light (amber vials). | Prepare fresh daily or weekly. Short-term stability should be verified. |
Note: It is highly recommended that each laboratory performs its own stability study to establish appropriate expiry dates for stock and working standard solutions under their specific storage conditions and for their specific analytical method. A stability-indicating method, developed through forced degradation studies, is the most reliable way to assess the stability of the analyte.
Workflow for Standard Preparation
The following diagram illustrates the logical workflow for the preparation of this compound analytical standards.
Caption: Workflow for this compound Standard Preparation.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the preparation of accurate and reliable this compound standard solutions for analytical testing. Proper handling, adherence to the preparation steps, and appropriate storage are paramount to ensuring the quality of analytical data. Researchers are encouraged to perform in-house validation of standard solution stability to comply with regulatory expectations and ensure the highest data integrity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 4-benzylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts benzylation of phenol (B47542). This reaction typically involves reacting phenol with a benzylating agent, such as benzyl (B1604629) chloride or benzyl alcohol, in the presence of a catalyst.[1][2] Common catalysts include Lewis acids (e.g., aluminum chloride, AlCl₃) and Brønsted acids (e.g., sulfuric acid, H₂SO₄).[2] Alternative methods, such as using zeolite catalysts, have also been explored to improve selectivity.[3]
Q2: What are the main challenges in achieving a high yield of this compound?
A2: The primary challenge is controlling the regioselectivity of the reaction. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of a mixture of 2-benzylphenol (B1197477) and this compound.[1][2] Another significant issue is polysubstitution, resulting in products like 2,6-dibenzylphenol, which further reduces the yield of the desired monosubstituted product.[3] Catalyst deactivation, especially of Lewis acids by moisture or complexation with the phenolic oxygen, can also lead to low conversion rates.[4][5]
Q3: How can I minimize the formation of the 2-benzylphenol isomer?
A3: The ratio of ortho- to para-isomers is influenced by several factors, including the catalyst, solvent, and temperature.
-
Catalyst Choice: The nature and amount of the catalyst can significantly impact the ortho/para product ratio.[2] For instance, using zeolite catalysts of the faujasite type has been shown to favor the formation of p-substituted phenols with reduced formation of undesired byproducts.[3]
-
Temperature Control: Reaction temperature can affect the selectivity. Running optimization trials at different temperatures is recommended.[6]
-
Steric Hindrance: While not always easily controlled, bulky catalysts or solvent systems can sometimes favor the thermodynamically more stable para-product.
Q4: What is the role of the catalyst in the Friedel-Crafts benzylation of phenol?
A4: The catalyst's role is to activate the benzylating agent to generate an electrophile (a benzyl carbocation or a polarized complex).[2] This electrophile is then attacked by the electron-rich phenol ring in an electrophilic aromatic substitution reaction.[2] Lewis acids like AlCl₃ coordinate with the benzylating agent, facilitating the departure of the leaving group. Brønsted acids protonate benzyl alcohol, enabling the loss of a water molecule to form the carbocation.
Q5: Can I use benzyl alcohol instead of benzyl chloride as the benzylating agent?
A5: Yes, benzyl alcohol can be used as a benzylating agent. However, it generally requires harsher reaction conditions, such as the presence of a strong acid catalyst and higher temperatures, compared to the more reactive benzyl halides.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[4] 2. Insufficient Catalyst: Friedel-Crafts reactions can sometimes require stoichiometric amounts of the catalyst because the product can form a complex with it.[4] 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.[4] | 1. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or purified reagents and anhydrous solvents. 2. Increase the catalyst loading in small increments. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Low Yield of this compound with Significant Byproduct Formation (Isomers and Polysubstituted Products) | 1. Reaction Conditions Favoring Isomer Formation: The kinetics of the reaction may favor the ortho-product. 2. High Reactivity Leading to Polysubstitution: The initial benzylation activates the phenol ring, making it susceptible to further alkylation.[7] 3. Incorrect Stoichiometry: An excess of the benzylating agent can promote polysubstitution. | 1. Optimize Catalyst and Temperature: Experiment with different catalysts (e.g., zeolites) and a range of temperatures to find conditions that favor the para-isomer.[3] 2. Adjust Reactant Ratio: Use phenol in excess relative to the benzylating agent to increase the statistical probability of monosubstitution. A molar ratio of phenol to benzyl alcohol of 6:1 has been recommended in some protocols for optimal yield.[2] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and stop the reaction once the desired product is maximized to prevent further reactions. |
| Formation of Dibenzyl Ether | Self-Condensation of Benzylating Agent: This is more likely to occur at elevated temperatures, especially when using benzyl alcohol.[8] | Maintain strict temperature control and avoid overheating the reaction mixture.[8] |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: 2-benzylphenol and this compound can have similar polarities, making chromatographic separation challenging. 2. Presence of High-Boiling Byproducts: Polysubstituted products are often high-boiling, complicating distillation.[3] | 1. Optimize Chromatography: For column chromatography, test various solvent systems to achieve better separation. 2. Recrystallization: The desired this compound is a solid and can often be purified by recrystallization from a suitable solvent like water.[9] 3. Vacuum Distillation: This can be effective for separating the product from non-volatile impurities and some byproducts. The boiling point of this compound is approximately 198-200 °C at 10 mmHg. |
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in the Benzylation of Phenol with Benzyl Alcohol
| Catalyst | Temperature (°C) | 2-benzylphenol Yield (%) | This compound Yield (%) | 2,6-dibenzylphenol Yield (%) | Benzyl Phenyl Ether Yield (%) | Reference |
| Aluminium(III) phenoxide | 170 | 82.8 | 10.6 | 0.9 | 0.6 | [10] |
Note: This data is illustrative of how different catalysts can influence product distribution. Yields are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Benzylation of Phenol using a Brønsted Acid Catalyst
This protocol is adapted from a general method for benzylphenol synthesis.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, thermometer, dropping funnel, and magnetic stirrer, add phenol and sulfuric acid (approximately 5% by weight of phenol).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.
-
Reactant Addition: Gradually add benzyl alcohol to the mixture through the dropping funnel over a period of 2 hours. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mass to room temperature.
-
Dissolve the mixture in a suitable organic solvent (e.g., petroleum ether or ethyl acetate).
-
Neutralize the solution by washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by several washes with distilled water.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and unreacted starting materials.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. This compound | 101-53-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 101-53-1 [chemicalbook.com]
- 10. 2,6-DIBENZYLPHENOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Separation of 2-benzylphenol and 4-benzylphenol Isomers
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of 2-benzylphenol (B1197477) and 4-benzylphenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 2-benzylphenol and this compound?
A1: The main challenge lies in their similar physicochemical properties. As positional isomers, they have the same molecular weight and similar polarities, which can lead to co-elution in chromatography and difficulty in selective crystallization. The choice of analytical technique and optimization of experimental parameters are crucial for successful separation.
Q2: Which analytical techniques are most effective for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analytical separation of 2-benzylphenol and this compound. For preparative scale, fractional crystallization can be a viable option, exploiting differences in their crystal lattice energies and solubility.
Q3: How can I differentiate between 2-benzylphenol and this compound using spectroscopy?
A3: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can readily distinguish between the two isomers.
-
¹H NMR: The aromatic region of the spectrum will show different splitting patterns. The protons on the phenol (B47542) ring of 2-benzylphenol will exhibit a more complex pattern due to the ortho-substitution compared to the more symmetrical pattern of the para-substituted this compound.
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ due to the different substitution patterns.
-
FTIR: The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are characteristic of the substitution pattern on the benzene (B151609) ring. Ortho-substitution in 2-benzylphenol will show a different absorption band compared to the para-substitution in this compound.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q4: My 2-benzylphenol and this compound peaks are co-eluting in reversed-phase HPLC. What should I do?
A4: Co-elution of these isomers is a common problem due to their similar hydrophobicity.[2] A systematic approach to improving column selectivity (α) and efficiency (N) is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to increase retention times, which may improve separation.
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try the other. This can alter the elution order.[3]
-
Modify pH: Although phenols are weak acids, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and potentially better separation.[4]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column that offers different separation mechanisms. Phenyl or pentafluorophenyl (PFP) stationary phases can provide π-π interactions, which are effective for separating aromatic positional isomers.[3]
-
-
Adjust Temperature:
-
Varying the column temperature can alter selectivity. Try operating at a lower or higher temperature (e.g., in 5-10°C increments) to see if resolution improves.[3]
-
-
Reduce Flow Rate:
-
Lowering the flow rate can increase column efficiency and may improve the separation of closely eluting peaks, although this will increase the analysis time.[5]
-
Q5: I'm observing peak tailing for my benzylphenol peaks. What is the cause and how can I fix it?
A5: Peak tailing for phenolic compounds is often caused by secondary interactions between the phenolic hydroxyl group and active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups.[4]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase. This can protonate the silanol groups, reducing their interaction with the analytes.[4]
-
Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of accessible free silanol groups.
-
Lower Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample.[4]
-
Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column.
Gas Chromatography (GC)
Q6: My benzylphenol isomers are not well-separated by GC. How can I improve the resolution?
A6: Improving GC resolution for these isomers involves optimizing the temperature program and ensuring proper injection technique.
Troubleshooting Steps:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile components. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent.[4]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) allows for more interaction between the analytes and the stationary phase, which can enhance separation.[4]
-
Incorporate an Isothermal Hold: If the isomers elute closely, introducing a brief isothermal hold at a temperature just below their elution temperature can improve resolution.
-
-
Select an Appropriate Column:
-
A longer column or a column with a smaller internal diameter will provide higher efficiency and better resolution.
-
A stationary phase with a different polarity might offer better selectivity. For aromatic isomers, a mid-polarity phase (e.g., a 50% phenyl-methylpolysiloxane) could be effective.
-
-
Optimize Injection Parameters (Splitless Injection):
-
Inlet Temperature: Ensure the inlet temperature is high enough to vaporize the sample completely but not so high as to cause thermal degradation (a starting point of 250°C is common).[6]
-
Splitless Hold Time: The hold time should be long enough for the entire sample to be transferred to the column. A hold time that allows the carrier gas to sweep the liner volume 1.5 to 2 times is a good starting point.[6]
-
Fractional Crystallization
Q7: I am unable to selectively crystallize one isomer from my 2- and this compound mixture. What can I do?
A7: Successful fractional crystallization depends heavily on the choice of solvent and the cooling rate.[7]
Troubleshooting Steps:
-
Solvent Screening:
-
The ideal solvent should have a significant difference in solubility for the two isomers at different temperatures. Test a range of solvents with varying polarities.[7] Common solvents for crystallizing phenols include toluene, hexane/ethyl acetate (B1210297) mixtures, and water (for more polar phenols).[8]
-
A binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is less soluble) can also be effective.[9]
-
-
Control the Cooling Rate:
-
Rapid cooling can trap impurities within the crystal lattice. A slow, controlled cooling process is crucial for selective crystallization. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
-
Seeding:
-
If you have a pure crystal of the desired isomer, adding a small seed crystal to the supersaturated solution can induce crystallization of that specific isomer.
-
-
Check for Eutectic Mixture:
-
If the mixture is near a eutectic point, separation by crystallization will be very difficult. In this case, another purification method like column chromatography may be necessary before attempting crystallization.
-
Experimental Protocols
HPLC Method for Separation of Benzylphenol Isomers
This protocol provides a starting point for the reversed-phase HPLC separation of 2-benzylphenol and this compound.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV at 275 nm |
Expected Elution Order: Based on typical interactions of phenolic isomers with a phenyl-hexyl phase, 2-benzylphenol is expected to elute slightly before this compound due to potential intramolecular hydrogen bonding in the ortho isomer, which can reduce its interaction with the stationary phase compared to the more accessible hydroxyl group of the para isomer.
GC-MS Method for Separation of Benzylphenol Isomers
This protocol is a general method for the GC-MS analysis of 2-benzylphenol and this compound. Derivatization is generally not required for these compounds but can be employed to improve peak shape if necessary.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless |
| Injection Vol. | 1 µL |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | m/z 40-450 |
Protocol for Fractional Crystallization
This protocol provides a general workflow for attempting the separation of 2- and this compound via fractional crystallization.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the isomer mixture in various solvents (e.g., toluene, heptane, ethyl acetate/hexane mixtures) at room temperature and upon heating.[8] The ideal solvent will dissolve the mixture when hot but show poor solubility when cold.
-
Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Slow Cooling: Cover the container and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the container in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Analyze the composition of the crystals and the mother liquor by HPLC or GC to determine the efficiency of the separation.
Visualizations
References
- 1. Phenol, 2-(phenylmethyl)- [webbook.nist.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimizing Splitless Injection [restek.com]
- 7. rcprocess.se [rcprocess.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmtech.com [pharmtech.com]
Minimizing dibenzylation byproducts in phenol benzylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of dibenzylation byproducts during the benzylation of phenols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of dibenzylated byproducts in my phenol (B47542) benzylation reaction. What are the primary causes?
A1: The formation of dibenzylated products, either through O,C-dibenzylation or C,C-dibenzylation, is a common side reaction. The primary causes include:
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong bases can promote further benzylation of the initial monobenzylated product.
-
Molar Ratio of Reactants: An excess of the benzylating agent relative to the phenol increases the probability of multiple benzylation events.
-
Nucleophilicity of the Monobenzylated Product: The initially formed monobenzylated phenol can still be susceptible to further reaction, especially if the reaction conditions are harsh.
-
Competition between O- and C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation can lead to a mixture of mono- and di-substituted products on the ring.[1]
Q2: How can I improve the selectivity for mono-O-benzylation over C-benzylation and dibenzylation?
A2: To favor the formation of the desired mono-O-benzylated product, consider the following strategies:
-
Choice of Solvent: The solvent plays a crucial role in directing the reaction. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are recommended for O-alkylation as they solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.[2] In contrast, protic solvents can solvate the phenoxide oxygen through hydrogen bonding, which may increase the likelihood of C-alkylation.
-
Appropriate Base Selection: Use a base that is strong enough to deprotonate the phenol but not so harsh that it promotes side reactions. For many phenol benzylations via the Williamson ether synthesis, weaker bases like potassium carbonate (K₂CO₃) are effective.[2][3] For more sensitive substrates, milder conditions are preferable.
-
Control of Molar Ratios: A slight excess of the phenol relative to the benzylating agent can help to minimize dibenzylation by ensuring the benzylating agent is consumed before it can react with the monobenzylated product. A molar ratio of phenol to benzylating agent of 1.1:1 is a good starting point.
-
Reaction Temperature and Time: Generally, lower reaction temperatures and shorter reaction times will favor the kinetic product, which is often the monobenzylated species. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to quench the reaction upon completion of the desired transformation.[2][3]
Q3: Are there specific reagents that can enhance selectivity for monobenzylation?
A3: Yes, certain reagents are known to provide high selectivity for monobenzylation:
-
Dibenzyl Carbonate: For selective mono-C-benzylation, dibenzyl carbonate in the presence of a base like potassium carbonate has been shown to yield the monobenzylated product with high selectivity (98-99%).[4]
-
Phase Transfer Catalysis (PTC): Liquid-liquid-liquid phase transfer catalysis has been demonstrated to achieve 100% selectivity for the mono-O-benzylation of resorcinol, with no detectable formation of the bis-alkylated product.[5] This technique can be highly effective in controlling selectivity.
Q4: Can steric hindrance be used to my advantage to prevent dibenzylation?
A4: Absolutely. If your phenol has bulky ortho substituents, these can sterically hinder further benzylation at the adjacent positions on the ring. While this may not prevent O-benzylation, it can be a useful strategy to avoid C-benzylation and subsequent di- or poly-benzylation on the aromatic ring.
Data Presentation: Influence of Reaction Parameters on Selectivity
The following tables summarize the impact of various reaction parameters on the selectivity of phenol benzylation, with a focus on minimizing dibenzylation.
Table 1: Effect of Solvent on O- vs. C-Alkylation
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylation | Solvates the cation, leaving the phenoxide oxygen as a "naked" and more reactive nucleophile.[2] |
| Protic (e.g., Water, Ethanol) | C-Alkylation | Solvates the phenoxide oxygen via hydrogen bonding, making the carbon atoms of the ring more available for attack. |
Table 2: General Troubleshooting for High Dibenzylation Yields
| Observation | Potential Cause | Recommended Action |
| High yield of dibenzylated product | Excess benzylating agent, high temperature, prolonged reaction time | Use a slight excess of phenol, lower the reaction temperature, and monitor the reaction closely to determine the optimal reaction time.[2][3] |
| Mixture of O- and C-benzylated products | Inappropriate solvent choice | Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. |
| Formation of elimination byproducts | Use of a sterically hindered alkyl halide or high temperatures | If possible, use a primary benzyl (B1604629) halide. Run the reaction at a lower temperature for a longer duration to disfavor the E2 elimination pathway.[2] |
Experimental Protocols
Protocol 1: Selective Mono-O-Benzylation using Benzyl Tosylate (Williamson Ether Synthesis)
This protocol is a general guideline for the selective mono-O-benzylation of a phenol and may require optimization for specific substrates.[3]
Materials:
-
Substituted Phenol (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Benzyl Tosylate (1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Add benzyl tosylate (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.
Protocol 2: Palladium-Catalyzed Benzylation under Neutral Conditions
This method offers a mild alternative to traditional base-mediated benzylations and can be highly selective for phenols.[6]
Materials:
-
Phenol or Aryl Benzyl Carbonate (1.0 equiv)
-
Benzyl Methyl Carbonate (if starting from phenol) (1.2 equiv)
-
Pd(η³-C₃H₅)Cp (0.02 equiv)
-
DPEphos (bis[(2-diphenylphosphino)phenyl] ether) (0.024 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction vessel with Pd(η³-C₃H₅)Cp and DPEphos.
-
Add toluene, followed by the phenol and benzyl methyl carbonate (or the aryl benzyl carbonate if pre-formed).
-
Seal the vessel and heat the mixture at 60–80 °C.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction mixture and purify by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for phenol benzylation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective mono-benzylation of methylene active compounds with dibenzyl carbonate: benzylation of phenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
Technical Support Center: Purification of Crude 4-Benzylphenol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-benzylphenol via recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why are my this compound crystals not forming? | - Supersaturation has not been reached: The solution may be too dilute (too much solvent was added).- Solution cooled too quickly: Rapid cooling can sometimes inhibit nucleation.- Lack of nucleation sites: Smooth glass surfaces can hinder crystal formation. | - Induce crystallization: Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of pure this compound.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.- Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. |
| My this compound is "oiling out" instead of forming crystals. What should I do? | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.- Inappropriate solvent: The boiling point of the solvent may be too high, or the compound may be too soluble.- Cooling too rapidly: The solution is becoming supersaturated at a temperature above the melting point of the crude solid. | - Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.- Change the solvent system: Consider using a different solvent or a mixed solvent system. For this compound, a mixture of a solvent in which it is highly soluble (e.g., methanol, ethanol) and one in which it is less soluble (e.g., water) can be effective. |
| The yield of my recrystallized this compound is very low. How can I improve it? | - Too much solvent was used: A significant portion of the product will remain in the mother liquor.- Premature crystallization: Crystals may have formed during a hot filtration step.- Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal formation.- Washing with warm solvent: Using a wash solvent that is not ice-cold can dissolve a portion of the purified crystals. | - Use the minimum amount of hot solvent: Ensure you are using only enough hot solvent to fully dissolve the crude material.- Pre-heat filtration apparatus: If performing a hot filtration, ensure the funnel and receiving flask are hot to prevent premature crystallization.- Maximize cooling time: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes.- Use ice-cold washing solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purity of my this compound did not improve significantly after recrystallization. Why? | - Inappropriate solvent choice: The impurities may have similar solubility characteristics to this compound in the chosen solvent.- Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.- Insoluble impurities were not removed: If the crude sample contained insoluble impurities, they should have been removed by hot filtration. | - Select a different solvent: Experiment with different solvents or solvent mixtures to find one that better separates the impurities.- Ensure slow cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.- Perform a hot filtration: If insoluble impurities are present, dissolve the crude product in the hot solvent and filter the hot solution before allowing it to cool. |
| What are the likely impurities in my crude this compound? | - Unreacted starting materials: Phenol and benzyl (B1604629) chloride (or benzyl alcohol, depending on the synthesis route).- Positional isomers: 2-Benzylphenol is a common byproduct of the Friedel-Crafts benzylation of phenol.- Polysubstituted products: Dibenzylphenols can form if the reaction conditions are not carefully controlled. | - Recrystallization is often effective at removing these types of impurities, as their different structures lead to different solubilities. A second recrystallization may be necessary for highly impure samples. |
Data Presentation
Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | 198-200 °C at 10 mmHg | [1] |
| Appearance | White to off-white crystalline powder | [2] |
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Source(s) |
| Water | Partially soluble (99.99 mg/L at 25 °C) | [1][2] |
| Methanol | Increased solubility; described as "almost transparency" | [1][2] |
| Ethanol (B145695) | Increased solubility | [2] |
| Acetone | Increased solubility | [2] |
| Toluene | Highly soluble | [2] |
| Xylene | Highly soluble | [2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Crude this compound from Water
This protocol is suitable for crude this compound that is known to have impurities that are either highly soluble or sparingly soluble in hot water.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hotplate stirrer and add a small portion of deionized water (e.g., 50 mL). Heat the mixture to boiling with continuous stirring. Add more hot deionized water in small portions until the this compound just dissolves. Note: Avoid adding an excess of water to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of boiling water. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Cover the mouth of the flask with a watch glass. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
-
Analysis: Determine the melting point of the recrystallized product. Pure this compound has a melting point of 79-81 °C. A sharp melting point within this range is indicative of high purity.
Protocol 2: Mixed-Solvent Recrystallization of Crude this compound (Ethanol/Water)
This protocol is useful when a single solvent is not ideal. Ethanol is a good solvent for this compound, while water is a poor solvent.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of hot ethanol. Heat the solution on a hotplate stirrer.
-
Addition of Anti-solvent: While the ethanol solution is hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol/water mixture (in the same proportion as the final recrystallization mixture) to wash the crystals.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for recrystallization.
References
Technical Support Center: 4-Benzylphenol Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability issues and degradation products of 4-benzylphenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under proper storage conditions.[1] However, it is susceptible to degradation under certain environmental and chemical stresses. The primary concerns are oxidation, photolytic degradation, and thermal decomposition, especially at elevated temperatures. It is known to be incompatible with strong oxidizing agents.[1][2] Upon combustion, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO2) are formed.[1][2]
Q2: What are the expected degradation products of this compound under different stress conditions?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer the likely degradation products based on the reactivity of its phenolic and benzylic functional groups and studies on similar compounds.
-
Oxidative Degradation: The benzylic methylene (B1212753) bridge is susceptible to oxidation, which can lead to the formation of 4-hydroxybenzophenone. Further oxidation of the phenol (B47542) ring could potentially lead to ring-opening products.
-
Photolytic Degradation: Exposure to UV light can generate reactive species that may lead to the formation of colored degradation products through polymerization or rearrangement reactions. Phenolic compounds, in general, can undergo photo-oxidation to form quinone-type structures.
-
Thermal Degradation: At high temperatures, thermal decomposition may lead to the cleavage of the benzyl-phenol bond, potentially forming phenol and toluene (B28343) as primary degradation products. Further fragmentation at higher temperatures could lead to smaller aromatic and aliphatic compounds.
-
Hydrolytic Degradation: this compound is generally stable to hydrolysis under neutral pH conditions. However, under forced acidic or basic conditions at elevated temperatures, degradation may be observed, though specific hydrolysis products are not well-documented.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A validated stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or experimental conditions. | 1. Review storage conditions (protect from light and heat). 2. Ensure solvents and reagents are free of oxidizing agents. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times. |
| Discoloration of this compound solution (e.g., yellowing) | Formation of colored degradation products, likely due to oxidation or photolytic degradation. | 1. Prepare fresh solutions and store them protected from light. 2. Use amber vials or cover vessels with aluminum foil. 3. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of this compound potency in formulations | Chemical instability leading to degradation of the active pharmaceutical ingredient (API). | 1. Conduct a comprehensive stability study under various conditions (temperature, humidity, light) to determine the shelf-life. 2. Investigate potential interactions with excipients in the formulation. 3. Consider the addition of antioxidants to the formulation if oxidative degradation is identified as the primary pathway. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of solid this compound and a separate aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Illustrative Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
(Note: This is an illustrative method. The actual method should be developed and validated for the specific application.)
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes. Note: This data is for illustrative purposes only and is not based on published experimental results.
| Stress Condition | This compound Remaining (%) | Major Degradation Product(s) | % of Major Degradation Product(s) |
| 0.1 N HCl, 60°C, 24h | 95.2 | Unidentified polar degradant | 2.8 |
| 0.1 N NaOH, 60°C, 24h | 92.5 | Unidentified polar degradant | 4.5 |
| 3% H₂O₂, RT, 24h | 85.1 | 4-Hydroxybenzophenone | 10.2 |
| 70°C, 48h (solid) | 98.8 | Minor unidentified degradants | < 1 |
| 70°C, 48h (solution) | 91.3 | Phenol, Toluene | 3.5, 2.8 |
| Photolytic (ICH Q1B) | 88.7 | Polymeric/colored products | Not Quantified |
Visualizations
The following diagrams illustrate the inferred chemical degradation pathways of this compound.
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Inferred thermal degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Benzylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 4-benzylphenol. Below you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.
Q2: What are the common causes of peak tailing for phenolic compounds like this compound?
Peak tailing for phenolic compounds such as this compound is often attributed to a few key factors:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and active sites on the stationary phase are a primary cause. On silica-based columns (like C18), residual silanol (B1196071) groups that are not fully end-capped can interact strongly with the analyte.
-
Mobile Phase pH: An inappropriate mobile phase pH relative to the analyte's pKa can lead to peak distortion. This compound is a weak acid with a predicted pKa of approximately 10.23.[1] If the mobile phase pH is close to the pKa, both the ionized and non-ionized forms of the analyte can exist, leading to mixed-mode retention and tailing.
-
Column Issues: Physical degradation of the column, such as the formation of a void at the inlet, a partially blocked frit, or contamination from previous samples, can disrupt the flow path and cause peak tailing.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length between the column and detector, large detector cell volume, or poorly made connections, can cause band broadening and peak tailing.
Q3: How does the pKa of this compound influence peak shape?
The pKa of this compound is approximately 10.23.[1] In reversed-phase HPLC, to ensure a single analyte form and minimize secondary interactions, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa. For an acidic compound like this compound, this would mean maintaining a pH below 8. However, to also suppress the ionization of residual silanols on the silica-based column (which have a pKa around 3.5-4.5), a lower pH (e.g., pH 2.5-4) is often optimal. Operating in this lower pH range ensures the this compound is in its neutral form and the silanol groups are protonated, minimizing undesirable ionic interactions.
Troubleshooting Guide for Peak Tailing of this compound
This section provides a systematic approach to troubleshooting peak tailing issues.
Step 1: Initial Checks and Low-Hanging Fruit
Before making significant changes to your method, verify the following:
-
System Suitability: Check the performance of your HPLC system with a standard compound known to give a good peak shape. This will help you determine if the issue is with the system or specific to your method.
-
Sample Concentration: Try injecting a diluted sample to rule out column overload.
-
Extra-Column Volume: Inspect all tubing and connections between the injector, column, and detector. Ensure tubing is as short as possible and that all fittings are secure and correctly seated.
Step 2: Method and Mobile Phase Optimization
If initial checks do not resolve the issue, the next step is to evaluate and optimize your method parameters.
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 4.0 using an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) or acid (e.g., formic acid, phosphoric acid). | This ensures this compound is in its neutral form and suppresses the ionization of residual silanol groups on the column, thereby minimizing secondary ionic interactions. |
| Mobile Phase Composition | If using methanol (B129727), consider switching to acetonitrile (B52724) as the organic modifier, or vice versa. | Acetonitrile and methanol have different selectivities and can influence interactions with the stationary phase. |
| Additives | Consider adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%). | TEA can mask the active silanol sites on the stationary phase, reducing their interaction with the phenolic hydroxyl group of this compound. Note that TEA can impact column lifetime and is not suitable for mass spectrometry detection. |
Step 3: Column Evaluation and Maintenance
If mobile phase optimization does not improve the peak shape, the column itself may be the source of the problem.
| Issue | Recommended Action |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic modifier). |
| Column Void/Damage | Reverse the column (if permitted by the manufacturer) and flush it. If the problem persists, the column may need to be replaced. |
| Column Choice | If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl column, or a C18 column with advanced end-capping. |
Experimental Protocols
Below is a representative HPLC method for the analysis of this compound that can be used as a starting point for method development and troubleshooting.
Representative HPLC Method for this compound
| Parameter | Condition |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 50% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) |
This is a representative method. Actual conditions may need to be optimized for your specific instrument and application.
Visualizing the Problem and Solution
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the secondary interaction between this compound and a residual silanol group on the HPLC stationary phase.
Caption: Secondary interaction causing peak tailing.
References
Technical Support Center: Overcoming Poor Solubility of 4-Benzylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-benzylphenol in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white solid organic compound.[1] Its structure, featuring a polar hydroxyl group and a nonpolar benzyl (B1604629) group, results in limited solubility in water but better solubility in organic solvents.[2][3] It is described as being almost transparent in methanol.[2][4] Its water solubility is low, measured at 99.99 mg/L at 25°C.[2][4]
Q2: Why am I observing poor solubility of this compound in my reaction?
A2: Poor solubility of this compound can stem from several factors, including the choice of solvent, reaction temperature, and the presence of other reagents. The nonpolar character of the benzyl group can lead to poor dissolution in highly polar solvents, while the polar hydroxyl group can limit solubility in very nonpolar solvents.[5] Inadequate temperature may also prevent the dissolution of the required amount of the compound.
Q3: What are the primary strategies to improve the solubility of this compound in a reaction medium?
A3: Key strategies to enhance the solubility of this compound and similar phenolic compounds include:
-
Solvent Optimization: Selecting an appropriate solvent or using a co-solvent system.[5][6]
-
Temperature Adjustment: Increasing the reaction temperature to improve solubility.[]
-
pH Modification: For aqueous or protic media, increasing the pH to deprotonate the phenol (B47542), forming the more soluble phenoxide salt.[8]
-
Use of Co-solvents: Adding a water-miscible organic solvent in which this compound is more soluble.[6][9]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst to facilitate reactions in biphasic systems, which can be particularly useful for phenoxide anions.[10][11]
-
Addition of Surfactants: Using surfactants to form micelles that can encapsulate the nonpolar parts of the molecule, increasing its solubility in a given medium.[12][13]
-
Derivatization: Chemically modifying the this compound to a more soluble intermediate, if the reaction sequence allows.[14][15]
Troubleshooting Guides
Issue 1: this compound is not dissolving sufficiently in the chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Polarity | The polarity of your solvent may not be suitable for this compound. |
| Action: Consult the solvent properties table below. Try a solvent with intermediate polarity or a solvent mixture. For instance, if using a nonpolar solvent like hexane, consider adding a more polar co-solvent like THF or ethyl acetate.[16] | |
| Low Temperature | The solubility of solids generally increases with temperature. |
| Action: Gradually increase the temperature of the reaction mixture while monitoring for any degradation of starting materials or products.[] | |
| Concentration Exceeds Solubility Limit | The desired concentration of this compound may be higher than its intrinsic solubility in the chosen solvent at the operating temperature. |
| Action: If possible, run the reaction at a lower concentration. Alternatively, explore the use of co-solvents or surfactants to increase the solubility limit.[6][17] |
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
| Possible Cause | Suggested Solution |
| Mass Transfer Limitation | Reactants are not in the same phase, or the dissolved concentration of this compound is too low for an effective reaction rate.[5] |
| Action 1 (Homogeneous System): Implement a co-solvent system. Add a solvent that is miscible with the primary reaction medium and in which this compound is highly soluble (e.g., DMF, DMSO).[5][18] | |
| Action 2 (Heterogeneous System): If the reaction involves an aqueous phase and an organic phase, consider using a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt to transport the deprotonated phenoxide from the aqueous to the organic phase for the reaction.[19][20] | |
| Precipitation of Reactant/Product | The this compound or a key intermediate/product is precipitating out of the solution as the reaction proceeds. |
| Action: Re-evaluate the solvent system. A solvent that can solubilize both the reactants and the products is necessary. If the product is the issue, a solvent system that keeps it dissolved or allows for its easy removal (e.g., reactive crystallization) might be required. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 101-53-1 | [2][21] |
| Molecular Formula | C₁₃H₁₂O | [21] |
| Molecular Weight | 184.23 g/mol | [21] |
| Appearance | White to light yellow powder or crystals | [1][2] |
| Melting Point | 79-81 °C | [2][22] |
| Boiling Point | 198-200 °C at 10 mmHg | [2][22] |
| Water Solubility | 99.99 mg/L (at 25 °C) | [2][4] |
| LogP | 3.47 | |
| pKa | 10.23 ± 0.10 (Predicted) | [2] |
Table 2: Properties of Common Organic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant (at 20-25°C) | Solubility in Water |
| Hexane | 69 | 1.9 | Insoluble |
| Toluene | 110.6 | 2.38 | 0.05 g/100g |
| Dichloromethane | 39.6 | 9.08 | 1.3 g/100g |
| Tetrahydrofuran (THF) | 66 | 7.5 | Soluble |
| Ethyl Acetate | 77 | 6.0 | 8.7 g/100g |
| Acetone | 56 | 20.7 | Miscible |
| 1-Propanol | 97 | 20.1 | Miscible |
| Methanol | 64.7 | 32.7 | Miscible |
| Dimethylformamide (DMF) | 153 | 36.7 | Miscible |
| Dimethyl sulfoxide (B87167) (DMSO) | 189 | 46.7 | Miscible |
| (Data compiled from multiple sources)[16][23] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for identifying an effective co-solvent to improve the solubility of this compound for a generic alkylation reaction.
Objective: To dissolve this compound in a primary solvent where it has poor solubility by adding a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., Toluene)
-
Co-solvent candidates (e.g., DMF, DMSO, THF)
-
Reactants for the specific chemical transformation (e.g., alkylating agent, base)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the desired amount of this compound and the primary solvent (e.g., Toluene).
-
Stir the mixture at room temperature. Observe the incomplete dissolution of the solid.
-
Slowly add the chosen co-solvent (e.g., DMF) dropwise to the stirring suspension.
-
Continue adding the co-solvent until all the this compound has dissolved, resulting in a clear, homogeneous solution. Note the volume of co-solvent required.
-
Proceed with the reaction by adding the other reagents (e.g., base, then alkylating agent) as required by your specific protocol.
-
Monitor the reaction for any signs of precipitation. If precipitation occurs, a small additional amount of the co-solvent may be required.
Protocol 2: Etherification of this compound using Phase-Transfer Catalysis (PTC)
This protocol outlines the etherification of this compound in a biphasic system, a common scenario where PTC is highly effective.[10][11]
Objective: To synthesize a 4-benzylphenyl ether in a two-phase system (e.g., Toluene-Water) where the phenoxide is generated in the aqueous phase and reacts in the organic phase.
Materials:
-
This compound
-
Alkyl halide (e.g., Butyl bromide)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Organic solvent (e.g., Toluene)
-
Deionized water
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound in the organic solvent (e.g., Toluene).
-
In a separate beaker, prepare an aqueous solution of the base (e.g., 20% w/v NaOH).
-
Add the aqueous base solution to the flask containing the this compound solution.
-
Add the phase-transfer catalyst (TBAB, typically 1-5 mol% relative to this compound).
-
Stir the biphasic mixture vigorously for 15-30 minutes at room temperature.
-
Add the alkyl halide (e.g., Butyl bromide) to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) and maintain vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Phase-Transfer Catalysis (PTC) mechanism.
Caption: Decision tree for selecting a method.
References
- 1. This compound | 101-53-1 [chemicalbook.com]
- 2. This compound CAS#: 101-53-1 [m.chemicalbook.com]
- 3. US2248831A - Alkylated phenol - Google Patents [patents.google.com]
- 4. This compound CAS#: 101-53-1 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 13. Surfactant - Wikipedia [en.wikipedia.org]
- 14. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjbphs.com [wjbphs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 21. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-苄基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 23. www1.chem.umn.edu [www1.chem.umn.edu]
Optimizing catalyst selection for 4-benzylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with a benzylating agent.[1] Common catalytic approaches include:
-
Lewis Acids: Traditional catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently used.[2][3]
-
Brønsted Acids: Strong acids such as sulfuric acid (H₂SO₄) can also catalyze the reaction.[1]
-
Zeolites: These solid acid catalysts, like H-beta and H-Y zeolites, offer advantages in terms of reusability and sometimes improved selectivity.[4]
-
Basic Metal Oxides: Catalysts such as magnesium oxide have been employed, particularly in vapor-phase reactions.[5]
-
Palladium Catalysts: More recent methods utilize palladium complexes for the benzylation of phenols under neutral conditions, though this is often for O-benzylation (ether formation) rather than C-benzylation.[6][7]
Q2: What are the typical benzylating agents used in this synthesis?
A2: The most common benzylating agents are benzyl (B1604629) chloride and benzyl alcohol.[1] Benzyl halides are generally more reactive and can be used under milder conditions.[8] Benzyl alcohol often requires higher temperatures and stronger acid catalysts.[1][8]
Q3: What are the major side products in this compound synthesis, and how can their formation be minimized?
A3: The primary side products are isomers (2-benzylphenol) and poly-benzylated phenols (e.g., 2,4-dibenzylphenol).[1][5] Minimizing these byproducts can be achieved by:
-
Optimizing the Catalyst: The choice of catalyst can significantly influence regioselectivity.[1]
-
Controlling Reaction Temperature: Lower temperatures generally favor the para-substituted product (this compound), which is often the thermodynamically more stable isomer.
-
Adjusting Molar Ratios: Using an excess of phenol relative to the benzylating agent can reduce the extent of polyalkylation.
Q4: Why is my yield of this compound consistently low?
A4: Low yields can be attributed to several factors:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.[9]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or degradation of products.[10]
-
Formation of Byproducts: The formation of significant amounts of isomers and poly-alkylated products will naturally lower the yield of the desired this compound.[11]
-
Complexation of Catalyst: The phenolic hydroxyl group can coordinate with Lewis acid catalysts, reducing their activity.[12]
Q5: How can I improve the regioselectivity to favor this compound over 2-benzylphenol?
A5: Achieving high para-selectivity is a common challenge. Strategies to enhance the formation of this compound include:
-
Catalyst Selection: Certain catalysts may sterically hinder ortho-alkylation.
-
Temperature Control: As mentioned, thermodynamic control at slightly higher temperatures might favor the para isomer, but this needs to be balanced against potential side reactions.
-
Solvent Effects: The polarity of the solvent can influence the ortho/para product ratio.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive or insufficient catalyst. | Ensure the catalyst is fresh and anhydrous, especially for Lewis acids like AlCl₃. Consider increasing the catalyst loading. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or GC.[8] | |
| Poor quality of reagents. | Use purified reactants and anhydrous solvents. | |
| Formation of Multiple Products (isomers, poly-alkylation) | Reaction temperature is too high. | Optimize the reaction temperature; try running the reaction at a lower temperature.[8] |
| Incorrect molar ratio of reactants. | Use a molar excess of phenol to the benzylating agent to minimize poly-benzylation.[1] | |
| Highly active catalyst. | Consider using a milder catalyst. For instance, if using AlCl₃, you might try FeCl₃ or a zeolite catalyst.[13] | |
| Product Degradation | Prolonged reaction time or excessive temperature. | Monitor the reaction progress closely with TLC or GC and quench the reaction as soon as the starting material is consumed.[8] |
| Difficulty in Product Isolation/Purification | Formation of emulsions during workup. | Add brine during the aqueous workup to help break emulsions.[8] |
| Co-elution of isomers during column chromatography. | Optimize the solvent system for chromatography to achieve better separation. |
Data Presentation: Catalyst Performance in Phenol Benzylation
| Catalyst | Benzylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Fe-MOF (Basolite F300) | Benzyl Chloride | Benzene (B151609) | 80 | 0.25 | 100 | ~70 (Diphenylmethane) | [3] |
| FeCl₃ | Benzyl Chloride | Benzene | 80 | 0.25 | 100 | ~62 (Diphenylmethane) | [3] |
| Activated Alumina | Benzyl Alcohol | Toluene | 185-190 | 1 | - | High for o-benzylphenol | [14] |
| Sulfuric Acid | Benzyl Alcohol | None | 140 | 3+ | - | - | [1] |
| H-Y Zeolite | Benzoic Anhydride | None | 190 | 4 | >95 | High for p-HBP | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions. Diphenylmethane selectivity is reported for some studies involving benzene alkylation, which serves as a model for phenol alkylation.
Experimental Protocols
General Procedure for Friedel-Crafts Benzylation using a Lewis Acid Catalyst
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add phenol and a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) in portions.
-
Addition of Benzylating Agent: Add the benzylating agent (e.g., benzyl chloride) dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or heat to a specific temperature as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[15]
Visualizations
Caption: Friedel-Crafts benzylation mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones [mdpi.com]
- 5. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 6. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 14. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Removing unreacted starting materials from 4-benzylphenol product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-benzylphenol, specifically the removal of unreacted starting materials such as phenol (B47542) and benzyl (B1604629) chloride or benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
The primary impurities are typically unreacted starting materials, including phenol and either benzyl chloride or benzyl alcohol, depending on the synthetic route. Byproducts from side reactions may also be present.
Q2: Which purification techniques are most effective for removing unreacted starting materials from this compound?
A combination of techniques is often employed for optimal purity. The most effective methods include:
-
Acid-Base Extraction: This is a highly effective initial step to separate the acidic this compound and phenol from the neutral benzyl alcohol or benzyl chloride.[1][2][3][4][5]
-
Recrystallization: This technique is used to purify the solid this compound from soluble impurities.
-
Column Chromatography: This method provides a high degree of separation based on the differential adsorption of the components to a stationary phase.[6][7]
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[8][9] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation and assess the purity of your product. For phenolic compounds, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone.[8] Visualization can be achieved using UV light or a staining agent such as potassium permanganate (B83412) or an iodine chamber.[10][11]
Troubleshooting Guides
Issue 1: Poor Separation of this compound and Phenol using Extraction
-
Problem: After performing an acid-base extraction, you find that phenol is still present in your this compound product.
-
Possible Cause: The basic solution used for the extraction was not of the appropriate strength to selectively deprotonate one phenol over the other. Both this compound and phenol are weakly acidic, but their pKa values differ slightly.
-
Solution: A multi-step extraction with bases of different strengths can improve separation.[2][5]
-
First, use a weak base like aqueous sodium bicarbonate (NaHCO₃) to wash the organic layer. This will remove any strongly acidic impurities without significantly deprotonating the phenols.
-
Next, use a carefully controlled amount of a stronger base like dilute aqueous sodium hydroxide (B78521) (NaOH) to selectively deprotonate the more acidic phenol.[1][4] This requires careful pH monitoring.
-
Finally, use a more concentrated NaOH solution to extract the this compound.
-
Issue 2: Oiling Out During Recrystallization
-
Problem: Instead of forming crystals upon cooling, the this compound separates as an oil.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound (79-81°C), or the solution is supersaturated with impurities.
-
Solution:
-
Choose a solvent or solvent mixture with a lower boiling point.[12]
-
Add a small amount of a "co-solvent" in which the this compound is less soluble to induce crystallization.
-
Ensure the initial crude product is sufficiently pure before attempting recrystallization. An initial purification by extraction can prevent oiling out.
-
Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.
-
Introduce a seed crystal of pure this compound.
-
Issue 3: Co-elution of Compounds in Column Chromatography
-
Problem: this compound and one of the starting materials are eluting from the column at the same time.
-
Possible Cause: The polarity of the eluent (solvent system) is not optimized for the separation.
-
Solution:
-
Adjust Solvent Polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving down the column, increase the polarity. A common approach is to start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[7]
-
TLC Analysis: Before running the column, use TLC to test different solvent systems to find the one that provides the best separation between this compound and the impurities.[7] The ideal eluent system will show a good separation of spots on the TLC plate.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Acidity (pKa) |
| This compound | C₁₃H₁₂O | 184.23 | 79-81 | 198-200 (at 10 mmHg) | ~10 |
| Phenol | C₆H₆O | 94.11 | 40.5 | 181.7 | 9.95 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | -39 | 179.3 | N/A |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15.2 | 205.3 | ~15.4 |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol assumes the starting materials are phenol and benzyl alcohol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Initial Wash (Optional): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous (bottom) layer. This step removes any strongly acidic byproducts.
-
Extraction of Phenols:
-
Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel.
-
Shake the funnel vigorously, remembering to vent.
-
Allow the layers to separate. The deprotonated this compound and phenol will move into the aqueous layer as their sodium salts. The neutral benzyl alcohol will remain in the organic layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete removal of the phenolic compounds. Combine all aqueous extracts.
-
-
Isolation of Benzyl Alcohol: The remaining organic layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent evaporated to recover the benzyl alcohol.
-
Regeneration and Isolation of Phenolic Compounds:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper).
-
The this compound and phenol will precipitate out of the solution as solids.
-
Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Water can be used to recrystallize this compound.[6] Alternatively, a mixture of a solvent in which this compound is soluble (e.g., toluene, ethanol) and a solvent in which it is less soluble (e.g., hexane, water) can be effective.[13] The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[9][12][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry completely.
Protocol 3: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for separating phenolic compounds is a mixture of hexane and ethyl acetate.[15] The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica (B1680970) gel in the chosen eluent and pour it into the column, allowing the solvent to drain as the silica packs. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.[7]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the separation of this compound using acid-base extraction.
References
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mt.com [mt.com]
- 15. Chromatography [chem.rochester.edu]
4-Benzylphenol reaction monitoring by thin-layer chromatography (TLC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-benzylphenol using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for TLC analysis of this compound reactions?
For most applications involving this compound and related aromatic compounds, standard silica (B1680970) gel plates (Silica Gel 60 F254) are the preferred stationary phase.[1] The "F254" indicator means the plate contains a fluorescent material that allows for visualization of UV-active compounds under short-wave UV light (254 nm).[2][3] For highly polar compounds that do not move from the baseline, reversed-phase (e.g., C18) plates can be considered.[4]
Q2: Which mobile phase (eluent) should I use for monitoring a this compound reaction?
The ideal mobile phase depends on the specific reaction and the polarity of the starting materials and products. The goal is to achieve good separation, with Rf values ideally between 0.2 and 0.8.[5] A good starting point is a non-polar solvent with a small amount of a more polar solvent. You can adjust the ratio to optimize separation.
Table 1: Recommended Mobile Phase Systems for this compound TLC
| Mobile Phase System | Component Ratio (v/v) | Polarity | Best For Separating |
| Hexane / Ethyl Acetate (B1210297) | 9:1 to 1:1 | Low to Medium | General purpose for separating this compound from less polar starting materials or more polar products.[6] |
| Toluene / Acetone | 9:1 | Low to Medium | A good general system for various phenolic compounds.[7][8] |
| Chloroform / Ethyl Acetate / Formic Acid | 5:4:1 | Medium to High | Useful for separating more polar phenolic compounds or when streaking occurs due to the acidic nature of the phenol (B47542).[7][8] |
| Dichloromethane / Methanol (B129727) | 99:1 to 9:1 | Medium | Good for reactions where there is a significant change in polarity between reactant and product. |
Q3: How can I visualize the spots on the TLC plate?
Since this compound is an aromatic compound, it can typically be visualized using non-destructive and destructive methods.
Table 2: Visualization Methods for this compound TLC
| Method | Type | Procedure | Observation |
| UV Light (254 nm) | Non-destructive | Shine a short-wave UV lamp on the dried TLC plate.[2] | This compound and other UV-active compounds will appear as dark spots against a green fluorescent background.[2][3] |
| Iodine Chamber | Non-destructive (but can fade) | Place the dried plate in a sealed chamber containing a few iodine crystals.[9] | Aromatic compounds will absorb the iodine vapor and appear as yellow-brown spots. The spots will fade over time, so they should be circled immediately.[9][10] |
| Ferric Chloride (FeCl3) Stain | Destructive | Spray or dip the plate in a 1-2% solution of FeCl3 in aqueous methanol or ethanol.[8][9] | Phenolic compounds typically form colored complexes (often purple, green, or blue) with ferric chloride.[9] |
| Potassium Permanganate (KMnO4) Stain | Destructive | Dip the plate in a dilute solution of KMnO4 and gently heat.[11] | Compounds that can be oxidized (including the phenol and benzyl (B1604629) groups) will appear as yellow or brown spots on a purple background. |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover with the lid.[12][13]
-
Prepare the TLC Plate: With a pencil, gently draw a straight origin line about 1 cm from the bottom of the plate.[12] Mark tick marks for each lane: one for the starting material (SM), one for a "co-spot" (starting material and reaction mixture in the same spot), and one for the reaction mixture (RM).[6]
-
Spot the Plate:
-
Dissolve a small sample of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Use a capillary tube to apply a small spot of this solution to the "SM" lane on the origin line.[5]
-
Withdraw a small aliquot from your reaction vessel. Dilute it with a volatile solvent.
-
Spot the diluted reaction mixture on the "RM" lane.
-
On the "co-spot" lane, first spot the starting material, then apply the reaction mixture directly on top of it.
-
-
Develop the Plate: Using forceps, place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the origin line.[13] Cover the chamber and allow the solvent to travel up the plate via capillary action.
-
Analyze the Results: When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[13] Allow the plate to dry completely before visualization. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.[6]
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound reactions.
Caption: A troubleshooting decision tree for common TLC issues.
Q4: My spots are streaking down the plate. What should I do?
Streaking can be caused by several factors:
-
Sample Overload: The most common cause is applying too much sample to the plate.[14][15] Try diluting your sample solution and spotting a smaller amount.
-
Highly Polar or Acidic Compounds: Phenols can sometimes interact too strongly with the silica gel. Adding a small amount of a polar, acidic modifier like formic or acetic acid (0.1-2.0%) to your mobile phase can improve spot shape.[4][16]
-
Insoluble Material: If your sample has not fully dissolved, it can cause streaking from the origin. Ensure your sample is completely soluble in the spotting solvent.
Q5: My reactant and product spots have very similar Rf values. How can I improve separation?
If the Rf values are too close, you need to change the selectivity of your mobile phase system.[17]
-
Change Solvent Ratios: First, try adjusting the ratio of your current mobile phase. Small changes can have a large impact.
-
Change Solvent System: If adjusting the ratio doesn't work, switch to a different solvent system entirely (see Table 1). For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system.
-
Consider 2D TLC: For very complex mixtures, you can run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can effectively separate compounds that are unresolved in a single dimension.[18]
Q6: I can't see any spots on my TLC plate after development.
This issue can arise from a few problems:
-
Insufficient Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications.[4][15]
-
Compound is not UV-Active: While this compound is UV-active, some reactants or products might not be. If you don't see spots under a UV lamp, you must use a chemical stain like iodine or ferric chloride.[3][4]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[15]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate during drying. This is less likely for this compound but can be a factor for other low-boiling-point compounds.
Q7: The solvent front is running unevenly. What's wrong?
An uneven solvent front will lead to inaccurate Rf values. This is typically caused by:
-
Improperly Sealed Chamber: Ensure the lid of the developing chamber is sealed tightly. An un-saturated atmosphere can cause the solvent to evaporate from the plate surface as it runs, leading to a crooked front.
-
Disturbed Plate: The plate may be touching the side of the chamber or the filter paper, which can disrupt the capillary flow.[15]
-
Damaged Plate: A chip or crack in the silica gel coating can also cause the solvent front to run unevenly.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. theory.labster.com [theory.labster.com]
- 4. silicycle.com [silicycle.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. microbiozindia.com [microbiozindia.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. chembam.com [chembam.com]
- 17. Chromatography [chem.rochester.edu]
- 18. akjournals.com [akjournals.com]
Scaling up the synthesis of 4-benzylphenol for pilot production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-benzylphenol for pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a pilot scale?
A1: The most prevalent method for pilot-scale synthesis of this compound is the Friedel-Crafts alkylation of phenol (B47542) with benzyl (B1604629) chloride or benzyl alcohol. This electrophilic aromatic substitution reaction is well-established and can be adapted for larger quantities.[1][2]
Q2: What are the primary challenges when scaling up the Friedel-Crafts benzylation of phenol?
A2: The main challenges encountered during the scale-up of this reaction include:
-
Polyalkylation: The formation of di- and tribenzylated phenols is a common side reaction because the initial product, this compound, is more reactive than phenol itself.[3][4][5]
-
Regioselectivity: Controlling the substitution to favor the para-isomer (this compound) over the ortho-isomer (2-benzylphenol) is crucial.[1][2]
-
Catalyst Handling and Deactivation: Lewis acid catalysts like aluminum chloride are moisture-sensitive and require careful handling under inert conditions, especially at a larger scale.[6][7][8][9][10]
-
Exothermic Reaction Control: The Friedel-Crafts alkylation is exothermic, and efficient heat management is critical to prevent runaway reactions and the formation of byproducts.
-
Product Purification: Separating this compound from unreacted starting materials, isomers, and polyalkylated byproducts can be challenging at a larger scale.
Q3: Which catalyst is recommended for the pilot-scale synthesis of this compound?
A3: While strong Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are commonly used, activated alumina (B75360) has been shown to favor the formation of the ortho-isomer.[1][2] For para-selectivity, sulfuric acid has also been used.[11] The choice of catalyst will depend on the desired regioselectivity and the specific process conditions.
Q4: How can polyalkylation be minimized during the pilot-scale synthesis?
A4: To minimize the formation of polyalkylated products, it is recommended to use a large excess of phenol relative to the benzylating agent.[3][4] This increases the statistical probability of the benzylating agent reacting with phenol rather than the already substituted benzylphenol.
Q5: What are the typical impurities found in the crude product of this compound synthesis?
A5: Common impurities include:
-
2-Benzylphenol (ortho-isomer)
-
2,4-Dibenzylphenol and 2,6-Dibenzylphenol
-
Unreacted phenol and benzyl chloride/alcohol
-
Benzyl ether (formed from the reaction of benzyl alcohol with itself)
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the pilot-scale synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation due to moisture.[6][7][8][9][10] - Loss of product during workup and purification. | - Increase reaction time or temperature gradually while monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC). - Optimize the reaction temperature. For benzylation of phenol with benzyl alcohol using sulfuric acid, a temperature of 140°C has been reported to give good yields.[11] - Ensure all reactants, solvents, and equipment are thoroughly dried before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen). - Optimize the extraction and crystallization procedures to minimize product loss. |
| High Percentage of 2-Benzylphenol (ortho-isomer) | - Catalyst choice. Activated alumina catalysts are known to favor ortho-alkylation.[1][2] - High reaction temperature can sometimes favor the formation of the thermodynamically more stable para-isomer, but this is reaction-dependent. | - If para-selectivity is desired, consider using a different catalyst such as sulfuric acid.[11] - Conduct small-scale experiments to determine the optimal temperature for maximizing the para- to ortho-isomer ratio. |
| Significant Formation of Polyalkylated Byproducts | - Molar ratio of reactants is not optimal. - The mono-alkylated product is more reactive than the starting phenol.[3][4][5] | - Increase the molar excess of phenol to benzyl chloride/alcohol. Ratios of 2:1 to 6:1 (phenol:benzylating agent) are often used.[11] - Consider a slower, controlled addition of the benzylating agent to the reaction mixture to maintain a low concentration of it throughout the reaction. |
| Formation of a Tar-like Substance | - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials. | - Lower the reaction temperature and ensure uniform heating of the reactor. - Use high-purity starting materials. Perform quality control checks on the phenol and benzylating agent before use. |
| Difficulties in Product Crystallization | - Presence of a high percentage of impurities, particularly the ortho-isomer and dibenzylated products, which can act as crystal growth inhibitors. - Inappropriate solvent or cooling profile. | - First, purify the crude product by vacuum distillation to separate the isomers and reduce the level of polyalkylated byproducts.[12] - Screen different solvents for crystallization. Water has been reported for the crystallization of this compound.[6] - Optimize the cooling rate during crystallization; a slower cooling rate generally leads to larger and purer crystals. |
Quantitative Data Summary
The following tables summarize typical process parameters and expected outcomes for the synthesis of benzylphenols, based on available literature for similar processes. Note that these values may need to be optimized for your specific pilot plant setup.
Table 1: Reaction Parameters for Benzylation of Phenol
| Parameter | Benzyl Alcohol / Activated Alumina[1] | Benzyl Alcohol / Sulfuric Acid[11] |
| Reactants | Phenol, Benzyl Alcohol | Phenol, Benzyl Alcohol |
| Catalyst | Activated Alumina (α-alumina monohydrate) | Sulfuric Acid (94%) |
| Phenol:Benzyl Alcohol Molar Ratio | 2:1 to 5:1 (parts by weight) | 6:1 |
| Catalyst Loading | 5-35 parts by weight of combined reactants | 5% by weight of phenol |
| Reaction Temperature | 170-200 °C | 140 °C |
| Reaction Time | Not specified, monitored by water removal | 1 hour |
| Predominant Isomer | ortho-Benzylphenol | Not specified, but generally favors para |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101-53-1 | [13][14] |
| Molecular Formula | C₁₃H₁₂O | [13][14] |
| Molecular Weight | 184.23 g/mol | [13][14] |
| Melting Point | 79-81 °C | |
| Boiling Point | 198-200 °C at 10 mmHg |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Friedel-Crafts Alkylation with Benzyl Chloride
This protocol is a general guideline and should be adapted and optimized for your specific equipment and safety procedures.
Materials:
-
Phenol (high purity)
-
Benzyl chloride (high purity)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Glass-lined or stainless steel reactor with a heating/cooling jacket, mechanical stirrer, reflux condenser, and addition funnel.
-
Inert gas (nitrogen or argon) supply.
-
Temperature and pressure monitoring equipment.
-
Quenching vessel with a cooling system.
-
Separatory funnel or liquid-liquid extraction setup for pilot scale.
-
Rotary evaporator or vacuum distillation unit.
-
Crystallization vessel with temperature control.
-
Filtration and drying equipment.
Procedure:
-
Reactor Setup: Ensure the reactor and all associated glassware are clean and thoroughly dried. Assemble the reactor system and purge with a dry inert gas.
-
Charging Reactants: Charge the reactor with anhydrous solvent and phenol (e.g., 6 molar equivalents). Begin stirring.
-
Catalyst Addition: Cool the reactor contents to 0-5 °C using the cooling jacket. Slowly and carefully add anhydrous aluminum chloride (e.g., 1.1 molar equivalents relative to benzyl chloride) to the stirred solution, maintaining the temperature below 10 °C.
-
Benzyl Chloride Addition: Slowly add benzyl chloride (1 molar equivalent) to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully transfer the reaction mixture to a separate quenching vessel containing a mixture of crushed ice and dilute hydrochloric acid. This step is highly exothermic and should be performed with extreme caution and efficient cooling.
-
Workup:
-
Transfer the quenched mixture to a liquid-liquid extraction unit.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator or a suitable solvent recovery system.
-
Purification:
-
Purify the crude product by vacuum distillation to separate the unreacted starting materials and isomers. Collect the fraction corresponding to this compound.
-
Further purify the this compound fraction by crystallization from a suitable solvent (e.g., water or a hydrocarbon solvent).[6]
-
-
Drying: Filter the crystallized product and dry it under vacuum.
Safety Precautions:
-
Handle anhydrous aluminum chloride with extreme care as it reacts violently with water and is corrosive.[6][7][8][9][10] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.
-
The reaction is exothermic; ensure adequate cooling capacity is available to control the temperature.
-
Benzyl chloride is a lachrymator and a potential carcinogen; handle it in a fume hood or a closed system.
-
The quenching step can generate significant amounts of HCl gas; ensure proper ventilation and consider using a scrubber.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
- 2. US4117243A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. kscl.co.in [kscl.co.in]
- 7. download.basf.com [download.basf.com]
- 8. carlroth.com [carlroth.com]
- 9. media.laballey.com [media.laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | CAS#:101-53-1 | Chemsrc [chemsrc.com]
Managing exothermic reactions during 4-benzylphenol synthesis
Technical Support Center: Managing 4-Benzylphenol Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing the highly exothermic Friedel-Crafts alkylation reaction used in the synthesis of this compound. Adherence to proper temperature control protocols is critical for ensuring safety, maximizing product yield, and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound via Friedel-Crafts alkylation an exothermic reaction?
A1: The synthesis of this compound from phenol (B47542) and an alkylating agent like benzyl (B1604629) chloride, catalyzed by a Lewis acid (e.g., AlCl₃), is a classic Friedel-Crafts alkylation.[1] This reaction is highly exothermic for two main reasons:
-
C-C Bond Formation: The formation of the new carbon-carbon bond between the phenol ring and the benzyl group is an energetically favorable process that releases significant heat.
-
Lewis Acid Complexation: The Lewis acid catalyst interacts with the reactants and the product, forming complexes that also release energy. The reaction involves generating a carbocation electrophile, which is then attacked by the electron-rich phenol ring.[2] This entire process has a substantial negative enthalpy change, releasing energy as heat.
Q2: What are the primary risks of an uncontrolled exothermic reaction during this synthesis?
A2: An uncontrolled exotherm, or "runaway reaction," poses significant safety and quality risks:
-
Safety Hazards: Rapid temperature increases can cause the solvent to boil violently, leading to a dangerous buildup of pressure in a sealed or inadequately vented vessel. This can result in the ejection of corrosive and toxic materials.[3]
-
Reduced Product Quality: Higher temperatures promote the formation of side products, particularly the ortho-isomer (2-benzylphenol) and polyalkylated products like 2,4-dibenzylphenol.[4] This complicates purification and reduces the yield of the desired this compound.
-
Tar Formation: At elevated temperatures, benzyl chloride and other intermediates can undergo polymerization or decomposition, leading to the formation of dark, intractable tars that can make product isolation extremely difficult.
Q3: How does the reaction temperature influence the ratio of para- to ortho-isomers?
A3: In the Friedel-Crafts benzylation of phenol, temperature is a key factor in determining regioselectivity. Generally, lower temperatures (e.g., 0-10 °C) favor the formation of the para-isomer (this compound), which is often the desired product. Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to an increased proportion of the ortho-isomer (2-benzylphenol).[4] Therefore, strict temperature control is essential for maximizing the yield of this compound.
Troubleshooting Guide
Problem: Rapid, Uncontrolled Temperature Increase
-
Symptom: The internal reaction temperature rises quickly above the target range (e.g., > 10°C) and does not respond to the primary cooling system.
-
Possible Causes:
-
The addition rate of the alkylating agent (e.g., benzyl chloride) is too fast.
-
The cooling bath (ice/water or cryostat) is insufficient for the scale of the reaction or has been depleted.
-
Stirring is inefficient, creating localized "hot spots" where the reaction is accelerating.
-
-
Solutions:
-
Immediately stop the addition of the reagent.
-
Add more ice, dry ice, or lower the cryostat setpoint to bolster the cooling bath.
-
Ensure the stirring is vigorous and that the vortex is sufficient to maintain a homogenous mixture.
-
If the temperature continues to rise, prepare a quenching bath (e.g., a large container of cold water or a dilute bicarbonate solution) for emergency use.
-
Problem: Low Yield of this compound and High Impurity Profile
-
Symptom: Post-reaction analysis (e.g., GC, NMR) shows a low yield of the desired para-product and significant quantities of ortho- or di-substituted byproducts.[4]
-
Possible Causes:
-
The reaction temperature was too high, even if a runaway was avoided.[5]
-
The alkylating agent was added too quickly, leading to localized areas of high concentration and temperature.
-
The molar ratio of phenol to the alkylating agent was not optimized. An excess of the aromatic reactant can help minimize polyalkylation.[2]
-
-
Solutions:
-
Review the experimental protocol and ensure the temperature was maintained within the optimal range (see table below).
-
Employ a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the limiting reagent.
-
Increase the excess of phenol relative to the alkylating agent in subsequent experiments.
-
Experimental Protocols and Data
General Protocol for Lab-Scale Synthesis of this compound
This protocol outlines a standard procedure with an emphasis on temperature control.
-
Setup: Equip a dry, three-neck round-bottom flask with a magnetic stirrer, a thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel.[6] Place the flask in an ice-water bath.
-
Reagents: Charge the flask with phenol and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene). Add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring and maintaining the internal temperature below 10 °C.
-
Addition: Dissolve benzyl chloride in the same solvent and load it into the dropping funnel. Add the benzyl chloride solution dropwise to the stirred phenol-catalyst mixture over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. [7]
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours.[4]
-
Workup: Slowly and carefully quench the reaction by pouring it over crushed ice, followed by acidification (e.g., with dilute HCl) to decompose the catalyst complexes.
-
Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[4]
Key Reaction Parameter Summary
The table below summarizes typical quantitative data for optimizing the reaction.
| Parameter | Recommended Condition | Rationale & Impact on Exotherm |
| Reaction Temperature | 0 - 5 °C | Lower temperature is critical to control the reaction rate, manage heat output, and maximize para-selectivity.[4] |
| Reagent Addition Time | 1 - 2 hours (for lab scale) | Slow, dropwise addition prevents the rate of heat generation from overwhelming the cooling system.[6] |
| Stirring Speed | Vigorous (e.g., >300 RPM) | Ensures even heat distribution and prevents the formation of dangerous localized hot spots. |
| Phenol:Benzyl Chloride Ratio | 3:1 to 6:1 (molar) | Using an excess of phenol minimizes polyalkylation side reactions.[2][4] |
| Expected Yield (para) | 60 - 75% | Yield is highly dependent on strict adherence to temperature and addition protocols. |
Visualized Workflows and Pathways
The following diagrams illustrate key processes for managing the synthesis.
Caption: Workflow for managing the exothermic addition step.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Storage and Stability of 4-Benzylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage of 4-benzylphenol to prevent oxidation and ensure its stability for research and development applications. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow or brownish tint. What is the cause?
A1: The discoloration of this compound is a common indicator of oxidation. Phenols are susceptible to oxidation when exposed to air (oxygen), light, and trace metal impurities, which can catalyze the process. This oxidation leads to the formation of colored species, such as quinones and other degradation products.
Q2: What are the optimal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).
Q3: Is refrigeration or freezing recommended for long-term storage?
A3: While storing at a reduced temperature is beneficial, one supplier specifically recommends a storage temperature of below 15°C. For long-term storage, refrigeration (2-8°C) is a good practice. If frozen, ensure the container is properly sealed to prevent moisture condensation upon thawing, which could accelerate degradation.
Q4: What type of container is best for storing this compound?
A4: Amber glass bottles with a tight-fitting cap are ideal as they protect the compound from light. For larger quantities, high-density polyethylene (B3416737) (HDPE) containers can also be used. The key is to have an airtight seal to minimize exposure to oxygen.
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, the addition of a small amount of a suitable antioxidant can significantly inhibit oxidation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), are often effective for stabilizing other phenolic compounds and could be compatible with this compound. However, the compatibility and potential for interference in your specific application should be evaluated.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Confirm the purity of the material using a stability-indicating analytical method (see Experimental Protocols). 2. If purity is compromised, consider purification by recrystallization. 3. For future storage, transfer the material to an amber glass vial, purge with an inert gas (nitrogen or argon), and store in a cool, dark place. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration and potential interference from degradation products. | 1. Analyze the purity of your this compound stock. 2. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments. 3. Always use freshly prepared solutions of this compound for sensitive applications. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradation products (see Experimental Protocols). 2. Use a validated stability-indicating HPLC or GC-MS method to separate and identify the new peaks. 3. Adjust storage conditions to minimize the formation of these impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment of this compound
This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of acetonitrile and water. The exact ratio should be optimized for your specific column and system. A good starting point is a gradient elution. |
| Gradient Program | A linear gradient from a lower to a higher concentration of acetonitrile can be effective for separating non-polar impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (based on the UV absorbance of the phenol (B47542) functional group) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the gradient program and record the chromatogram.
-
The purity of this compound can be determined by calculating the peak area percentage. The appearance of new peaks indicates the presence of degradation products.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing a truly stability-indicating analytical method.[2][3][4]
Objective: To intentionally degrade this compound under various stress conditions to generate its likely oxidation and degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (in a suitable solvent like methanol) to direct sunlight or a photostability chamber for an extended period.
Analysis of Stressed Samples: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. The chromatograms will show the degradation of the parent this compound peak and the emergence of new peaks corresponding to the degradation products. For structural elucidation of the major degradation products, techniques like LC-MS/MS or GC-MS can be employed.
Diagrams
Caption: Workflow for the proper storage of this compound.
Caption: Troubleshooting guide for suspected oxidation of this compound.
References
Resolving co-elution issues in chromatographic analysis of benzylphenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of benzylphenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of benzylphenol isomers (2-, 3-, and 4-benzylphenol)?
A1: The co-elution of benzylphenol isomers is a frequent challenge due to their similar physicochemical properties. The primary reasons for this include:
-
Insufficient Selectivity of the Stationary Phase: Standard C18 columns, which separate based on hydrophobicity, may not provide enough selectivity to resolve isomers with very similar polarities.
-
Suboptimal Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the mobile phase can significantly impact the separation. An unsuitable mobile phase may not create sufficient differences in the partitioning behavior of the isomers.
-
Inadequate Method Parameters: Factors such as column temperature, flow rate, and gradient profile can all affect resolution. Non-optimized parameters can lead to peak broadening and co-elution.
Q2: How can I detect co-elution if my peaks look symmetrical?
A2: Symmetrical peaks can sometimes hide co-eluting compounds. Here are a few ways to detect hidden co-elution:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as small shoulders or slight tailing, which may indicate the presence of a hidden peak.
-
Diode Array Detector (DAD) Analysis: A DAD can perform peak purity analysis. If the UV-Vis spectra are not consistent across the entire peak, it is a strong indication of co-elution.
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra across the chromatographic peak. If the mass spectrum changes from the leading edge to the trailing edge, it confirms the presence of multiple co-eluting compounds.
Q3: When should I choose HPLC over GC for analyzing benzylphenols?
A3: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific requirements of your analysis.
-
Choose HPLC for:
-
Direct analysis of benzylphenols without the need for derivatization.
-
Analysis of thermally sensitive benzylphenol derivatives.
-
When you want to leverage the versatility of mobile phase composition and stationary phase chemistry to achieve separation.
-
-
Choose GC for:
-
High-resolution separation, especially with capillary columns.
-
High sensitivity, particularly when coupled with a mass spectrometer (MS).
-
When derivatization is feasible to improve the volatility and peak shape of the benzylphenols.
-
Q4: What is derivatization, and is it necessary for the GC analysis of benzylphenols?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC analysis of benzylphenols, derivatization of the polar hydroxyl (-OH) group is often recommended to:
-
Increase Volatility: Replacing the polar proton of the hydroxyl group with a non-polar group (e.g., a trimethylsilyl (B98337) group) increases the volatility of the compound, making it more suitable for GC analysis.[1][2]
-
Improve Peak Shape: Derivatization reduces the potential for hydrogen bonding with active sites in the GC system, which can cause peak tailing.[3]
-
Enhance Sensitivity: Certain derivatizing agents can introduce electrophoric groups that enhance the response of detectors like the Electron Capture Detector (ECD).[3]
While not always mandatory, derivatization can significantly improve the quality of your GC analysis for benzylphenols.
Troubleshooting Guides
HPLC Co-elution Issues
Problem: My 2- and this compound peaks are co-eluting on a C18 column.
Solution:
This is a common issue due to the similar hydrophobicity of these isomers. Here is a step-by-step approach to resolve this:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (B129727), or vice versa. Methanol can offer different selectivity for aromatic compounds.
-
Adjust the Solvent Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention times of the analytes and may provide sufficient separation.
-
Modify the pH: For ionizable compounds like phenols, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[4]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool. A Phenyl-Hexyl column is an excellent alternative to a C18 column for separating aromatic isomers. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic rings of the benzylphenols, providing a different separation mechanism and often leading to better resolution.[5][6][7]
-
GC Co-elution and Peak Shape Problems
Problem: I'm observing peak tailing for my benzylphenol peaks in my GC analysis.
Solution:
Peak tailing in GC for phenolic compounds is often due to their polarity. Here’s how to address it:
-
Derivatization: As mentioned in the FAQs, derivatizing the hydroxyl group is the most effective way to reduce peak tailing. Silylation is a common and effective derivatization technique for phenols.
-
Inlet Maintenance: Ensure your GC inlet liner is clean and deactivated. Active sites in the liner can cause adsorption of polar analytes, leading to tailing.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure a deactivated and stable stationary phase.
Problem: My benzylphenol isomers are still not fully resolved after derivatization.
Solution:
If co-elution persists after derivatization, you can optimize your GC method parameters:
-
Temperature Program Optimization:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early eluting peaks.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) provides more time for the analytes to interact with the stationary phase, which can enhance resolution.[1]
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting peaks can sometimes improve their separation.[1]
-
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency.
Data Presentation
Table 1: Illustrative HPLC Data for Benzylphenol Isomer Separation
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | UV at 270 nm | UV at 270 nm |
| Retention Time (min) - 2-Benzylphenol | 8.5 | 9.2 |
| Retention Time (min) - 3-Benzylphenol | 8.9 | 10.5 |
| Retention Time (min) - this compound | 8.6 | 11.8 |
| Resolution (2-BP vs 4-BP) | < 1.0 (Co-elution) | > 2.0 (Baseline Separation) |
Note: The data in this table is illustrative and intended to demonstrate the potential improvement in separation when switching from a C18 to a Phenyl-Hexyl column. Actual retention times and resolution will vary depending on the specific instrument and conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Benzylphenol Isomers
This protocol outlines a starting point for developing a robust HPLC method for separating 2-, 3-, and this compound.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2-Benzylphenol, 3-Benzylphenol, and this compound standards.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 60% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare individual stock solutions of each benzylphenol isomer in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by diluting the stock solutions in the initial mobile phase to a final concentration of 10 µg/mL for each isomer.
-
-
Analysis and Optimization:
-
Inject the mixed standard and evaluate the separation.
-
If resolution is not satisfactory, adjust the gradient profile (e.g., slower gradient ramp) or the initial mobile phase composition.
-
Protocol 2: GC-MS Method with Derivatization for Benzylphenol Isomers
This protocol provides a general procedure for the analysis of benzylphenol isomers by GC-MS following silylation.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
-
Chemicals and Reagents:
-
Benzylphenol isomer standards.
-
Pyridine (B92270) (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl acetate (B1210297) (GC grade).
-
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the benzylphenol standard or sample into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Conditions (Starting Point):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-400.
-
-
Analysis and Optimization:
-
Inject the derivatized standard and identify the peaks for the TMS-derivatives of the benzylphenol isomers.
-
If co-elution occurs, optimize the temperature program by reducing the ramp rate or lowering the initial temperature.
-
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: A systematic workflow for HPLC method development.
References
Validation & Comparative
4-Benzylphenol vs. 2-Benzylphenol: A Comparative Guide to Chemical Reactivity and Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a molecule is paramount for targeted synthesis and therapeutic application. This guide provides a detailed comparison of the chemical reactivity and biological activity of 4-benzylphenol and 2-benzylphenol (B1197477), supported by established chemical principles and experimental protocols.
This document delves into the reactivity of these isomers in key organic reactions, including electrophilic aromatic substitution, oxidation, and derivatization of the hydroxyl group. Furthermore, it explores their differential engagement with biological signaling pathways, a critical aspect for drug development.
Chemical Reactivity: A Tale of Sterics and Electronics
The reactivity of this compound and 2-benzylphenol is governed by the interplay of electronic and steric effects originating from the relative positions of the hydroxyl and benzyl (B1604629) groups on the phenol (B47542) ring.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the hydroxyl group is a potent activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The benzyl group, being weakly activating and also ortho-, para-directing, further influences the regioselectivity of these reactions.
In This compound , the para position is blocked. The incoming electrophile is therefore directed to the positions ortho to the hydroxyl group (positions 2 and 6). These positions are sterically unhindered, leading to facile substitution.
In 2-benzylphenol , the situation is more complex. The position para to the strongly activating hydroxyl group (position 4) is open and electronically favored. However, the positions ortho to the hydroxyl group (positions 3 and 5) are also activated. The bulky benzyl group at position 2 introduces significant steric hindrance, which can disfavor substitution at the adjacent position 3. Therefore, electrophilic attack is most likely to occur at the para position (position 4) and to a lesser extent at position 5. This steric hindrance in 2-benzylphenol can lead to lower reaction rates compared to this compound under identical conditions.
Oxidation of the Phenolic Hydroxyl Group:
The oxidation of the hydroxyl group in phenols can proceed via various mechanisms, often involving the formation of a phenoxy radical. The stability of this radical intermediate is a key factor in determining the reaction rate. For both isomers, the benzyl group can participate in stabilizing the radical through resonance. However, the steric bulk of the benzyl group in the ortho position of 2-benzylphenol can hinder the approach of the oxidizing agent to the hydroxyl group, potentially leading to a slower reaction rate compared to the more accessible hydroxyl group in This compound .
Reactions of the Hydroxyl Group (Etherification and Esterification):
Reactions such as Williamson ether synthesis and Fischer esterification involve nucleophilic attack by the phenoxide ion or the alcohol, respectively. The accessibility of the hydroxyl group is a critical factor. In 2-benzylphenol , the ortho-benzyl group presents significant steric hindrance around the hydroxyl function. This steric crowding can impede the approach of electrophiles (in etherification) or the formation of the tetrahedral intermediate (in esterification), resulting in significantly slower reaction rates compared to This compound , where the hydroxyl group is sterically unhindered.
Quantitative Reactivity Comparison (Predicted)
While direct comparative kinetic data for this compound and 2-benzylphenol is not extensively available in the public domain, the following table summarizes the predicted relative reactivity based on established principles of organic chemistry.
| Reaction Type | This compound Reactivity | 2-Benzylphenol Reactivity | Rationale |
| Electrophilic Aromatic Substitution | Higher | Lower | Less steric hindrance at the reactive sites ortho to the hydroxyl group in this compound. |
| Oxidation (of OH group) | Higher | Lower | Steric hindrance from the ortho-benzyl group in 2-benzylphenol impeding the approach of the oxidizing agent. |
| Williamson Ether Synthesis | Higher | Lower | Significant steric hindrance around the hydroxyl group in 2-benzylphenol hinders the SN2 attack of the phenoxide. |
| Fischer Esterification | Higher | Lower | Steric hindrance from the ortho-benzyl group in 2-benzylphenol impedes the formation of the tetrahedral intermediate. |
Biological Activity: A Matter of Shape and Access
The isomeric position of the benzyl group also profoundly influences the biological activity of these compounds, particularly their interaction with cellular receptors and signaling pathways.
Estrogenic Activity:
Benzylphenols are known to possess estrogenic activity, meaning they can bind to and activate estrogen receptors (ERs). This activity is highly dependent on the molecular shape and the ability of the molecule to fit into the ligand-binding pocket of the receptor. It has been demonstrated that for alkylphenols, the estrogenic activity generally follows the order: para-substituted > meta-substituted > ortho-substituted .[1][2] This is attributed to the fact that the para-substituted isomer, This compound , more closely mimics the shape of the natural estrogen, estradiol, allowing for a better fit and stronger binding to the estrogen receptor. The ortho-benzyl group in 2-benzylphenol introduces a significant conformational change that likely hinders its ability to bind effectively to the receptor, resulting in weaker estrogenic activity.[3]
Estrogen Receptor Binding Affinity
| Compound | Predicted Relative Binding Affinity for Estrogen Receptor | Rationale |
| This compound | Higher | The para-substitution pattern allows for a molecular geometry that fits more effectively into the estrogen receptor's ligand-binding pocket. |
| 2-Benzylphenol | Lower | The ortho-benzyl group causes steric hindrance and alters the overall shape of the molecule, leading to a poorer fit with the estrogen receptor.[3] |
Modulation of Signaling Pathways:
As phenolic compounds, both this compound and 2-benzylphenol have the potential to modulate various intracellular signaling pathways. Polyphenols are known to influence pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial in regulating cell growth, proliferation, and survival. Their estrogenic activity implies a direct interaction with the estrogen signaling pathway, which can have widespread downstream effects.
While specific comparative studies on the signaling pathways modulated by this compound versus 2-benzylphenol are limited, it is reasonable to infer that the difference in their estrogenic potency would lead to differential activation of estrogen-responsive genes and downstream signaling cascades. The higher affinity of this compound for the estrogen receptor would likely translate to a more potent modulation of these pathways.
Experimental Protocols
To empirically determine the comparative reactivity and biological activity, the following experimental protocols can be employed.
Protocol 1: Comparative Nitration of this compound and 2-Benzylphenol (Electrophilic Aromatic Substitution)
Objective: To compare the relative rates and regioselectivity of nitration of this compound and 2-benzylphenol.
Materials:
-
This compound
-
2-Benzylphenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (B86663)
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Procedure:
-
Prepare two separate reaction flasks, one for each isomer.
-
Dissolve an equimolar amount of this compound and 2-benzylphenol in glacial acetic acid in their respective flasks.
-
Cool the flasks to 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to each flask with constant stirring.
-
Monitor the reaction progress by TLC at regular time intervals.
-
Upon completion (or after a set time for kinetic comparison), quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the relative amounts of nitrated products and unreacted starting material. The conversion rate and the ratio of different nitrated isomers will provide insight into the relative reactivity and regioselectivity.
Protocol 2: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinities of this compound and 2-benzylphenol for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound
-
2-Benzylphenol
-
Unlabeled Estradiol (for positive control)
-
Assay buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions for both this compound and 2-benzylphenol.
-
In a multi-well plate, incubate a fixed amount of rat uterine cytosol with a constant concentration of [³H]-estradiol and varying concentrations of the test compounds (this compound or 2-benzylphenol) or unlabeled estradiol.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from the free radioligand using a hydroxylapatite slurry or dextran-coated charcoal.
-
Quantify the amount of bound [³H]-estradiol in each well using a liquid scintillation counter.
-
Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol) for each compound.
-
Calculate the relative binding affinity (RBA) for each compound by comparing its IC₅₀ to that of unlabeled estradiol.
Protocol 3: Assessment of PI3K/Akt Pathway Activation
Objective: To compare the ability of this compound and 2-benzylphenol to activate the PI3K/Akt signaling pathway in a relevant cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
This compound and 2-benzylphenol stock solutions
-
Cell lysis buffer
-
Primary antibodies against phosphorylated Akt (p-Akt) and total Akt
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound and 2-benzylphenol for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-Akt and total Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt for each treatment condition. An increase in this ratio indicates activation of the PI3K/Akt pathway.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Predicted chemical reactivity of this compound vs. 2-benzylphenol.
Caption: Predicted biological activity of this compound vs. 2-benzylphenol.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
References
A Comparative Analysis of Benzylphenol Isomers: Biological Activity and Mechanistic Insights
A detailed examination of the estrogenic, antioxidant, and cytotoxic properties of 2-benzylphenol, 3-benzylphenol, and 4-benzylphenol for researchers, scientists, and drug development professionals.
The positional isomerism of the benzyl (B1604629) group on the phenol (B47542) ring significantly influences the biological activity of benzylphenols. This guide provides a comparative analysis of the biological activities of 2-benzylphenol, 3-benzylphenol, and this compound, focusing on their estrogenic, antioxidant, and cytotoxic effects. While direct comparative studies on all three isomers are limited, this guide synthesizes available data to offer insights into their structure-activity relationships.
Comparative Biological Activity
The biological activities of benzylphenol isomers are dictated by the position of the benzyl substituent (ortho, meta, or para). This positioning affects the molecule's interaction with biological targets, influencing its potency and mechanism of action.
Estrogenic Activity
Benzylphenols are recognized as xenoestrogens, environmental compounds that can mimic the effects of estrogen. Their estrogenic activity is primarily mediated through binding to estrogen receptors (ERs), ERα and ERβ. The position of the benzyl group is a critical determinant of this activity, with the para-substituted isomer generally exhibiting the highest potency.
Table 1: Comparative Estrogenic Activity of Benzylphenol Isomers
| Isomer | Relative Binding Affinity (RBA) for ERα (%) | Estrogenic Potency (EC50) | Cell Line | Reference |
| This compound | 0.01 - 0.1 | ~1 µM | MCF-7 | |
| 2-Benzylphenol | Weak | Data not available | Not specified | |
| 3-Benzylphenol | Data not available | Data not available | Not specified |
Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the benzyl group can influence this activity by affecting the stability of the resulting phenoxyl radical.
Table 2: Comparative Antioxidant Activity of Benzylphenol Isomers
| Isomer | DPPH Radical Scavenging Activity (IC50) | Assay | Reference |
| This compound | Data not available | DPPH | |
| 3-Benzylphenol | Potent | Not specified | |
| 2-Benzylphenol | Data not available | DPPH |
Note: Quantitative comparative data for the antioxidant activity of all three isomers is limited. The antioxidant potential is inferred from general structure-activity relationships of phenolic compounds.
Cytotoxic Activity
The cytotoxicity of benzylphenol isomers is an important consideration for their potential therapeutic or toxicological effects. The position of the benzyl group can influence their metabolic activation and interaction with cellular components, leading to varying degrees of cytotoxicity.
Table 3: Comparative Cytotoxicity of Benzylphenol Isomers
| Isomer | Cytotoxicity (IC50) | Cell Line | Assay | Reference |
| This compound | Data not available | Not specified | MTT | |
| 3-Benzylphenol | Data not available | Not specified | MTT | |
| 2-Benzylphenol | Data not available | Not specified | MTT |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
-
Preparation of ER-rich fraction: Uteri from ovariectomized rats or human breast cancer cells (e.g., MCF-7) are homogenized and centrifuged to obtain a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-17β-estradiol is incubated with the ER-rich fraction in the presence of increasing concentrations of the test compound (benzylphenol isomers).
-
Separation of Bound and Free Ligand: Unbound ligand is removed by charcoal-dextran treatment.
-
Quantification: The radioactivity of the bound [³H]-17β-estradiol is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to 17β-estradiol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Preparation of DPPH solution: A solution of DPPH in methanol (B129727) is prepared.
-
Reaction: The test compound (benzylphenol isomers) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of cells.
-
Cell Seeding: Cells (e.g., MCF-7 or HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound (benzylphenol isomers) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% cell death) is calculated.
Signaling Pathways and Mechanistic Diagrams
The biological effects of benzylphenol isomers are mediated through their interaction with various cellular signaling pathways. As xenoestrogens, their most well-characterized mechanism involves the modulation of estrogen receptor signaling.
Caption: Estrogenic signaling pathway of benzylphenols.
A Comparative Guide to Analytical Method Validation for 4-Benzylphenol Quantification
This guide offers a comprehensive comparison of validated analytical methods for the accurate quantification of 4-benzylphenol. Designed for researchers, scientists, and drug development professionals, this document provides a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. By presenting supporting experimental data and detailed protocols, this guide aims to facilitate informed decisions in selecting the most suitable analytical technique for specific research needs.
Method Comparison: Performance Characteristics
The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the key performance characteristics of HPLC, GC-MS, and LC-MS/MS (B15284909), based on validated methods for this compound and structurally similar phenolic compounds.
Table 1: Comparison of Quantitative Validation Parameters
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-DAD | BPA & metabolites | 0.5–600 µg/mL | 0.23–4.99 µg/mL | 0.69–15.1 µg/mL | Not Specified | Not Specified |
| GC-MS | Various Bisphenols | Not Specified | 1–50 ng/L (MDL) | 1–50 ng/L (MQL) | 87–133% | <15% |
| LC-MS/MS | Various Bisphenols | 1.0-100.0 µg/L | 0.75-1.0 ng/L | 0.05–4.35 ng/L (MLOQ) | 87.0–106.9% | 1.26–3.67% |
Note: Data for HPLC-DAD, GC-MS, and LC-MS/MS are based on studies of structurally related bisphenols and may serve as a reference for methods targeting this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of phenolic compounds. A reverse-phase HPLC method offers a straightforward approach for this compound analysis.[2]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[1][3] For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound (approximately 260 nm).[1]
Sample Preparation:
-
Samples are dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[1] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer. A Thermo Scientific Focus™ GC with an ITQ700 series mass selective detector or similar is suitable.[4]
Chromatographic Conditions:
-
Column: A capillary column such as a Thermo TR-5 ms SQC (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[4]
-
Injector: A split/splitless injector is used, typically in splitless mode with an injection volume of 2.0 µL.[4]
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 15°C/min to 260°C, and then held for 13 minutes.[4]
-
Carrier Gas: Helium.
Sample Preparation and Derivatization:
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate this compound from the sample matrix.
-
Derivatization: The extracted analyte is derivatized to a more volatile form. A common method for phenols is reaction with pentafluorobenzoyl chloride.[5]
Mass Spectrometry:
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.[6][7]
Instrumentation:
-
An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for phenolic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Sample Preparation:
-
A Hybrid Solid Phase Extraction-Precipitation Technology (Hybrid SPE-PPT) technique can be used for the extraction and purification of serum samples.[7] For other matrices, a standard solid-phase extraction protocol may be sufficient.
Method Validation Workflow and Sample Analysis
The validation of an analytical method is a critical process that ensures the reliability and accuracy of the results.[8][9] The general workflow for method validation and a typical sample analysis process are illustrated in the diagrams below.
Caption: General Workflow of Analytical Method Validation.
Caption: Chromatographic Analysis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
Zeolite Catalysts in the Synthesis of p-Substituted o-Benzylphenols: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective synthesis of p-substituted o-benzylphenols is a critical step in the creation of various pharmaceutical intermediates and fine chemicals. The choice of catalyst is paramount to achieving high yields and selectivity. This guide provides an objective comparison of zeolite catalysts for this synthesis, supported by experimental data, to aid in catalyst selection and process optimization.
The benzylation of p-substituted phenols is an electrophilic aromatic substitution reaction where a benzyl (B1604629) group is introduced into the aromatic ring. When the para position is blocked, the substitution is directed to the ortho positions. Zeolites, with their well-defined microporous structures and tunable acidity, offer significant advantages over traditional homogeneous catalysts by providing shape selectivity, reducing corrosive waste, and allowing for easier catalyst recovery and reuse. This guide focuses on comparing the performance of different zeolite catalysts, primarily Faujasite (FAU), Beta (BEA), and ZSM-5 (MFI), in the synthesis of p-substituted o-benzylphenols.
Comparative Performance of Zeolite Catalysts
Faujasite (Na-Y Zeolite)
Zeolites with the Faujasite (FAU) structure, such as Zeolite Y, are characterized by a large, three-dimensional pore system with supercages. A key study on the synthesis of 2-benzyl-4-chlorophenol (B1669242) utilized Na-Y zeolite, providing a solid baseline for its performance[1].
Beta (BEA) and ZSM-5 (MFI) Zeolites
While direct experimental data for the benzylation of p-substituted phenols using Beta (BEA) and ZSM-5 (MFI) zeolites is limited in the public domain, their performance can be inferred from related reactions such as phenol (B47542) benzoylation and the benzylation of other aromatics. Studies on phenol benzoylation consistently show that H-beta zeolites exhibit superior activity compared to H-Y zeolites[2][3]. This enhanced activity is often attributed to the three-dimensional, interconnected 12-ring pore structure of Beta zeolites, which facilitates the diffusion of bulky reactants and products.
ZSM-5, with its medium-sized, intersecting 10-ring channels, is known for its high shape selectivity[4]. In reactions involving bulky molecules, the diffusion limitations within the ZSM-5 pores can sometimes lead to lower activity compared to large-pore zeolites like Faujasite and Beta[5][6].
The following table summarizes the experimental data for the synthesis of 2-benzyl-4-chlorophenol using Na-Y zeolite and provides an extrapolated comparison with potential performance of H-Beta and H-ZSM-5 based on findings in related literature.
Table 1: Comparison of Zeolite Catalysts for the Synthesis of 2-benzyl-4-chlorophenol
| Catalyst | Zeolite Type | Reactants | Molar Ratio (Phenol:Alcohol) | Temp. (°C) | Time (h) | Conversion of Benzyl Alcohol (%) | Selectivity for 2-benzyl-4-chlorophenol (%) | Byproducts | Reference |
| Na-Y | Faujasite (FAU) | 4-chlorophenol (B41353), Benzyl alcohol | 5:1 | 200 | 3 | ~100 | High (based on product composition) | Dibenzyl ether, 2,6-dibenzyl-4-chlorophenol | [1] |
| H-Beta (Predicted) | Beta (BEA) | 4-chlorophenol, Benzyl alcohol | - | - | - | Potentially > Na-Y | Potentially High | Similar to Na-Y | Inferred from[2][3] |
| H-ZSM-5 (Predicted) | MFI | 4-chlorophenol, Benzyl alcohol | - | - | - | Potentially < Na-Y & H-Beta | Potentially High (shape selective) | Possible shape-selective byproducts | Inferred from[4] |
Note: The data for H-Beta and H-ZSM-5 are predictive and based on their performance in analogous reactions. Direct experimental validation is recommended.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. The following is a representative protocol for the synthesis of 2-benzyl-4-chlorophenol using a zeolite catalyst, based on the process described for Na-Y zeolite[1].
Synthesis of 2-benzyl-4-chlorophenol using Na-Y Zeolite
-
Reactant Preparation: A mixture of 68.2 g (0.5 mol) of 4-chlorophenol and 10.8 g (0.1 mol) of benzyl alcohol is prepared.
-
Catalyst Addition: 6.0 g of Na-Y zeolite is added to the reactant mixture.
-
Reaction: The mixture is heated to 200°C and maintained at this temperature for 3 hours with stirring.
-
Catalyst Removal: After the reaction is complete, the mixture is cooled, and the solid zeolite catalyst is removed by filtration.
-
Product Analysis: The composition of the crude product is determined by gas chromatography (GC).
-
Purification: The crude product is purified by vacuum distillation.
Reaction Mechanism and Pathways
The zeolite-catalyzed benzylation of p-substituted phenols proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of the benzylating agent (e.g., benzyl alcohol) by the acid sites of the zeolite.
Caption: Proposed reaction mechanism for the zeolite-catalyzed benzylation of a p-substituted phenol.
The experimental workflow for evaluating different zeolite catalysts is a systematic process involving catalyst preparation, characterization, catalytic testing, and product analysis.
Caption: General experimental workflow for comparing zeolite catalysts in p-substituted o-benzylphenol synthesis.
Conclusion
The choice of zeolite catalyst for the synthesis of p-substituted o-benzylphenols significantly impacts reaction efficiency and product selectivity. Based on available data, Faujasite-type zeolites like Na-Y have been demonstrated to be effective catalysts for this transformation[1]. Extrapolating from related studies, H-Beta zeolites are predicted to exhibit even higher activity due to their unique pore structure and acidity[2][3]. The shape-selective nature of ZSM-5 may offer advantages in controlling byproduct formation, although potentially at the cost of lower overall activity for these sterically demanding reactions. For researchers and drug development professionals, this guide provides a foundational understanding for selecting and optimizing zeolite catalysts for the synthesis of this important class of compounds. Further direct comparative studies under identical conditions are warranted to definitively rank the performance of these catalysts.
References
- 1. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Mesoporous Beta Zeolite Catalysts for Benzylation of Naphthalene: Effect of Pore Structure and Acidity [mdpi.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
4-Benzylphenol: A Comparative Analysis for Researchers and Drug Development Professionals
An objective guide to the performance of 4-Benzylphenol as a potential alternative to other common alkylated phenols, supported by available experimental data and detailed methodologies.
Introduction
In the landscape of chemical research and drug development, alkylated phenols are a significant class of compounds with a broad spectrum of applications, ranging from industrial manufacturing to pharmaceuticals. However, concerns over the environmental persistence and endocrine-disrupting potential of some widely used alkylated phenols, such as nonylphenol and octylphenol, have necessitated the exploration of safer and more effective alternatives. This guide provides a comparative overview of this compound, a substituted phenol, against other notable alkylated phenols including 4-nonylphenol, 4-octylphenol, the antioxidant Butylated Hydroxytoluene (BHT), and the antimicrobial agent Triclosan (B1682465).
This document is intended for researchers, scientists, and drug development professionals, offering a data-centric comparison of the biological activities of these compounds. The information presented herein is a synthesis of available scientific literature. It is important to note that direct head-to-head comparative studies for all activities under identical experimental conditions are limited. Therefore, the presented data is compiled from various sources, and direct comparison of absolute values should be approached with scientific caution.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological and environmental systems.
| Property | This compound | 4-Nonylphenol (technical mixture) | 4-tert-Octylphenol (B29142) | Butylated Hydroxytoluene (BHT) | Triclosan |
| CAS Number | 101-53-1[1] | 84852-15-3 | 140-66-9 | 128-37-0 | 3380-34-5 |
| Molecular Formula | C₁₃H₁₂O | C₁₅H₂₄O | C₁₄H₂₂O | C₁₅H₂₄O | C₁₂H₇Cl₃O₂ |
| Molecular Weight ( g/mol ) | 184.23 | ~220.35 | 206.32 | 220.35 | 289.54 |
| Appearance | White to off-white solid | Pale yellow viscous liquid | White to pale yellow solid | White crystalline solid | White to off-white crystalline powder |
| Melting Point (°C) | 79-81 | -8 to 2 | 72-74 | 69-72 | 55-57 |
| Boiling Point (°C) | 198-200 (at 10 mmHg) | 290-300 | 280-282 | 265 | 290 |
| LogP (Octanol-Water Partition Coefficient) | 3.47 | ~5.76 | ~5.3-5.6 | 5.27 | 4.76 |
Comparative Biological Activity
The following sections provide a comparative analysis of the estrogenic, anti-androgenic, antioxidant, and antimicrobial activities of this compound and other selected alkylated phenols.
Estrogenic and Anti-Androgenic Activity
Several alkylated phenols are known to interact with hormone receptors, leading to endocrine-disrupting effects. The Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS) assays are common in vitro methods to assess these activities.
| Compound | Estrogenic Activity (EC₅₀/IC₅₀) | Anti-Androgenic Activity (IC₅₀) | Reference |
| This compound | Data not available in comparative studies | Data not available in comparative studies | |
| 4-Nonylphenol | Weakly estrogenic (Ki: 0.05-65 µM for estrogen receptor)[2] | Weak affinity for progesterone (B1679170) receptor (Ki: 1.2-3.8 µM)[2] | [2] |
| 4-tert-Octylphenol | Estrogenic (Ki: 0.05-65 µM for estrogen receptor)[2] | Anti-androgenic (IC₅₀ ~5 µM)[3] | [2][3] |
| Bisphenol A (BPA) | Estrogenic (activates ERs at < 1 µM)[3] | Anti-androgenic (IC₅₀ ~5 µM)[3] | [3] |
Note: Lower EC₅₀/IC₅₀/Ki values indicate higher potency.
Antioxidant Activity
Phenolic compounds are well-known for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate antioxidant activity.
| Compound | Antioxidant Activity (IC₅₀ in DPPH assay) | Reference |
| This compound | Data not available in comparative studies | |
| Butylated Hydroxytoluene (BHT) | ~8.5 µM (in chemiluminescence assay)[4] | [4] |
| Other Phenolic Compounds | Varies widely based on structure | [5] |
Note: A lower IC₅₀ value indicates higher antioxidant activity.
Antimicrobial Activity
The antimicrobial efficacy of phenolic compounds is a key area of investigation. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Antimicrobial Activity (MIC) | Target Microorganism(s) | Reference |
| This compound | Data not available in comparative studies | ||
| Triclosan | 200 ng/mL | E. coli | [6] |
| 100 ng/mL | MRSA | [6] | |
| 3.43 µg/mL | E. faecalis | [7] | |
| 4-(Benzyloxy)phenol | Comparable to 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | [8] |
Note: A lower MIC value indicates higher antimicrobial activity.
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
Principle: This assay utilizes a genetically modified strain of Saccharomyces cerevisiae that contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) linked to an estrogen response element (ERE). When an estrogenic compound binds to the hER, it activates the transcription of the lacZ gene, leading to the production of the enzyme β-galactosidase. This enzyme then metabolizes a chromogenic substrate, resulting in a quantifiable color change.
Protocol:
-
Yeast Culture Preparation: A culture of the recombinant yeast is grown in a suitable medium to a specific optical density.
-
Compound Exposure: Serial dilutions of the test compounds are prepared and added to a 96-well plate. 17β-estradiol is used as a positive control, and a solvent control is also included.
-
Incubation: The yeast culture is added to the wells, and the plate is incubated at 30°C for a defined period (e.g., 18-72 hours).
-
Reporter Gene Assay: A substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added to the wells.
-
Quantification: The plate is incubated to allow for color development, and the absorbance is measured using a spectrophotometer. The estrogenic activity is quantified relative to the positive control.
DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: Various concentrations of the test compound and a positive control (e.g., BHT or Trolox) are prepared.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of alkylated phenols are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for predicting the potential effects of this compound and its alternatives.
Estrogen Receptor Signaling Pathway
dot
Caption: Estrogen Receptor Signaling Pathway.
Androgen Receptor Signaling Pathway
dot
Caption: Androgen Receptor Signaling Pathway.
NF-κB Signaling Pathway and Phenolic Compounds
dot
Caption: NF-κB Signaling and Phenolic Inhibition.
Conclusion
This compound presents an interesting profile as a potential alternative to other more scrutinized alkylated phenols. Its utility as a germicide, antiseptic, and in organic synthesis is well-documented. However, a comprehensive, direct comparative analysis of its biological activities against compounds like nonylphenol, octylphenol, BHT, and triclosan is not yet robustly established in the scientific literature.
The data presented in this guide, compiled from various sources, suggests that while some alkylated phenols exhibit significant endocrine-disrupting, antioxidant, or antimicrobial properties, there is a clear need for further research to definitively position this compound within this landscape. The provided experimental protocols offer a standardized framework for conducting such comparative studies. Future research should focus on generating head-to-head comparative data to enable a more conclusive assessment of this compound's performance and safety profile, thereby facilitating informed decisions in its potential applications in research and drug development.
References
- 1. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Assessment of the Antimicrobial Efficacy of Triclosan, Amoxicillin and Eugenol against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Cross-Reactivity of 4-Benzylphenol in Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount. This guide provides a comprehensive framework for establishing a cross-reactivity profile for 4-benzylphenol, a compound of interest due to its phenolic structure and potential for interaction in various biological and chemical assays. As no standardized immunoassay for this compound currently exists, this document outlines the necessary steps to develop a sensitive and specific competitive immunoassay and subsequently evaluate its cross-reactivity with structurally analogous compounds.
The Principle of Competitive Immunoassay for Small Molecules
Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must first be conjugated to a larger carrier protein. The resulting immunoassay is typically designed in a competitive format. In a competitive enzyme-linked immunosorbent assay (ELISA), a known amount of enzyme-labeled antigen (or an antibody) competes with the unlabeled antigen in the sample for a limited number of binding sites on a specific antibody (or coated antigen). The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
Figure 1: Principle of Competitive ELISA.
Experimental Workflow for Immunoassay Development and Cross-Reactivity Assessment
The development of a robust immunoassay and the subsequent analysis of its cross-reactivity is a multi-step process. The workflow begins with the synthesis of an immunogen and coating antigen, followed by the generation and characterization of specific antibodies, and culminates in the validation of the assay and the cross-reactivity study.
Figure 2: Workflow for Cross-Reactivity Study.
Detailed Experimental Protocols
Hapten Synthesis and Carrier Protein Conjugation
To render this compound immunogenic, a derivative (hapten) with a reactive group is synthesized to allow for covalent linkage to a carrier protein.
Materials:
-
This compound
-
Reagents for introducing a carboxyl group (e.g., succinic anhydride)
-
Carrier proteins: Bovine Serum Albumin (BSA) for immunogen, and Ovalbumin (OVA) for coating antigen.
-
N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dialysis tubing
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Hapten Synthesis: Introduce a carboxyl group to the phenolic hydroxyl of this compound by reacting it with succinic anhydride (B1165640) to form a hemisuccinate derivative.
-
Activation of Hapten: Activate the carboxyl group of the hapten using NHS and DCC/EDC to form an NHS ester.
-
Conjugation to Carrier Protein: React the activated hapten with the carrier proteins (BSA and OVA) in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for several hours or overnight at 4°C.
-
Purification: Remove unconjugated hapten and by-products by dialysis against PBS.
-
Characterization: Confirm the successful conjugation by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Monoclonal Antibody Production
The generation of monoclonal antibodies provides a consistent and highly specific reagent for the immunoassay.
Protocol:
-
Immunization: Immunize mice with the this compound-BSA conjugate emulsified in an appropriate adjuvant. Administer several booster injections over a period of weeks.
-
Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to produce hybridomas.
-
Screening: Screen the hybridoma culture supernatants for the presence of antibodies that bind to the this compound-OVA coating antigen using an indirect ELISA. Select clones that show high affinity and specificity.
-
Cloning and Expansion: Isolate and expand positive hybridoma clones by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Grow the selected hybridoma clones in larger volumes and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.
Development of an Indirect Competitive ELISA
Materials:
-
Purified anti-4-benzylphenol monoclonal antibody
-
This compound-OVA coating antigen
-
This compound standard
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Protocol:
-
Coating: Coat the wells of a 96-well plate with the this compound-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Competitive Reaction: Add a mixture of the anti-4-benzylphenol monoclonal antibody and either the this compound standard or the test sample to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described above.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described above.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Cross-Reactivity Study Protocol
Protocol:
-
Prepare standard curves for this compound and each of the structurally related compounds to be tested.
-
Perform the competitive ELISA as described in section 3.3 for each compound over a range of concentrations.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Data Presentation
The results of the cross-reactivity study should be summarized in a clear and concise table to allow for easy comparison.
| Compound Name | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Structure of this compound) | Value | 100 |
| Phenol | (Structure of Phenol) | Value | Value |
| Benzyl Alcohol | (Structure of Benzyl Alcohol) | Value | Value |
| 4-Methylphenol (p-Cresol) | (Structure of p-Cresol) | Value | Value |
| 4-Ethylphenol | (Structure of 4-Ethylphenol) | Value | Value |
| Bisphenol A | (Structure of Bisphenol A) | Value | Value |
| Other related compounds | (Structures) | Values | Values |
Conclusion
This guide provides a systematic approach for developing a specific immunoassay for this compound and conducting a thorough cross-reactivity study. By following these protocols, researchers can generate valuable data on the selectivity of their assay, ensuring accurate and reliable quantification of this compound in various samples. The principles and workflows described herein are also adaptable for the study of other small molecules, contributing to the development of robust and well-characterized immunoassays for a wide range of applications.
Confirming the Structure of Synthesized 4-Benzylphenol: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and chemical synthesis, rigorous structural confirmation of newly synthesized compounds is paramount. This guide provides a detailed comparison of expected versus experimental spectroscopic data for 4-benzylphenol, offering a clear protocol for its structural verification using Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.
Expected Spectroscopic Data for this compound
The structure of this compound contains several key features that give rise to characteristic spectroscopic signals: a phenolic hydroxyl group, a para-disubstituted benzene (B151609) ring, a monosubstituted benzene ring, and a methylene (B1212753) bridge. The expected data for these features are summarized below.
Data Presentation: Comparative Spectroscopic Analysis
The confirmation of the synthesized product's identity as this compound is achieved by comparing its experimental spectroscopic data with established reference values. The following tables summarize the key signals.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption (cm⁻¹) | Observed in this compound (Typical) | Interpretation |
| Phenolic O-H | 3500–3200 (broad)[1][2] | ~3300 (broad) | Indicates the presence of a hydroxyl group involved in hydrogen bonding.[3][4] |
| Aromatic C-H | 3100–3000[3][5][6] | ~3030 | Confirms the presence of C-H bonds on the aromatic rings. |
| Aliphatic C-H (CH₂) | <3000 | ~2900 | Indicates the methylene bridge C-H bonds. |
| Aromatic C=C | 1600–1450[3][5][6] | ~1610, ~1515, ~1450 | Characteristic stretching vibrations of the benzene rings. |
| Phenolic C-O | ~1220[2][3] | ~1240 | Suggests a C-O bond where the oxygen is attached to an aromatic ring. |
| p-Disubstituted Ring | 840–810[5][6] | ~820 | Out-of-plane C-H bending confirms para substitution on one ring.[7] |
| Monosubstituted Ring | 770–730 and 710–690[7] | ~740, ~700 | Out-of-plane C-H bending confirms a monosubstituted phenyl group.[7] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Protons | Expected Chemical Shift (δ, ppm) | Observed in this compound (Typical) | Multiplicity | Integration | Interpretation |
| Phenolic OH | 3.0–8.0[4][8] | ~4.9 | Singlet (broad) | 1H | Exchangeable proton of the hydroxyl group. |
| Methylene (CH₂) | 2.3–3.0 (benzylic)[9] | ~3.9 | Singlet | 2H | Protons of the methylene bridge between the two rings. |
| Aromatic (p-substituted ring) | 6.5–8.0[9] | ~6.8 (d), ~7.1 (d) | Doublet | 2H, 2H | Protons on the para-substituted phenol (B47542) ring, showing characteristic splitting. |
| Aromatic (monosubstituted ring) | 6.5–8.0[9] | ~7.2–7.3 (m) | Multiplet | 5H | Overlapping signals for the five protons on the monosubstituted benzyl (B1604629) ring. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Solvent: CDCl₃
| Carbon | Expected Chemical Shift (δ, ppm) | Observed in this compound (Typical) | Interpretation |
| Methylene (CH₂) | 30–45 | ~41 | The carbon of the methylene bridge. |
| Aromatic C-H | 110–130[10] | ~115, ~126, ~128, ~129, ~130 | Aromatic carbons bonded to hydrogen. The para-disubstituted ring shows two signals due to symmetry[9][11], and the monosubstituted ring shows three. |
| Quaternary Aromatic (C-C) | 130–150[9][10] | ~135, ~141 | The two carbons of the para-substituted ring attached to the benzyl group and the carbon of the monosubstituted ring attached to the methylene bridge. |
| Quaternary Aromatic (C-O) | 150–160 | ~154 | The aromatic carbon bonded to the hydroxyl group, significantly deshielded by the oxygen atom. |
Experimental Protocols
Standard spectroscopic techniques are employed to acquire the data for structural confirmation.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure (ATR): A small amount of the solid, dry this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded over a range of 4000–400 cm⁻¹. The background is collected prior to the sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical process of using the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for spectroscopic confirmation of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Inter-laboratory Analysis of 4-Benzylphenol
This guide provides a comparative overview of analytical methodologies for the determination of 4-benzylphenol, a compound of interest in environmental and safety assessments. The following sections detail the performance of common analytical techniques, offering a benchmark for researchers, scientists, and professionals in drug development. The data presented is a representative summary based on typical performance characteristics of the analytical methods described in the scientific literature.
Quantitative Data Summary
The performance of different analytical methods for the quantification of this compound is summarized below. The data is compiled from various studies to provide a comparative perspective on key validation parameters.
| Parameter | Method A: GC-MS | Method B: LC-MS/MS | Method C: HPLC-UV |
| Linearity Range | 0.5 - 500 µg/L | 0.1 - 100 µg/L | 10 - 1000 µg/L |
| Limit of Detection (LOD) | 0.1 µg/L | 0.02 µg/L | 2 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L | 0.1 µg/L | 10 µg/L |
| Accuracy / Recovery (%) | 92 - 105% | 95 - 108% | 88 - 102% |
| Precision (%RSD) | < 10% | < 8% | < 15% |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of this compound and related phenolic compounds.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like this compound.
-
Sample Preparation:
-
A 100 mL water sample is acidified with hydrochloric acid to a pH of 2.
-
The sample is extracted three times with 30 mL of dichloromethane (B109758) in a separatory funnel.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The extract is concentrated to 1 mL under a gentle stream of nitrogen.
-
Derivatization is performed by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 70°C for 30 minutes.
-
-
Instrumentation:
-
MS System:
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.
-
Sample Preparation:
-
A 50 mL water sample is filtered through a 0.45 µm membrane filter.
-
Solid-Phase Extraction (SPE) is performed using a C18 cartridge. The cartridge is conditioned with methanol (B129727) and water.
-
The sample is loaded onto the cartridge, which is then washed with water.
-
The analyte is eluted with methanol.
-
The eluate is evaporated to dryness and reconstituted in 500 µL of the mobile phase.
-
-
Instrumentation:
-
LC System: Agilent 1290 Infinity II or similar.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS System:
Diagrams
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
References
Comparative Efficacy of 4-Benzylphenol and Other Antimicrobial Agents: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antimicrobial efficacy of 4-benzylphenol against other commonly used antimicrobial agents, including triclosan, benzalkonium chloride, and chloroxylenol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of antimicrobial compounds for various applications. This document summarizes available quantitative data, details experimental methodologies, and illustrates the mechanisms of action.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound and other selected antimicrobial agents against a panel of common pathogenic microorganisms.
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Triclosan | 0.01 - 100 ng/mL[1][2] | 0.5 - 1 µg/mL[3] | Data not available | Data not available |
| Benzalkonium Chloride | 40 µg/mL[4] | 40 µg/mL[4] | 0.14 g/mL[5] | Data not available |
| Chloroxylenol | Data not available | Data not available | 62.5 - 250 mg/L[6] | Data not available |
Note: Significant variability in MIC values can be observed due to differences in experimental conditions and the specific strains tested. Researchers are encouraged to perform their own susceptibility testing for the strains relevant to their studies.
Mechanism of Action: Phenolic Compounds
Phenolic compounds, including this compound and chloroxylenol, generally exert their antimicrobial effects through the disruption of the microbial cell membrane. This disruption leads to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to integrate into the bacterial cell membrane, leading to a loss of its structural and functional integrity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This section details the standardized broth microdilution method for determining the MIC of an antimicrobial agent.
3.1.1. Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
3.1.2. Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the antimicrobial solution is added to the first well and serially diluted down the plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.
-
Include a positive control (broth and inoculum without the antimicrobial agent) and a negative/sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
-
Conclusion
While this compound belongs to the class of phenolic compounds known for their antimicrobial properties, a significant gap in publicly available, direct comparative efficacy data (MICs) exists. This guide highlights the need for further experimental investigation to quantitatively assess the antimicrobial spectrum and potency of this compound against a range of clinically and industrially relevant microorganisms. The provided experimental protocol offers a standardized method for researchers to generate this crucial data, enabling a more direct and objective comparison with other antimicrobial agents. The general mechanism of action for phenolic compounds, involving cell membrane disruption, provides a foundational understanding of how this compound is likely to function. Future studies should focus on generating robust MIC data for this compound to fully elucidate its potential as an effective antimicrobial agent.
References
- 1. Antibiotic Susceptibility Profiles of Escherichia coli Strains Lacking Multidrug Efflux Pump Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 5. N4 -benzyl-N2 -phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms [mdpi.com]
Toxicological comparison of o-benzyl-p-chlorophenol and 4-benzylphenol
In the realm of chemical safety and toxicological assessment, a thorough understanding of related compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of the toxicological profiles of o-benzyl-p-chlorophenol (OBPCP) and 4-benzylphenol (4-BP), two structurally similar yet distinct phenolic compounds. By presenting key experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to offer a clear and objective comparison to inform future research and development.
Executive Summary
o-Benzyl-p-chlorophenol (OBPCP), a common disinfectant, primarily targets the kidneys, with repeated exposure leading to nephropathy. In contrast, this compound (4-BP), utilized in plastics and organic synthesis, exhibits estrogenic activity, indicating a potential for endocrine disruption. While both compounds show a low potential for genotoxicity in standard assays, their distinct primary toxicological endpoints warrant careful consideration in their respective applications.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for OBPCP and 4-BP, facilitating a direct comparison of their potency and effects.
Table 1: Acute and Repeated-Dose Toxicity
| Toxicological Endpoint | o-Benzyl-p-chlorophenol (OBPCP) | This compound (4-BP) |
| Acute Oral LD50 | > 2000 mg/kg bw (Rat) | > 20,000 mg/kg (Mouse) |
| Repeated-Dose Toxicity (28-Day, Oral, Rat) | No direct 28-day study data available. A 13-week study in rats showed kidney effects at 30 mg/kg/day and above. | NOAEL: 30 mg/kg/day |
| Repeated-Dose Toxicity (90-Day, Oral, Rat) | NOAEL: < 30 mg/kg/day (based on 13-week study) | Data not available |
Table 2: Genotoxicity and Cytotoxicity
| Assay | o-Benzyl-p-chlorophenol (OBPCP) | This compound (4-BP) |
| Ames Test (Bacterial Reverse Mutation) | Negative | Negative |
| In Vitro Chromosomal Aberration | Negative | Negative |
| In Vivo Genotoxicity | No evidence of mutagenic or cytogenetic effects[1] | Data not available |
| Cytotoxicity (IC50) | EPC Fish Cell Line (Alamar Blue): Ranked as the most toxic of three tested phenolic compounds.[2] | Data not available |
Table 3: Endocrine Disruption and Carcinogenicity
| Endpoint | o-Benzyl-p-chlorophenol (OBPCP) | This compound (4-BP) |
| Endocrine Activity | No evidence of endocrine disruption reported.[3] | Estrogenic activity in vitro and in vivo. |
| Carcinogenicity | Equivocal evidence in female rats; some evidence in male mice (kidney tumors).[4] | Data not available |
Experimental Protocols
The following sections detail the methodologies for the key toxicological assays cited in this guide, based on internationally recognized guidelines.
Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the adverse effects of a substance following repeated oral administration for 28 days.
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) are used, with an equal number of males and females in each group.
-
Administration: The test substance is administered orally by gavage once daily.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose is selected to induce toxic effects but not death, and lower doses are typically spaced by a factor of 2 to 4.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no substance-related adverse effects are observed.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This in vitro assay is used to detect gene mutations induced by a test substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the control.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Metabolic Activation: The test is conducted with and without an S9 mix.
-
Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period. Cells are then treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
Signaling Pathways and Mechanisms of Toxicity
The distinct toxicological profiles of OBPCP and 4-BP are rooted in their differential interactions with cellular signaling pathways.
o-Benzyl-p-chlorophenol: Nephrotoxicity via Bioactivation
The primary toxicity of OBPCP is directed towards the kidneys.[5] While the precise molecular mechanism is not fully elucidated, a plausible pathway involves metabolic activation by cytochrome P450 enzymes in the liver and kidney, leading to the formation of reactive metabolites that cause cellular damage.
Caption: Proposed pathway for OBPCP-induced nephrotoxicity.
This compound: Endocrine Disruption via Estrogen Receptor Signaling
4-BP exerts its toxic effects primarily through its estrogenic activity. It acts as an agonist for the estrogen receptor (ER), mimicking the effects of the natural hormone estradiol (B170435) and potentially disrupting normal endocrine function.
Caption: Estrogen receptor-mediated signaling by this compound.
Conclusion
This comparative guide highlights the distinct toxicological profiles of o-benzyl-p-chlorophenol and this compound. OBPCP's primary concern is nephrotoxicity upon repeated exposure, while 4-BP's main hazard lies in its potential for endocrine disruption through estrogenic activity. Both compounds demonstrate a low risk of genotoxicity in the assays reviewed. The provided data and experimental outlines serve as a valuable resource for researchers and professionals in assessing the risks associated with these chemicals and in guiding the development of safer alternatives. Further research, particularly on the cytotoxicity of 4-BP and a head-to-head comparison of repeated-dose toxicity in the same study design, would provide a more complete comparative picture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nephrotoxicity of 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-benzyl-p-chlorophenol: Carcinogenic Potency Database [files.toxplanet.com]
- 5. Prechronic toxicity of o-benzyl-p-chlorophenol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Benzylphenol: Benchmarking Against Patented Methods
For researchers and professionals in drug development and organic synthesis, the efficient and selective production of key intermediates is paramount. 4-Benzylphenol, a valuable building block in the synthesis of various pharmaceuticals and functional materials, is accessible through several synthetic routes. This guide provides a comprehensive comparison of a standard benchmark method, the Friedel-Crafts benzylation of phenol (B47542), against various patented methods, offering a clear overview of their respective performances based on available data.
Comparative Analysis of Synthesis Protocols
The choice of a synthetic method for this compound is dictated by factors such as desired yield, purity, regioselectivity (ortho- vs. para-substitution), cost, and environmental impact. Below is a summary of quantitative data for a benchmark method and several patented approaches.
| Method | Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield of Benzylphenols | Selectivity for this compound | Key By-products |
| Benchmark: Friedel-Crafts Alkylation | Phenol, Benzyl (B1604629) Alcohol | Sulfuric Acid (H₂SO₄) | 5 hours (3h stirring + 2h addition) | 140°C | Up to 87.4% | Not explicitly stated, but p-isomer is a major product. | 2-Benzylphenol, Dibenzyl ether, poly-benzylated phenols |
| Patented Method 1 (US5072017A) | p-Substituted Phenols, Benzylating Agents | Zeolites (Faujasite type) | 3 hours | 200°C | >90% (relative to reacted phenol) | High selectivity for o-benzylphenol from p-substituted phenols. | Dibenzyl ether, higher-boiling products |
| Patented Method 2 (WO2007027375A2) | Phenol, Benzyl Alcohol | Basic Metal Oxide (e.g., MgO) | 24 hours | 390-475°C (Vapor Phase) | >60% (ortho-benzylated phenols) | >80% for ortho-benzylated products | Benzaldehyde |
| Patented Method 3 (JPH085832B2) | Hydroquinone, Benzyl Halide | Base (e.g., NaOH, Na₂CO₃) in Methanol | 4-6 hours | 65-75°C | High Yield | High selectivity for 4-benzyloxyphenol (isomer) | 1,4-bis(benzyloxy)benzene, colored impurities |
| Patented Method 4 (US4117243A) | Benzyl Phenyl Ether | Activated Alumina | 0.1-8 hours (Liquid Phase) | 125-450°C | Not explicitly stated | 62% selectivity for o-benzylphenol | p-Benzylphenol, dibenzylphenols |
Experimental Protocols
Benchmark Method: Friedel-Crafts Benzylation using Sulfuric Acid
This protocol is based on a conventional and cost-effective approach to phenol benzylation.[1]
-
Materials: Phenol, Benzyl alcohol, Concentrated Sulfuric Acid (94%), Petroleum ether, Distilled water.
-
Equipment: Three-necked round-bottom flask, condenser, thermometer, dropping funnel, magnetic stirrer.
-
Procedure:
-
Charge the three-necked flask with phenol and sulfuric acid (5% by weight of phenol).
-
Heat the mixture to 140°C with constant stirring.
-
Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 140°C for an additional 3 hours.
-
Cool the reaction mass to room temperature.
-
Dissolve the mixture in petroleum ether.
-
Neutralize the solution and wash it several times with distilled water.
-
Distill the organic layer at atmospheric pressure to remove unreacted starting materials and the solvent.
-
The residual product, a mixture of benzylphenols, is then purified by vacuum distillation.
-
Patented Method 1: Benzylation of p-Substituted Phenols using Zeolite Catalysts (based on US5072017A)
This method aims to achieve high regioselectivity for ortho-benzylation when starting with a para-substituted phenol.[2]
-
Materials: p-Chlorophenol, Benzyl alcohol, Na-Y zeolite.
-
Equipment: Stirred reaction vessel with a reflux condenser.
-
Procedure:
-
Introduce molten p-chlorophenol, Na-Y zeolite, and benzyl alcohol into the reaction vessel.
-
Heat the reaction mixture to 200°C. Alternatively, the benzylating agent can be added after the mixture of phenol and zeolite has reached the reaction temperature.
-
Maintain the reaction at 200°C for 3 hours.
-
After the reaction, the catalyst is removed from the crude product mixture.
-
The product, primarily 2-benzyl-4-chlorophenol, is purified by vacuum distillation.
-
Patented Method 2: Vapor Phase Benzylation over Basic Metal Oxide (based on WO2007027375A2)
This patented process is designed for high ortho-selectivity in the vapor phase.[3]
-
Materials: Phenol, Benzyl alcohol, Magnesium carbonate (catalyst precursor), Water.
-
Equipment: Packed bed reactor.
-
Procedure:
-
Load the packed bed reactor with magnesium carbonate pellets.
-
Calcine the catalyst in-situ at 390°C for 16-22 hours under a nitrogen flow to form magnesium oxide.
-
Increase the reactor temperature to 475°C.
-
Introduce a feed mixture of phenol, benzyl alcohol, and water (e.g., in a 1:4 molar ratio of phenol to benzyl alcohol) into the reactor.
-
The benzylation reaction is carried out under isothermal conditions for 24 hours.
-
The reaction products, primarily ortho-benzylphenol and 2,6-dibenzylphenol, are collected and analyzed.
-
Visualizing the Synthesis Workflows
To better illustrate the logical flow of the benchmark and a representative patented synthesis method, the following diagrams are provided.
Caption: Workflow for the benchmark Friedel-Crafts benzylation of phenol.
Caption: Workflow for the patented zeolite-catalyzed benzylation of a p-substituted phenol.
References
A Comparative Guide to Isomeric Purity Assessment of 4-Benzylphenol Samples
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-benzylphenol is a critical quality attribute in pharmaceutical and chemical applications. The presence of its positional isomers, 2-benzylphenol (B1197477) and 3-benzylphenol, can impact the efficacy, safety, and regulatory compliance of the final product. This guide provides a comprehensive comparison of three prominent analytical techniques for the assessment of isomeric purity in this compound samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, resolution, analysis time, and the nature of the sample matrix. This document presents a comparative overview of these techniques, supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Analytical Techniques
The performance of HPLC, GC-MS, and SFC for the isomeric purity assessment of this compound is summarized below. The data presented is a composite based on established methods for the separation of phenolic isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Resolution of Isomers | Good to Excellent | Excellent | Excellent |
| Limit of Detection (LOD) | ~0.02% | ~0.01% | ~0.03% |
| Limit of Quantification (LOQ) | ~0.06% | ~0.04% | ~0.1% |
| Analysis Time per Sample | 15-25 minutes | 20-30 minutes | 5-15 minutes |
| Sample Preparation | Simple Dissolution | Derivatization often required | Simple Dissolution |
| Quantitative Accuracy | High | High | High |
| Key Advantages | Robust, widely available, versatile. | High sensitivity and specificity, structural confirmation. | Fast analysis, reduced solvent consumption, "green" technique. |
| Key Disadvantages | Longer run times compared to SFC. | Thermal degradation risk, derivatization adds complexity. | Higher initial instrument cost. |
Detailed Experimental Protocols
The following sections provide detailed model protocols for the analysis of this compound and its isomers using HPLC, GC-MS, and SFC.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust and widely used technique for the separation of phenolic isomers. The choice of stationary phase is critical for achieving optimal resolution. A comparison of a standard C18 column and a Phenyl-Hexyl column is presented. The latter can offer enhanced selectivity for aromatic compounds through π-π interactions.
Instrumentation:
-
HPLC system with a UV detector
Method A: C18 Stationary Phase
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: UV at 275 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Stationary Phase
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: UV at 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Performance: The Phenyl-Hexyl column is expected to provide a different elution order and potentially better resolution for the benzylphenol isomers compared to the C18 column due to the additional π-π interactions between the stationary phase and the aromatic rings of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and the ability to confirm the identity of the isomers based on their mass spectra. To improve the volatility and peak shape of the phenolic compounds, a derivatization step is often employed.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful technique for the separation of positional isomers, offering fast analysis times and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase.[1]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector
SFC Conditions:
-
Column: Chiral stationary phases can also be used successfully for achiral applications, especially with positional isomers. A suitable column would be a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% trifluoroacetic acid
-
-
Gradient: 5% to 30% B over 5 minutes, hold at 30% B for 2 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: UV at 275 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow for Isomeric Purity Assessment
References
Navigating the Landscape of 4-Benzylphenol Reference Materials: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-benzylphenol, the selection of a suitable reference material is a critical first step. This guide provides a comprehensive comparison of commercially available this compound analytical standards, outlines detailed experimental protocols for their analysis, and contextualizes their biological significance.
Comparison of this compound Analytical Standards
The following table summarizes the key specifications for this compound offered by major chemical suppliers. This data is compiled from information typically found on product pages and representative Certificates of Analysis.
| Parameter | Sigma-Aldrich (MilliporeSigma) | TCI America | Santa Cruz Biotechnology | Spectrum Chemical |
| Product Number | H25808 (example) | H0239 (example) | sc-239158 (example) | H2038 (example) |
| Purity (Assay) | ≥99% (GC) | >98.0% (GC) | Lot-specific | Information not readily available |
| Identity Confirmation | Conforms to Structure (typically via ¹H-NMR, IR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Appearance | White to off-white crystalline powder | White to slightly yellow crystalline powder | White crystalline powder | Information not readily available |
| Melting Point | 81-84 °C | 82-85 °C | 82-85 °C | Information not readily available |
| Solubility | Soluble in methanol (B129727) | Soluble in methanol | Soluble in methanol | Information not readily available |
| Traceability | To internal standards | To internal standards | To internal standards | To internal standards |
| Certificate of Analysis | Lot-specific CoA available online | Lot-specific CoA available upon request | Lot-specific CoA available upon request | Lot-specific CoA available upon request |
Experimental Protocols for the Analysis of this compound
Accurate characterization of a this compound reference material is crucial for its effective use in research and development. Below are detailed protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method is suitable for assessing the purity of this compound and identifying potential volatile or semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference material.
-
Dissolve the material in 10 mL of a suitable solvent such as methanol or dichloromethane (B109758) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is ideal for the precise quantification of this compound in solutions and for stability studies.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by diluting it to fall within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm and 275 nm.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations.
-
The concentration of this compound in the unknown sample is determined by interpolating its peak area from the calibration curve.
Visualization of Analytical Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical analytical workflow and the potential biological pathway influenced by this compound.
Caption: A typical workflow for the analysis of a this compound reference material.
This compound is recognized as an endocrine-disrupting chemical, primarily due to its potential to interact with estrogen receptors. This interaction can interfere with normal hormonal signaling pathways.
Unraveling the Structure-Activity Relationship of 4-Phenoxyphenol Derivatives as Androgen Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutics targeting the androgen receptor (AR), a key player in the development and progression of prostate cancer, has led to the exploration of diverse chemical scaffolds. Among these, 4-benzylphenol and its analogs have emerged as a promising class of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-phenoxyphenol (B1666991) derivatives, a class of compounds structurally related to this compound, as potent androgen receptor antagonists. The information presented herein is based on experimental data from scientific literature, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Data Presentation: Comparative Biological Activity
The antiandrogenic activity of a series of 4-(4-benzoylaminophenoxy)phenol derivatives was evaluated based on their ability to inhibit the dihydrotestosterone (B1667394) (DHT)-promoted growth of the SC-3 cell line, which bears the wild-type androgen receptor. The half-maximal inhibitory concentration (IC50) for each analog is presented in the table below, providing a clear comparison of their potencies.[1]
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) [a] |
| 8 | H | H | H | H | 9.4 |
| 12a | F | H | H | H | 1.8 |
| 12b | Cl | H | H | H | 1.4 |
| 12c | OH | H | H | H | 1.0 |
| 12d | OMe | H | H | H | 1.3 |
| 12e | H | F | H | H | 1.6 |
| 12f | H | OH | H | H | 0.96 |
| 12g | H | OMe | H | H | 1.5 |
| 12h | H | H | OH | H | 0.75 |
| 12i | H | H | OMe | H | 1.2 |
| 12j | H | H | H | F | 2.5 |
| 12k | H | H | H | Cl | 2.1 |
| 12l | H | H | H | Me | 3.3 |
| 12m | H | H | H | OMe | 4.1 |
| 12n | F | F | H | H | 1.1 |
| 12o | H | H | F | F | 2.0 |
| 12p | F | F | F | F | 1.5 |
| 22 | H | OH | H | H | 0.75 [b] |
[a] Cell growth was promoted by 1 nM DHT.[1] [b] Compound 22 is one of the most potent derivatives identified.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of 4-phenoxyphenol derivatives.
Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives
The synthesis of the 4-phenoxyphenol derivatives was achieved through a multi-step process. A representative synthetic scheme is as follows:
-
Synthesis of Diphenyl Ether (10): A nucleophilic aromatic substitution (SNAr) reaction was carried out using 4-fluoronitrobenzene (9) and hydroquinone (B1673460) to yield the diphenyl ether 10.[1]
-
Reduction of Nitro Group: The nitro group of compound 10 was reduced to afford the primary amine 11.[1]
-
Amide Bond Formation: Amide bond formation between the primary amine 11 and various benzoic acid or benzoyl chloride derivatives resulted in the final compounds 8 and 12a–p.[1] For derivatives containing a free hydroxyl group that was initially protected (e.g., as a methyl or acetyl ether), a subsequent deprotection step was performed.[1]
Androgen Receptor Competitive Binding Assay
The ability of the synthesized compounds to bind to the androgen receptor was assessed using a competitive binding assay.
Materials and Reagents: [2]
-
Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) with high specific activity.
-
Test Compound: Synthesized 4-phenoxyphenol derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: For example, TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash Buffer: For example, Tris-HCl buffer.
-
Hydroxyapatite (B223615) (HAP) slurry: For separation of bound and unbound ligand.
-
Scintillation Cocktail.
-
Preparation of Reagents: Serial dilutions of the test compounds and a constant concentration of the radioligand ([³H]-DHT) are prepared in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format with wells for total binding (radioligand and AR), non-specific binding (radioligand, AR, and a high concentration of unlabeled DHT), and competitive binding (radioligand, AR, and test compound).
-
Incubation: The plate is incubated, typically at 4°C, for a sufficient period to allow the binding to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Unbound Ligand: An ice-cold hydroxyapatite (HAP) slurry is added to each well to bind the AR-ligand complex. The plate is centrifuged, and the unbound ligand in the supernatant is removed. The HAP pellet is washed with ice-cold wash buffer.
-
Detection: A scintillation cocktail is added to the wells containing the HAP pellet, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[2]
Visualizations: Signaling Pathways and Experimental Workflow
To better illustrate the biological context and experimental design, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway and Antagonist Inhibition.
Caption: Experimental Workflow for SAR Studies.
References
A Comparative Guide: Vapor Phase vs. Liquid Phase Benzylation of Phenol
For Researchers, Scientists, and Drug Development Professionals
The benzylation of phenol (B47542) is a fundamental reaction in organic synthesis, crucial for the introduction of a benzyl (B1604629) protecting group or the synthesis of benzylphenol derivatives used as intermediates in pharmaceuticals and other fine chemicals. The choice between vapor phase and liquid phase reaction conditions can significantly impact product distribution, selectivity, and overall process efficiency. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in reaction design and optimization.
At a Glance: Key Differences
| Feature | Vapor Phase Benzylation | Liquid Phase Benzylation |
| Primary Product | C-Benzylated Phenols (ortho-selective) | O-Benzylated Phenol (Benzyl Phenyl Ether) or C-Benzylated Phenols |
| Reaction Temperature | High (300 - 600°C) | Moderate (-0 to 150°C) |
| Catalyst | Heterogeneous (e.g., basic metal oxides) | Homogeneous or Heterogeneous (e.g., bases, acids, phase transfer catalysts) |
| Selectivity Control | Primarily temperature and catalyst dependent | Highly dependent on solvent, base/acid, and benzylating agent |
| Key Advantage | High selectivity for ortho-benzylphenols | High selectivity for O-benzylation is achievable; milder conditions |
Quantitative Data Comparison
The following tables summarize typical quantitative data for vapor and liquid phase benzylation of phenol, highlighting the differences in product distribution and reaction conditions.
Table 1: Vapor Phase Benzylation of Phenol with Benzyl Alcohol
| Parameter | Value | Reference |
| Catalyst | Basic Metal Oxide (e.g., Magnesium Oxide) | [1] |
| Temperature | 350 - 450°C | [1] |
| Reactant Ratio (Benzyl Alcohol:Phenol) | 4:1 (molar) | [1] |
| Selectivity for ortho-Benzylated Phenols | 83% | [1] |
| Yield of 2,6-Dibenzylphenol | ≥ 40% | [1] |
| Yield of ortho-Benzylphenol | > 50% (total ortho-benzylated products) | [1] |
Table 2: Liquid Phase Benzylation of Phenol - Representative Methods
| Method | Catalyst/Reagents | Solvent | Temperature | Primary Product | Selectivity | Reference |
| Phase Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB), Benzyl Chloride, NaOH | Dichloromethane/Water | 50°C | O-Benzylation | 100% for m-cresol (B1676322) (highly indicative for phenol) | [2] |
| Acid Catalysis | Sulfuric Acid, Benzyl Alcohol | None | 40 - 140°C | C-Benzylation | High yield of benzylphenol (isomer distribution not specified) | [3] |
| Base-Mediated (Williamson Ether Synthesis) | K2CO3, Benzyl Bromide | Acetone | Reflux | O- and C-Benzylation | Mixture of mono- and di-benzylated products (O/C ratio varies) | [4] |
Signaling Pathways and Logical Relationships
The selectivity between O- and C-benzylation is governed by the nature of the phenoxide ion and the reaction conditions. The following diagram illustrates the competing pathways.
Caption: Competing O- vs. C-benzylation pathways for phenol.
Experimental Protocols
Vapor Phase Benzylation for ortho-C-Benzylation
This protocol is adapted from a patented method for the selective synthesis of ortho-benzylated phenols.[1]
Materials:
-
Phenol
-
Benzyl alcohol
-
Magnesium oxide (as a basic metal oxide catalyst)
-
Nitrogen gas
-
Fixed-bed reactor system
Procedure:
-
The magnesium oxide catalyst is calcined in-situ in the reactor at approximately 390°C under a nitrogen flow for 16-22 hours.
-
After calcination, the reactor temperature is raised to the reaction temperature, typically between 350°C and 475°C.
-
A feed mixture of phenol and benzyl alcohol (e.g., a 1:4 molar ratio) is introduced into the reactor at a controlled flow rate (e.g., 0.12 cc/min). The reactants are in the vapor phase at this temperature.
-
The reaction is carried out under atmospheric pressure.
-
The product stream is cooled and collected.
-
Product analysis is performed using gas chromatography to determine the conversion and product distribution.
References
Safety Operating Guide
Proper Disposal of 4-Benzylphenol: A Guide for Laboratory Professionals
The safe handling and disposal of 4-Benzylphenol are critical for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides step-by-step procedures for the proper disposal of this compound, including immediate safety measures and spill containment protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Long-term exposure can be toxic to aquatic life. Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE):
Personnel handling this compound should, at a minimum, wear the following PPE:
-
Eye Protection: Safety glasses with side-shields or goggles are required. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as an N95 dust mask) should be used.[1]
Always work in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
Spill Response Protocol
In the event of a this compound spill, the following steps should be taken immediately to mitigate exposure and contamination:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel from the immediate vicinity.
-
Ensure Proper Ventilation: If it is safe to do so, increase ventilation in the area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[1][4] Avoid actions that could generate dust.[1][4]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse. All materials used for decontamination should be collected as hazardous waste.
-
Prevent Environmental Contamination: Do not allow this compound or contaminated cleaning materials to enter drains or waterways.[1][4]
Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with all local, regional, and national regulations.[1]
-
Waste Collection:
-
Place all this compound waste, including spilled material and contaminated items (e.g., gloves, paper towels), into a clearly labeled, sealed, and appropriate hazardous waste container.[1][4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as oxidizing agents.[1]
-
-
Final Disposal:
Quantitative Data and Hazard Information
While specific permissible exposure limits were not detailed in the reviewed documents, the following table summarizes key hazard and safety information.
| Parameter | Value/Information | Source |
| CAS Number | 101-53-1 | [1][4] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1][2] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment | Gloves, Goggles/Eyeshields, Lab Coat, Dust Mask (N95) | [1] |
| Incompatible Materials | Oxidizing agents | [1] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | |
| Transport Information | UN 3077, Environmentally hazardous substance, solid, n.o.s. |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process for handling this compound and the procedural flow for its proper disposal.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step disposal pathway for this compound waste.
References
Personal protective equipment for handling 4-Benzylphenol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Benzylphenol, including detailed operational and disposal plans to ensure a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4][5][6][7][8] Adherence to proper safety protocols is crucial to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye damage, and respiratory irritation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][3] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][3][4] | Prevents skin irritation upon contact.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1][4] | Necessary when dust formation is likely to avoid respiratory tract irritation.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to ensure safety and prevent contamination.
-
Preparation :
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust inhalation.[1][3][6]
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling :
-
Storage :
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention if irritation persists.[1][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1][3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[1] |
| Spill | Evacuate personnel to a safe area.[6] Wear appropriate PPE.[1] Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][3][6] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Disposal :
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C13H12O | CID 7563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound 99 101-53-1 [sigmaaldrich.com]
- 5. This compound | 101-53-1 [chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound 99 101-53-1 [sigmaaldrich.com]
- 8. p-Benzylphenol - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
